11H-Benzo[a]carbazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 403640. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
11H-benzo[a]carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N/c1-2-6-12-11(5-1)9-10-14-13-7-3-4-8-15(13)17-16(12)14/h1-10,17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYKQKWIPLZEVOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2NC4=CC=CC=C34 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80946694 | |
| Record name | 11H-Benzo[a]carbazole | |
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Molecular Weight |
217.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
239-01-0, 67526-84-5 | |
| Record name | Benzo[a]carbazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=239-01-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Benzo(a)carbazole | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzocarbazole | |
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| Record name | 11H-Benzo[a]carbazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403640 | |
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| Record name | 11H-Benzo[a]carbazole | |
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| Record name | 11H-Benzo[a]carbazole | |
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| Record name | Benzo[a]carbazole | |
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| Record name | BENZO(A)CARBAZOLE | |
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| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Y3SPE26QX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Properties of 11H-Benzo[a]carbazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
11H-Benzo[a]carbazole is a polycyclic aromatic hydrocarbon containing a carbazole nucleus fused to a benzene ring. This scaffold is of significant interest to the scientific community, particularly in the fields of medicinal chemistry and materials science. The carbazole core is a key pharmacophore found in numerous biologically active compounds, exhibiting a wide range of activities including antitumor, anti-inflammatory, and antimicrobial properties. Its rigid and planar structure also lends itself to applications in organic electronics. This technical guide provides a comprehensive overview of the chemical, physical, and biological properties of this compound and its derivatives, supported by experimental data and methodologies.
Chemical and Physical Properties
This compound is a solid, crystalline compound at room temperature. A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₁N | [1][2] |
| Molecular Weight | 217.27 g/mol | [1][2] |
| CAS Number | 239-01-0 | [2] |
| Appearance | White to off-white powder/crystals | [3] |
| Melting Point | 266 °C | [3] |
| Boiling Point | 456 °C | |
| Solubility | Slightly soluble in acetonitrile and DMSO | |
| logP (Octanol/Water) | 4.65 | |
| pKa | 17.00 ± 0.30 (Predicted) | |
| λmax (in Ethanol) | 354 nm |
Table 1: Physical and Chemical Properties of this compound
Spectroscopic Data
The structural elucidation and characterization of this compound are accomplished through various spectroscopic techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.[4]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound in ethanol shows a maximum absorbance at 354 nm.[2]
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound.[2]
Experimental Protocols
Synthesis of this compound and its Derivatives
Several synthetic routes to this compound and its derivatives have been reported. A general photochemical synthesis approach involves the following key steps:
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Goldberg Arylation: Reaction of an appropriate acetamido-tetrahydronaphthalene with an aryl halide.
-
Hydrolysis: Removal of the acetyl group to yield an N-phenyl-tetrahydronaphthylamine intermediate.
-
Photolysis: Intramolecular cyclization of the intermediate using light to form the tetrahydro-11H-benzo[a]carbazole.
-
Dehydrogenation: Aromatization of the tetrahydro derivative to yield this compound using a dehydrogenating agent like chloranil.[5]
Another versatile method involves the intramolecular cyclization of 3-cyanoacetamide pyrrole scaffolds using a solid acidic catalyst.[1]
Caption: General experimental workflow for the synthesis and evaluation of this compound derivatives.
Biological Evaluation: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity of a compound.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidic isopropanol)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with serial dilutions of the this compound derivative and incubate for 24-72 hours. Include vehicle controls (DMSO).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits 50% of cell growth).[6][7]
Biological Evaluation: Estrogen Receptor Binding Assay
This competitive binding assay measures the ability of a test compound to displace a radiolabeled estrogen from the estrogen receptor (ER).[8][9]
Materials:
-
Rat uterine cytosol (as a source of ER) or recombinant human ERα
-
³H-17β-estradiol (radioligand)
-
Test compound (this compound derivative)
-
Assay buffer
-
Scintillation counter
Protocol:
-
Incubation: Incubate a fixed concentration of ³H-17β-estradiol and ER with increasing concentrations of the test compound.
-
Separation: Separate the bound from the free radioligand using a method such as hydroxylapatite or dextran-coated charcoal.
-
Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.
-
Data Analysis: Plot the percentage of bound radioligand against the concentration of the test compound to determine the IC50 value. The relative binding affinity (RBA) can be calculated by comparing the IC50 of the test compound to that of unlabeled 17β-estradiol.[10][11]
Biological Activities and Mechanism of Action
Derivatives of this compound have demonstrated a range of biological activities, with antitumor and estrogenic/antiestrogenic effects being the most prominent.
Antitumor Activity
Numerous studies have reported the potent cytotoxic effects of this compound derivatives against various cancer cell lines. The mechanism of action is often attributed to their ability to intercalate into DNA and inhibit topoisomerase II, an enzyme crucial for DNA replication and cell division.[12]
Some carbazole derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells. One proposed mechanism involves the activation of the p53 tumor suppressor pathway. This can be triggered by the upstream activation of mitogen-activated protein kinases (MAPKs) such as p38-MAPK and JNK.[13]
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| Substituted this compound-5-carboxamides | A549 (Lung Cancer) | Potent activity reported | |
| Substituted this compound-5-carboxamides | HCT-116 (Colon Cancer) | Potent activity reported | |
| Hydroxylated 11-alkylbenzo[a]carbazoles | MCF-7 (Breast Cancer) | Inhibitory activity reported | [10] |
Table 2: Antitumor Activity of Selected this compound Derivatives
Caption: Proposed signaling pathway for carbazole derivative-induced apoptosis via p38 MAPK/JNK and p53 activation.
Estrogen Receptor Binding and Activity
Certain hydroxylated derivatives of this compound exhibit high binding affinity for the estrogen receptor.[10] Depending on the substitution pattern, these compounds can act as either estrogens (agonists) or antiestrogens (antagonists). This suggests their potential for development as therapies for hormone-dependent cancers, such as certain types of breast cancer. The binding affinity is influenced by the position of hydroxyl groups on the aromatic rings.[10]
| Derivative | Relative Binding Affinity (RBA) (Estradiol = 100) | Reference |
| 3-hydroxy-11-alkylbenzo[a]carbazole derivative (13b) | 30 | [10] |
| 3,8-dihydroxy-11-alkylbenzo[a]carbazole derivative (16b) | 13 | [10] |
| 3,9-dihydroxy-11-alkylbenzo[a]carbazole derivative (25a) | 20 | [10] |
Table 3: Estrogen Receptor Binding Affinity of Selected this compound Derivatives
Aryl Hydrocarbon Receptor (AhR) Activation
Carbazoles, due to their polycyclic aromatic structure, are also investigated for their potential to interact with the aryl hydrocarbon receptor (AhR). The AhR is a ligand-activated transcription factor involved in sensing and metabolizing environmental toxins. Activation of the AhR pathway can lead to the induction of cytochrome P450 enzymes, such as CYP1A1, which are involved in the metabolism of xenobiotics.[14][15][16][17][18]
Caption: The Aryl Hydrocarbon Receptor (AhR) signaling pathway potentially activated by carbazoles.
Toxicology
The toxicological profile of this compound is not extensively studied. However, as a class of compounds, some polycyclic aromatic hydrocarbons are known for their carcinogenic potential. The toxicity is often linked to their metabolic activation by cytochrome P450 enzymes. Therefore, a thorough toxicological assessment is crucial for any derivative of this compound being considered for therapeutic development.
Conclusion
This compound represents a versatile scaffold with significant potential in drug discovery and materials science. Its derivatives have demonstrated promising antitumor and estrogen receptor-modulating activities. This technical guide has summarized the key chemical, physical, and biological properties of this compound class, along with relevant experimental protocols. Further research is warranted to fully elucidate the mechanisms of action, optimize the therapeutic potential, and assess the safety profiles of novel this compound derivatives. The provided methodologies and data serve as a valuable resource for researchers and professionals engaged in the development of new chemical entities based on this promising heterocyclic system.
References
- 1. Synthesis of benzo[a]carbazole derivatives via intramolecular cyclization using Brønsted acidic carbonaceous material as the catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. nbinno.com [nbinno.com]
- 4. spectrabase.com [spectrabase.com]
- 5. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. Benzo[a]carbazole derivatives. Synthesis, estrogen receptor binding affinities, and mammary tumor inhibiting activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. epa.gov [epa.gov]
- 12. Exploration of Benzo[b]carbazole-6,11-diones as anticancer agents: Synthesis and studies of hTopoIIα inhibition and apoptotic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A carbazole compound, 9-ethyl-9H-carbazole-3-carbaldehyde, plays an antitumor function through reactivation of the p53 pathway in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Complex chemical signals dictate Ah receptor activation through the gut-lung axis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Benzo[a]pyrene activates an AhR/Src/ERK axis that contributes to CYP1A1 induction and stable DNA adducts formation in lung cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Inherent and Benzo[a]pyrene-Induced Differential Aryl Hydrocarbon Receptor Signaling Greatly Affects Life Span, Atherosclerosis, Cardiac Gene Expression, and Body and Heart Growth in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis and Characterization of 11H-Benzo[a]carbazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and biological relevance of 11H-Benzo[a]carbazole, a significant heterocyclic scaffold in medicinal chemistry and materials science. This document details established synthetic protocols, compiles essential characterization data, and visualizes relevant biological pathways to serve as a valuable resource for professionals in the field.
Introduction
This compound is a polycyclic aromatic heterocycle consisting of a carbazole nucleus fused with a benzene ring. The unique electronic and structural features of this scaffold have made it a privileged structure in the design of novel therapeutic agents and functional organic materials. Derivatives of this compound have demonstrated a wide range of biological activities, including potent antitumor and estrogen receptor modulatory effects, making a thorough understanding of their synthesis and properties paramount for further development.[1][2]
Synthesis of this compound
The synthesis of the this compound core can be achieved through several strategic approaches, ranging from classical cyclization reactions to modern cross-coupling methodologies. This section outlines some of the most common and effective synthetic routes.
Classical Synthetic Routes
1. Fischer Indole Synthesis:
The Fischer indole synthesis is a robust and widely used method for the construction of indole and carbazole frameworks. The synthesis of this compound via this method typically involves the acid-catalyzed reaction of a substituted phenylhydrazine with a suitable ketone, followed by a[2][2]-sigmatropic rearrangement and subsequent cyclization.
Experimental Protocol: Fischer Indole Synthesis of 1,2,3,4-Tetrahydro-11H-benzo[a]carbazole
A common precursor to this compound is its tetrahydro derivative, which can be subsequently dehydrogenated.
-
Step 1: Hydrazone Formation: A mixture of 1-naphthylhydrazine hydrochloride (1 equivalent) and cyclohexanone (1.1 equivalents) is stirred in a suitable solvent such as ethanol or acetic acid at room temperature. The reaction is monitored by thin-layer chromatography (TLC) until the starting materials are consumed, yielding the corresponding hydrazone.
-
Step 2: Cyclization: The hydrazone intermediate is then treated with an acid catalyst, such as polyphosphoric acid (PPA) or a mixture of sulfuric acid in ethanol, and heated to reflux. The reaction progress is monitored by TLC.
-
Step 3: Work-up and Purification: Upon completion, the reaction mixture is cooled and poured into ice-water. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 1,2,3,4-tetrahydro-11H-benzo[a]carbazole.
-
Step 4: Dehydrogenation: The purified tetrahydro-11H-benzo[a]carbazole is dissolved in a high-boiling solvent such as xylene or nitrobenzene, and a dehydrogenating agent like chloranil or palladium on carbon (Pd/C) is added. The mixture is refluxed until the reaction is complete (monitored by TLC). The reaction mixture is then cooled, filtered, and the solvent is removed under reduced pressure. The residue is purified by column chromatography to yield this compound.
2. Graebe-Ullmann Reaction:
The Graebe-Ullmann synthesis is another classical method for carbazole formation, which involves the deoxygenation and cyclization of a 1-arylbenzotriazole.[3]
Experimental Protocol: Graebe-Ullmann Synthesis of this compound
-
Step 1: Diazotization: N-(1-Naphthyl)-2-aminobiphenyl (1 equivalent) is dissolved in a mixture of glacial acetic acid and concentrated hydrochloric acid. The solution is cooled to 0-5 °C, and a solution of sodium nitrite (1.1 equivalents) in water is added dropwise while maintaining the temperature. The reaction mixture is stirred for a period to ensure complete formation of the diazonium salt.
-
Step 2: Triazole Formation: The diazonium salt solution is carefully neutralized to afford the corresponding benzotriazole intermediate.
-
Step 3: Cyclization: The isolated and dried benzotriazole is then thermally decomposed by heating in a high-boiling solvent like paraffin or by pyrolysis. This step involves the extrusion of a molecule of nitrogen and the formation of the carbazole ring system.
-
Step 4: Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to yield pure this compound.
Modern Synthetic Approaches
More contemporary methods often offer milder reaction conditions and greater functional group tolerance. One such approach is a multicomponent reaction utilizing a solid acid catalyst.[1]
Experimental Protocol: Solid-Phase Synthesis of Benzo[a]carbazole Derivatives [1]
This method involves the intramolecular cyclization of a 3-cyanoacetamide pyrrole precursor.
-
Step 1: Catalyst Preparation: A solid acid catalyst, such as amorphous carbon with a sulfonic acid core (AC-SO3H), is prepared from a readily available source like rice husk.
-
Step 2: Cyclization Reaction: A mixture of the 3-cyanoacetamide pyrrole scaffold (0.25 mmol) and the AC-SO3H catalyst (6 mg) is refluxed in a suitable solvent like DMSO (5 mL) for 2 hours. The reaction progress is monitored by TLC.
-
Step 3: Work-up and Purification: After completion, the reaction mixture is filtered to remove the catalyst. The organic layer is washed with water and ethyl acetate, dried over sodium sulfate, and the solvent is evaporated. The product is then purified by crystallization at room temperature. This method has been reported to provide good yields (e.g., 73%) for certain derivatives.[1]
Characterization of this compound
A comprehensive characterization of this compound is essential for its identification and for understanding its physicochemical properties. The following tables summarize key characterization data.
Spectroscopic Data
| Technique | Data | Source |
| ¹H NMR | Due to limited availability of a complete, assigned spectrum for the parent compound, data for derivatives and the carbazole core are used for reference. Signals for the aromatic protons of the benzo[a]carbazole core are expected in the range of δ 7.0-8.5 ppm. The N-H proton typically appears as a broad singlet at a downfield chemical shift. | [4] |
| ¹³C NMR | Aromatic carbons are expected to resonate in the range of δ 110-145 ppm. | [4] |
| Mass Spectrometry (EI) | m/z (relative intensity %): 217 (M+, 100), 216 (M-H, ~20), 189 ([M-C₂H₂]⁺, variable), 165 ([M-C₂H₂N]⁺, variable), 108.5 ([M]²⁺, low) | [5] |
| Infrared (IR) Spectroscopy | Characteristic peaks include N-H stretching (~3400 cm⁻¹), C-H aromatic stretching (~3050 cm⁻¹), and C=C aromatic stretching (~1600-1450 cm⁻¹). | [6] |
| UV/Visible Spectroscopy | Absorption maxima are observed in the UV region, characteristic of the extended aromatic system. | [7] |
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₁N | [5] |
| Molecular Weight | 217.27 g/mol | [5] |
| Appearance | Solid | |
| Melting Point | Not consistently reported | |
| CAS Number | 239-01-0 | [5] |
Biological Activity and Signaling Pathways
Derivatives of this compound have shown significant potential as therapeutic agents, particularly as antitumor drugs and modulators of the estrogen receptor.[1][2] Understanding the mechanism of action of these compounds at a molecular level is crucial for rational drug design.
Antitumor Activity and the PI3K/Akt Signaling Pathway
Many carbazole derivatives exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. The PI3K/Akt pathway is a critical regulator of these processes and is often dysregulated in cancer.
Caption: PI3K/Akt signaling pathway and potential inhibition by Benzo[a]carbazole derivatives.
Estrogen Receptor Modulation
Certain hydroxylated derivatives of this compound have been shown to bind to the estrogen receptor (ER), acting as either agonists or antagonists.[2] This interaction can modulate gene expression and cellular responses in hormone-dependent cancers.
Caption: Estrogen receptor signaling pathway and modulation by Benzo[a]carbazole derivatives.
Experimental Workflows
The following diagrams illustrate the general workflows for the synthesis and characterization of this compound.
Caption: General workflow for the synthesis of this compound.
Caption: Workflow for the characterization of this compound.
Conclusion
This technical guide has provided a detailed overview of the synthesis and characterization of this compound. By presenting established experimental protocols, comprehensive characterization data, and illustrating relevant biological pathways, this document aims to be a valuable resource for researchers and professionals in drug discovery and materials science. The versatility of the benzo[a]carbazole scaffold continues to inspire the development of novel compounds with significant therapeutic and technological potential.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The many faces of estrogen signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of benzo[a]carbazole derivatives via intramolecular cyclization using Brønsted acidic carbonaceous material as the catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound [webbook.nist.gov]
- 6. This compound [webbook.nist.gov]
- 7. This compound [webbook.nist.gov]
The Dawn of a Scaffold: A Technical Guide to the Discovery and History of Benzo[a]carbazole Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and historical development of benzo[a]carbazole compounds. From their initial synthesis, rooted in classic carbazole chemistry, to the elucidation of their diverse biological activities, this document serves as an in-depth resource. It details key synthetic methodologies, presents quantitative biological data, and visualizes the signaling pathways influenced by this important class of heterocyclic compounds.
A Chronological Journey: The History of Benzo[a]carbazole Synthesis
The story of benzo[a]carbazoles is intrinsically linked to the broader history of carbazole chemistry. The journey began with the isolation of the parent carbazole from coal tar in 1872 by Carl Graebe and Carl Glaser. This discovery laid the groundwork for the development of synthetic methods to construct the carbazole core, which were later adapted and expanded to create the more complex benzo-annulated structures.
The Foundations (Late 19th and Early 20th Centuries):
Two classical reactions were pivotal in the early synthesis of the carbazole framework and its derivatives:
-
The Borsche–Drechsel Cyclization: First described by Edmund Drechsel in 1888 and further developed by Walther Borsche in 1908, this acid-catalyzed reaction involves the cyclization of cyclohexanone arylhydrazones to form tetrahydrocarbazoles. These intermediates can then be oxidized to furnish the fully aromatic carbazole ring system. This method provided a reliable route to the core carbazole structure, paving the way for more complex derivatives.
-
The Graebe–Ullmann Synthesis: In 1896, Carl Graebe and Fritz Ullmann reported a method involving the diazotization of N-phenyl-o-phenylenediamine to form a 1,2,3-benzotriazole. Subsequent heating of this intermediate results in the elimination of nitrogen and the formation of a carbazole.
A significant milestone in the specific history of dibenzocarbazoles, which are structurally related to benzo[a]carbazoles, was the work of Ng. Ph. Buu-Hoï, Ng. Hoán, and Ng. H. Khôi. In 1949, they published a detailed synthesis of various dibenzocarbazole isomers, which was crucial for the systematic study of this class of compounds.
The Modern Era (Late 20th and 21st Centuries):
With the advent of modern synthetic techniques, the synthesis of benzo[a]carbazoles has become more sophisticated and efficient. Key developments include:
-
Intramolecular Cyclization: Modern methods often employ intramolecular cyclization strategies, which can be promoted by various catalysts. For example, the use of solid acidic catalysts has been shown to effectively catalyze the formation of benzo[a]carbazole derivatives from readily available starting materials.[1][2]
-
Transition Metal-Catalyzed Reactions: The use of transition metals, such as palladium and rhodium, has revolutionized the synthesis of complex heterocyclic compounds. These catalysts enable a variety of cross-coupling and C-H activation reactions, providing highly efficient and regioselective routes to benzo[a]carbazoles.[3]
-
Photochemical Methods: Photocyclization reactions have also emerged as a powerful tool for the synthesis of benzo[a]carbazoles. These reactions often proceed under mild conditions and can provide access to unique structural motifs.
Quantitative Biological Activity of Benzo[a]carbazole Derivatives
Benzo[a]carbazole compounds have garnered significant attention due to their diverse and potent biological activities. Their planar, aromatic structure allows them to intercalate with DNA and interact with various biological targets. This section summarizes key quantitative data on their anticancer and estrogen receptor binding activities.
Estrogen Receptor Binding Affinity
Several 11-alkylbenzo[a]carbazoles and their 5,6-dihydro derivatives have been synthesized and evaluated for their binding affinity to the estrogen receptor.[4] The relative binding affinity (RBA) is expressed as a percentage relative to estradiol (RBA = 100).
| Compound | RBA (Estradiol = 100) | Reference |
| 13b | 30 | [4] |
| 16b | 13 | [4] |
| 25a | 20 | [4] |
Higher RBA values indicate stronger binding to the estrogen receptor.
Cytotoxicity Against Cancer Cell Lines
The cytotoxic effects of various carbazole and benzo[a]carbazole derivatives have been assessed against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| Oxazinocarbazole Ib | IPC-81 (Leukemia) | 57-62 | [5] |
| Oxazinocarbazole Ig | IPC-81 (Leukemia) | 57-62 | [5] |
| 7-isopropyl oxazinocarbazole 2 | IPC-81 (Leukemia) | 57-62 | [5] |
| N-ethyl-carbazole derivative 46 | C6 (Glioma) | 5.9 µg/mL | [6] |
| N-ethyl-carbazole derivative 47 | A549 (Lung Carcinoma) | 25.7 µg/mL | [6] |
Key Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for the synthesis of benzo[a]carbazole compounds.
General Procedure for the Photoreaction Synthesis of Benzo[a]carbazoles
This protocol describes a general method for the synthesis of benzo[a]carbazoles via a photoinduced reaction.
Materials:
-
Starting compound (e.g., substituted 2,3-diphenylindoles) (0.1 mmol)
-
Anhydrous acetone (20 mL)
-
Argon gas
-
Medium-pressure Hg lamp (500 W)
-
Pyrex flask (25 mL), flame-dried
-
Silica gel for column chromatography
-
Hexane and acetone for elution
Procedure:
-
Dissolve the starting compound (0.1 mmol) in 20 mL of anhydrous acetone in a 25 mL flame-dried Pyrex flask.
-
Bubble the mixture with argon for 30 minutes to deoxygenate the solution.
-
Seal the flask and irradiate with a medium-pressure Hg lamp (500 W) at λ ≥ 300 nm (through the Pyrex flask) at ambient temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the product by silica gel column chromatography using a hexane/acetone eluent system to afford the desired benzo[a]carbazole product.
-
Characterize the final product using 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).
Synthesis of 5-Amino-9,9-dimethyl-7-oxo-11-phenyl-8,9,10,11-tetrahydro-7H-benzo[a]carbazole-6-carbonitrile
This protocol details a modern, acid-catalyzed intramolecular cyclization to form a specific benzo[a]carbazole derivative.[2]
Materials:
-
2-cyano-2-(6,6-dimethyl-4-oxo-1,2-diphenyl-4,5,6,7-tetrahydro-1H-indol-3-yl)acetamide (1) (0.25 mmol)
-
Amorphous carbon immobilized sulfonic acid group (AC-SO3H) catalyst
-
Dimethyl sulfoxide (DMSO) (5 mL)
Procedure:
-
Combine the starting acetamide (1) (0.25 mmol) and the AC-SO3H catalyst in a reaction vessel with DMSO (5 mL).
-
Heat the reaction mixture to 240 °C and stir for 2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and filter to remove the solid catalyst.
-
The desired product, 5-amino-9,9-dimethyl-7-oxo-11-phenyl-8,9,10,11-tetrahydro-7H-benzo[a]carbazole-6-carbonitrile (1a), can be isolated from the filtrate.
-
Characterize the product by melting point, 1H NMR, 13C NMR, and HRMS.
Signaling Pathways and Experimental Workflows
The biological effects of benzo[a]carbazole compounds are often mediated through their interaction with key signaling pathways. The following diagrams, created using the DOT language, visualize these pathways and a representative experimental workflow.
Estrogen Receptor Signaling Pathway
Many benzo[a]carbazole derivatives exhibit affinity for the estrogen receptor (ER), suggesting they can modulate its signaling. The following diagram illustrates the classical genomic estrogen signaling pathway and a potential point of interaction for benzo[a]carbazole compounds.
Caption: Estrogen receptor signaling pathway and potential benzo[a]carbazole interaction.
Protein Kinase C (PKC) Signaling Pathway
Some benzo[a]carbazole derivatives are known to interact with protein kinase C (PKC), a key enzyme in cellular signal transduction. This diagram outlines a simplified PKC activation pathway.
Caption: Simplified Protein Kinase C (PKC) signaling pathway.
Experimental Workflow for Benzo[a]carbazole Synthesis and Biological Evaluation
This diagram illustrates a typical workflow for the synthesis and subsequent biological evaluation of a novel benzo[a]carbazole compound.
Caption: A typical experimental workflow for benzo[a]carbazole research.
References
- 1. Synthesis of benzo[a]carbazole derivatives via intramolecular cyclization using Brønsted acidic carbonaceous material as the catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of benzo[a]carbazole derivatives via intramolecular cyclization using Brønsted acidic carbonaceous material as the catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Benzo[a]carbazole derivatives. Synthesis, estrogen receptor binding affinities, and mammary tumor inhibiting activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of 11H-Benzo[a]carbazole: A Technical Guide
For the Attention of: Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive overview of the spectroscopic data for 11H-Benzo[a]carbazole, a significant heterocyclic compound. Due to the limited availability of published NMR data for the parent compound, this document presents detailed spectroscopic information for closely related derivatives, alongside the available Infrared (IR) and Ultraviolet-Visible (UV-Vis) data for this compound. This guide is intended to serve as a valuable resource for the identification, characterization, and application of this class of molecules in research and development.
Spectroscopic Data
The following sections summarize the key spectroscopic data for this compound and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H and ¹³C NMR Spectroscopic Data for Benzo[a]carbazole Derivatives [1]
| Derivative | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 5-Amino-11-(4-methoxyphenyl)-9,9-dimethyl-7-oxo-8,9,10,11-tetrahydro-7H-benzo[a]carbazole-6-carbonitrile | CDCl₃ | 7.27 (s, 1H), 7.26 (s, 1H), 7.11–7.09 (m, 2H), 6.97 (d, J = 9.0 Hz, 2H), 6.84 (d, J = 9.0 Hz, 2H), 3.84 (s, 2H), 3.80 (s, 3H), 2.49 (s, 2H), 2.42 (s, 2H), 1.11 (s, 6H) | 194.2, 159.3, 143.8, 134.7, 130.3, 129.7, 129.6, 128.8, 128.4, 128.0, 118.7, 116.9, 114.4, 109.1, 55.4, 52.4, 36.9, 35.3, 28.6, 14.4 |
| 5-Amino-9,9-dimethyl-7-oxo-11-(o-tolyl)-8,9,10,11-tetrahydro-7H-benzo[a]carbazole-6-carbonitrile | CDCl₃ | 7.30–7.28 (m, 1H), 7.24–7.22 (m, 3H), 7.19–7.14 (m, 2H), 7.12–7.10 (m, 2H), 3.92–3.82 (q, J = 17.0 Hz, 2H), 2.48–2.38 (m, 3H), 2.19 (d, J = 17.0 Hz, 1H), 1.89 (s, 3H), 1.12 (s, 3H), 1.09 (s, 3H) | 194.1, 143.7, 136.0, 135.9, 134.7, 131.1, 130.0, 129.5, 129.3, 128.9, 128.4, 128.2, 126.8, 118.7, 117.0, 109.0, 52.5, 36.5, 35.4, 29.1, 28.0, 17.4, 14.4 |
| 5-Amino-7-oxo-11-(o-tolyl)-8,9,10,11-tetrahydro-7H-benzo[a]carbazole-6-carbonitrile | CDCl₃ | 7.25–7.20 (m, 4H), 7.17 (t, J = 7.5 Hz, 15.0 Hz, 2H), 7.12–7.08 (m, 2H), 3.92–3.80 (q, J = 17.0 Hz, 2H), 2.59–2.53 (m, 3H), 2.42–2.35 (m, 1H), 2.17–2.10 (m, 2H) | 194.1, 143.6, 136.0, 135.9, 134.7, 131.1, 130.0, 129.5, 129.3, 128.9, 128.4, 128.1, 126.7, 118.7, 117.0, 109.0, 52.5, 36.5, 35.4, 29.1, 28.0 |
Infrared (IR) Spectroscopy
The infrared spectrum of this compound exhibits characteristic vibrational modes for its aromatic and heterocyclic structure. The data presented below is based on the condensed phase transmission spectrum available from the NIST Chemistry WebBook.[2]
Table 2: Principal IR Absorption Bands of this compound
| Wavenumber (cm⁻¹) | Assignment |
| ~3400 | N-H stretching |
| 3100-3000 | Aromatic C-H stretching |
| 1600-1450 | Aromatic C=C stretching |
| ~1330 | C-N stretching |
| 900-675 | Aromatic C-H out-of-plane bending |
Ultraviolet-Visible (UV-Vis) Spectroscopy
The electronic absorption spectrum of this compound shows characteristic π-π* transitions. The following data is derived from the spectrum available in the NIST Chemistry WebBook.
Table 3: UV-Vis Absorption Maxima (λmax) of this compound [3]
| Wavelength (λmax, nm) | Solvent |
| ~240 | Not specified |
| ~260 | Not specified |
| ~290 | Not specified |
| ~340 | Not specified |
| ~355 | Not specified |
Note: Molar absorptivity values could not be determined as concentration information was not available.
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the molecular structure of benzo[a]carbazole derivatives through the analysis of proton and carbon chemical environments.
Methodology:
-
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is often added as an internal standard (δ 0.00 ppm).
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is utilized.
-
¹H NMR Acquisition: A standard one-dimensional proton NMR spectrum is acquired. Typical parameters include a 30-45 degree pulse angle, a spectral width of 12-15 ppm, a relaxation delay of 1-5 seconds, and an accumulation of 16-64 scans to ensure a good signal-to-noise ratio.
-
¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is recorded. Due to the low natural abundance of the ¹³C isotope, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (2-10 seconds) are typically required.
-
Data Processing: The raw data (Free Induction Decay) is processed using specialized software. This involves Fourier transformation, phase correction, baseline correction, and referencing of the chemical shifts.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups and characteristic vibrational modes of this compound.
Methodology (Transmission):
-
Sample Preparation: A solid sample of this compound is prepared for analysis. For the data presented, a transmission sampling procedure was used, which could involve preparing a KBr pellet or a mull.[2]
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.
-
Data Acquisition: A background spectrum of the empty sample compartment is recorded. The prepared sample is then placed in the instrument's beam path. The IR spectrum is typically recorded over a range of 4000-400 cm⁻¹. To improve the signal-to-noise ratio, multiple scans (e.g., 16-32) are co-added.
-
Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber is plotted.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To determine the electronic absorption properties of this compound.
Methodology:
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable UV-transparent solvent (e.g., ethanol, cyclohexane). The concentration is adjusted to ensure that the maximum absorbance falls within the linear range of the instrument (typically 0.1-1.0 AU).
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is employed.
-
Data Acquisition: A quartz cuvette filled with the pure solvent is used as a reference (blank). A baseline correction is performed with the blank in both the sample and reference beams. The reference cuvette is then replaced with a cuvette containing the sample solution, and the absorption spectrum is recorded, typically over a wavelength range of 200-800 nm.
-
Data Analysis: The wavelengths of maximum absorbance (λmax) are identified from the resulting spectrum.
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis of a Compound.
References
An In-depth Technical Guide to the Physical and Chemical Properties of 11H-Benzo[a]carbazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
11H-Benzo[a]carbazole is a polycyclic aromatic hydrocarbon containing a carbazole nucleus fused to a benzene ring. This scaffold is of significant interest in medicinal chemistry and materials science due to the diverse biological activities exhibited by its derivatives, including potent antitumor properties. A comprehensive understanding of its physicochemical and spectroscopic characteristics is fundamental for its identification, characterization, and the rational design of novel therapeutics and functional materials. This guide provides a detailed overview of the core physical and chemical properties of this compound, standardized experimental protocols for their determination, and insights into its synthesis and potential mechanisms of action.
Physical and Chemical Properties
The physical and chemical properties of this compound are summarized below. These properties are crucial for its handling, formulation, and application in various research and development settings.
General Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₁₆H₁₁N | [1] |
| Molecular Weight | 217.27 g/mol | [1][2] |
| Appearance | Powder to crystal; Plates from Ethanol | [3] |
| Melting Point | 228 - 266 °C | [1] |
| Boiling Point | 456 °C | [3] |
| Density | 1.277 g/cm³ | [3] |
| Flash Point | 208 °C | [3] |
| pKa (Predicted) | 17.00 ± 0.30 | [3] |
Solubility
| Solvent | Solubility | Reference(s) |
| Acetonitrile | Slightly soluble | [3] |
| DMSO | Slightly soluble | [3] |
Spectroscopic Properties
| Technique | Wavelength/Shift | Solvent | Reference(s) |
| UV-Vis (λmax) | 354 nm | Ethanol | [3] |
Experimental Protocols
Detailed methodologies for the determination of key physical, chemical, and spectroscopic properties of this compound are provided below. These protocols are based on standard laboratory practices.
Melting Point Determination
Objective: To determine the temperature range over which this compound transitions from a solid to a liquid.
Methodology:
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 1-2 mm.[4]
-
Apparatus: A calibrated melting point apparatus (e.g., Mel-Temp or Thiele tube) is used.
-
Procedure:
-
The packed capillary tube is placed in the heating block of the apparatus.
-
The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point.
-
The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.[5]
-
The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is the melting point.[5]
-
Solubility Determination
Objective: To qualitatively or quantitatively determine the solubility of this compound in various organic solvents.
Methodology:
-
Apparatus: Test tubes, vortex mixer, analytical balance.
-
Procedure:
-
A pre-weighed amount of this compound (e.g., 1 mg) is placed into a test tube.[6]
-
A small, measured volume of the solvent (e.g., 1 mL of DMSO or acetonitrile) is added.[7]
-
The mixture is vigorously agitated using a vortex mixer for a set period (e.g., 1-2 minutes).[7]
-
The mixture is visually inspected for any undissolved solid.
-
If the solid has completely dissolved, the compound is considered soluble. If not, it is classified as slightly soluble or insoluble. For quantitative analysis, incremental amounts of the solute are added to a known volume of solvent until saturation is reached.[7]
-
UV-Visible (UV-Vis) Spectroscopy
Objective: To determine the wavelength of maximum absorbance (λmax) of this compound.
Methodology:
-
Sample Preparation: A dilute solution of this compound is prepared in a UV-grade solvent (e.g., ethanol). The concentration should be adjusted to yield an absorbance value between 0.2 and 0.8 at the λmax.
-
Apparatus: A dual-beam UV-Vis spectrophotometer.
-
Procedure:
-
The spectrophotometer is blanked using the pure solvent in a quartz cuvette.
-
The cuvette is then filled with the sample solution.
-
The absorbance spectrum is recorded over a relevant wavelength range (e.g., 200-800 nm).
-
The wavelength at which the highest absorbance is observed is identified as λmax.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the molecular structure of this compound by analyzing the chemical environment of its ¹H and ¹³C nuclei.
Methodology:
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Apparatus: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Procedure:
-
The spectrometer is tuned and shimmed for the specific sample and solvent.
-
A one-dimensional ¹H NMR spectrum is acquired.
-
A one-dimensional ¹³C NMR spectrum is acquired.
-
Advanced 2D NMR experiments (e.g., COSY, HSQC, HMBC) can be performed to aid in the complete assignment of all proton and carbon signals.[9]
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in this compound by measuring the absorption of infrared radiation.
Methodology:
-
Sample Preparation (KBr Pellet Method):
-
Apparatus: An FTIR spectrometer.
-
Procedure:
-
A background spectrum of the empty sample compartment (or a blank KBr pellet) is recorded.[11]
-
The prepared sample pellet is placed in the sample holder.
-
The FTIR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.[12]
-
The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups in the molecule.
-
Synthesis and Biological Activity
Synthetic Workflow
This compound can be synthesized through various methods. One common approach is the photochemical cyclization of N-phenyl-1,2,3,4-tetrahydro-5-naphthylamine, followed by dehydrogenation.
Caption: A representative photochemical synthesis workflow for this compound.
Anticancer Activity and Signaling Pathways
Carbazole derivatives are known for their wide range of biological activities, including significant anticancer effects.[3] While the specific pathways for this compound are under investigation, related compounds have been shown to target key cancer-related signaling pathways. For instance, some carbazole derivatives act as inhibitors of the JAK/STAT (Janus kinase/signal transducer and activator of transcription) pathway, which is often constitutively active in many cancers and plays a crucial role in cell proliferation, survival, and differentiation.[13]
Caption: Inhibition of the JAK/STAT3 signaling pathway by carbazole derivatives.
Other reported mechanisms for carbazole derivatives include the inhibition of topoisomerase II, an essential enzyme for DNA replication, and the induction of apoptosis (programmed cell death) in cancer cells through the modulation of Bax/Bcl-2 ratios.[14] These findings highlight the therapeutic potential of the benzo[a]carbazole scaffold in oncology drug development.
References
- 1. scribd.com [scribd.com]
- 2. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 3. A Review on Carbazole and Its Derivatives as Anticancer Agents From 2013 to 2024 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. researchgate.net [researchgate.net]
- 8. aidic.it [aidic.it]
- 9. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 12. scribd.com [scribd.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
11H-Benzo[a]carbazole molecular structure and formula
An In-depth Technical Guide on 11H-Benzo[a]carbazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a polycyclic aromatic heterocycle featuring a carbazole core fused with a benzene ring. The carbazole scaffold is a significant pharmacophore found in numerous biologically active compounds, demonstrating a wide array of activities including antitumor and antimicrobial properties.[1][2] This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and spectroscopic signature of this compound. It includes detailed experimental workflows for its synthesis and characterization, and discusses the biological activities of its derivatives, particularly their role as potential anticancer agents through mechanisms like estrogen receptor modulation.[3][4]
Molecular Structure and Identification
This compound is a tricyclic aromatic compound with a central nitrogen-containing five-membered ring fused to two benzene rings, and an additional benzene ring fused in a linear fashion. Its structure and identifiers are crucial for its unambiguous identification in research and development.
The fundamental properties and identifiers of this compound are summarized below.
| Identifier | Value | Source |
| IUPAC Name | This compound | [5] |
| CAS Number | 239-01-0 | [5][6] |
| Molecular Formula | C₁₆H₁₁N | [5][7][8] |
| Molecular Weight | 217.27 g/mol | [6][8] |
| Canonical SMILES | c1ccc2c(c1)ccc1c3ccccc3[nH]c21 | |
| InChI Key | MYKQKWIPLZEVOW-UHFFFAOYSA-N | [5][7] |
| Synonyms | Benzo[a]carbazole, 1,2-Benzocarbazole | [5][7] |
Physicochemical and Spectroscopic Properties
The physicochemical and spectroscopic data are essential for the purification, characterization, and quantitative analysis of this compound.
Physicochemical Data
| Property | Value | Source |
| Melting Point | 231.0 - 235.0 °C | |
| Boiling Point | 456 °C | [9][10] |
| Density | 1.277 g/cm³ | [9][10] |
| Flash Point | 208 °C | [9][10] |
| Solubility | Slightly soluble in Acetonitrile and DMSO | [9][10] |
| pKa (Predicted) | 17.00 ± 0.30 | [9][10] |
| Ionization Energy | 7.10 ± 0.10 eV | [7][11] |
| logP (Octanol/Water) | -6.10 (log10WS) | [11] |
Spectroscopic Data
Spectroscopic analysis confirms the molecular structure of this compound. Key data from various techniques are available through databases such as the NIST WebBook.[5][12][13]
| Technique | Description | Source |
| UV/Visible | λmax at 354 nm in Ethanol. | [9][10] |
| Infrared (IR) | The NIST WebBook provides the IR spectrum, which is useful for identifying functional groups. | [5] |
| Mass Spectrometry (MS) | Electron ionization mass spectra are available, showing the molecular ion peak corresponding to its molecular weight. | [5] |
| NMR Spectroscopy | ¹H and ¹³C NMR spectra are available for structural elucidation. | [14] |
Experimental Protocols & Workflows
Detailed and reproducible experimental protocols are fundamental for scientific rigor. The following sections describe generalized workflows for the synthesis and analysis of this compound.
Synthesis Workflow
The synthesis of carbazole derivatives can be achieved through various methods, including intramolecular cyclization reactions.[15][16] A general workflow involves the reaction of precursor molecules followed by a cyclization step to form the fused ring system.
Caption: A generalized workflow for the synthesis of this compound derivatives.
Spectroscopic Characterization Workflow
A standard workflow for the structural confirmation of the synthesized this compound is outlined below. This protocol ensures accurate identification and purity assessment.[17]
Caption: Standard workflow for the spectroscopic characterization of this compound.
Biological Activity of Benzo[a]carbazole Derivatives
Derivatives of this compound have been investigated for their potential as novel antitumor agents.[3] Studies have shown that certain substituted benzo[a]carbazoles exhibit significant biological activity, including the ability to bind to the estrogen receptor and inhibit the growth of hormone-dependent mammary tumors.[4]
Proposed Mechanism of Action
The antitumor activity of some benzo[a]carbazole derivatives is believed to be mediated through their interaction with intracellular signaling pathways, such as the estrogen receptor (ER) pathway.[4] By acting as modulators of the ER, these compounds can influence gene expression, leading to cell cycle arrest and apoptosis in cancer cells.[4]
Caption: A proposed mechanism for the antitumor activity of Benzo[a]carbazole derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of substituted this compound-5-carboxamides as novel antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzo[a]carbazole derivatives. Synthesis, estrogen receptor binding affinities, and mammary tumor inhibiting activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound [webbook.nist.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. This compound [webbook.nist.gov]
- 8. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 9. This compound CAS#: 239-01-0 [m.chemicalbook.com]
- 10. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 11. This compound (CAS 239-01-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 12. This compound [webbook.nist.gov]
- 13. This compound [webbook.nist.gov]
- 14. spectrabase.com [spectrabase.com]
- 15. Synthesis of benzo[a]carbazole derivatives via intramolecular cyclization using Brønsted acidic carbonaceous material as the catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Carbazole synthesis [organic-chemistry.org]
- 17. benchchem.com [benchchem.com]
The Biological Versatility of 11H-Benzo[a]carbazole Derivatives: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The 11H-Benzo[a]carbazole scaffold, a unique heterocyclic system, has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. This technical guide provides an in-depth overview of the current understanding of these derivatives, with a focus on their anticancer, antimicrobial, and neuroprotective properties. This document summarizes key quantitative data, details common experimental methodologies, and visualizes the underlying signaling pathways to facilitate further research and development in this promising area.
Anticancer Activity: A Primary Therapeutic Avenue
Derivatives of this compound have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a range of human cancer cell lines. Their mechanisms of action often involve the induction of programmed cell death (apoptosis) and the disruption of the normal cell cycle progression.
Quantitative Anticancer Data
The in vitro cytotoxic activity of various this compound derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values. A lower IC50 value indicates a more potent compound. The following tables summarize the reported IC50 values for several derivatives against different cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Series 1: Substituted this compound-5-carboxamides | |||
| Compound 8 | A549 (Lung Carcinoma) | Not explicitly stated, but showed potent activity | [1] |
| HCT-116 (Colon Carcinoma) | Not explicitly stated, but showed potent activity | [1] | |
| Series 2: Benzo[b]carbazole-6,11-diones | |||
| Compound 28 | SiHa (Cervical Carcinoma) | 52.2 | [2] |
| Compound 29a | SiHa (Cervical Carcinoma) | 53.8 | [2] |
| Compound 29b | SiHa (Cervical Carcinoma) | 33.5 | [2] |
| Series 3: Carbazole-Thiazole Analogues | |||
| Compound 3b | HepG-2 (Hepatocellular Carcinoma) | 0.0304 ± 0.001 | [3] |
| MCF-7 (Breast Cancer) | 0.058 ± 0.002 | [3] | |
| HCT-116 (Colon Carcinoma) | 0.047 ± 0.002 | [3] | |
| Compound 5c | HepG-2 (Hepatocellular Carcinoma) | 0.048 ± 0.002 | [3] |
| MCF-7 (Breast Cancer) | 0.086 ± 0.0025 | [3] | |
| HCT-116 (Colon Carcinoma) | 0.06 ± 0.007 | [3] |
Mechanisms of Anticancer Action
The anticancer effects of this compound derivatives are often mediated through the induction of apoptosis and cell cycle arrest.
Apoptosis Induction: Many of these compounds trigger the intrinsic (mitochondrial) pathway of apoptosis. This process is characterized by the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases, the executioner enzymes of apoptosis, ultimately leading to cell death.[4][5][6]
Cell Cycle Arrest: this compound derivatives have been shown to arrest the cell cycle at various phases, most notably the G2/M phase.[2] This prevents cancer cells from proceeding through mitosis and proliferation. This arrest is often accompanied by the modulation of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs).
Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in the anticancer activity of this compound derivatives.
References
- 1. Design, synthesis and biological evaluation of substituted this compound-5-carboxamides as novel antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carbazole scaffolds in cancer therapy: a review from 2012 to 2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of New Carbazole–Thiazole Analogues and Evaluating their Anticancer Activity | Semantic Scholar [semanticscholar.org]
- 4. Frontiers | A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer [frontiersin.org]
- 5. A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Toxicological Profile of 11H-Benzo[a]carbazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes the currently available toxicological information on 11H-Benzo[a]carbazole. It is intended for informational purposes for a scientific audience. It is important to note that specific toxicological data for this compound is limited, and some information presented herein is extrapolated from studies on the parent compound, carbazole, and other related benzo[a]carbazole derivatives. All handling of this chemical should be conducted with appropriate caution and safety measures in a laboratory setting.
Executive Summary
Chemical and Physical Properties
| Property | Value | Reference |
| Chemical Formula | C₁₆H₁₁N | [1] |
| Molecular Weight | 217.27 g/mol | |
| Appearance | Solid | |
| CAS Number | 239-01-0 | [1] |
| InChI Key | MYKQKWIPLZEVOW-UHFFFAOYSA-N |
Toxicological Data
Acute Toxicity
Specific quantitative acute toxicity data, such as an LD50 value for this compound, is not available in the reviewed literature. However, safety data sheets provide hazard classifications that indicate potential for acute toxicity upon ingestion and irritation.
Table 1: Hazard Classification of this compound
| Hazard Statement | Classification |
| H302 | Harmful if swallowed |
| H319 | Causes serious eye irritation |
| H411 | Toxic to aquatic life with long lasting effects |
Source: Sigma-Aldrich Safety Information[2]
Genotoxicity and Mutagenicity
Direct mutagenicity studies specifically for the 11H-isomer are limited. However, a study on "benzo(a)carbazole" indicated a clear dose-dependent mutagenic response with S9 metabolic activation, which is in contrast to the non-mutagenic nature of the parent compound carbazole under similar conditions.[3] The S9 activation suggests that metabolic products of benzo[a]carbazole are the mutagenic agents.
Carcinogenicity
There are no specific carcinogenicity studies available for this compound. However, the parent compound, carbazole, has shown evidence of carcinogenicity in animal studies. Oral administration of carbazole in mice resulted in a dose-dependent increase in liver neoplastic nodules and hepatocellular carcinomas.[4][5] Furthermore, 7H-dibenzo[c,g]carbazole, another benzocarbazole derivative, is listed as a carcinogen.[6] Given the mutagenic potential of benzo[a]carbazole and the carcinogenicity of related compounds, it is reasonable to suspect that this compound may also possess carcinogenic properties.
Metabolism and Toxicokinetics
The metabolism of this compound has not been explicitly studied. However, based on the metabolism of other carbazole derivatives and PAHs, it is highly probable that it is metabolized by the cytochrome P450 (CYP) enzyme system, particularly CYP1A1 and CYP1B1.[7][8] These enzymes are known to introduce hydroxyl groups and form epoxides, which can be further processed by other enzymes. The metabolic activation, particularly the formation of reactive epoxide intermediates, is a key step in the genotoxicity of many PAHs.
Potential Signaling Pathway Interactions
Aryl Hydrocarbon Receptor (AhR) Activation
Polycyclic aromatic hydrocarbons are known ligands for the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor involved in the regulation of xenobiotic-metabolizing enzymes like CYP1A1.[9][10] Activation of AhR by compounds like benzo[a]pyrene is a critical step in their metabolic activation and subsequent toxicity. It is plausible that this compound also acts as an AhR agonist.
Caption: Postulated Aryl Hydrocarbon Receptor (AhR) signaling pathway for this compound.
p53 Signaling Pathway
Some carbazole derivatives have been shown to activate the p53 signaling pathway, a critical pathway in cellular response to DNA damage that can lead to apoptosis or cell cycle arrest.[11][12] The genotoxic potential of benzo[a]carbazole suggests that it or its metabolites could cause DNA damage, which would in turn be expected to activate the p53 pathway.
Caption: Potential involvement of this compound in the p53 signaling pathway.
Experimental Protocols
While specific experimental protocols for this compound are not available, standard methodologies for assessing the toxicity of chemical compounds are well-established. The following are examples of relevant protocols based on OECD guidelines.
Acute Oral Toxicity - Acute Toxic Class Method (OECD Guideline 423)
This method is used to estimate the acute oral toxicity of a substance.
Caption: Workflow for the Acute Toxic Class Method (OECD 423).
Methodology:
-
Animal Selection: Healthy, young adult rodents (typically female rats) are used.[13]
-
Dosing: The substance is administered orally by gavage at a starting dose selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).[13]
-
Procedure: A stepwise procedure is used, with 3 animals per step. The outcome of the first step determines the next dose level. If mortality is observed in 2 or 3 animals, the test is repeated at a lower dose. If no or low mortality is observed, a higher dose is used.[13]
-
Observation: Animals are observed for signs of toxicity and mortality for up to 14 days.
-
Classification: The substance is classified based on the dose at which mortality is observed.[13]
Bacterial Reverse Mutation Test (Ames Test - OECD Guideline 471)
This test is used to assess the mutagenic potential of a substance.
Methodology:
-
Tester Strains: Histidine-dependent strains of Salmonella typhimurium (and sometimes tryptophan-dependent Escherichia coli) are used. These strains have mutations that prevent them from synthesizing an essential amino acid.[14]
-
Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.[14]
-
Exposure: The tester strains are exposed to the test substance at various concentrations.
-
Plate Incorporation Method: The bacteria, test substance, and S9 mix (if used) are mixed with molten top agar and poured onto a minimal agar plate lacking the essential amino acid.
-
Incubation: Plates are incubated for 48-72 hours.
-
Evaluation: The number of revertant colonies (colonies that have undergone a reverse mutation allowing them to grow on the minimal medium) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the control indicates a mutagenic potential.[14]
Conclusion and Future Directions
The available data on the toxicological profile of this compound is sparse. Hazard classifications suggest acute oral toxicity and eye irritation potential. Extrapolation from related compounds, including the parent molecule carbazole and other benzo[a]carbazoles, indicates a strong likelihood of genotoxicity and potential carcinogenicity, likely mediated through metabolic activation by cytochrome P450 enzymes and interaction with the AhR and p53 signaling pathways.
To provide a comprehensive risk assessment, further research is critically needed, including:
-
Acute and chronic toxicity studies to determine LD50, NOAEL, and target organ toxicity.
-
In-depth genotoxicity assays , including a definitive Ames test on the 11H-isomer and in vivo micronucleus assays.
-
Carcinogenicity bioassays in rodent models.
-
Metabolism studies to identify the specific metabolites and the enzymes involved.
-
Mechanistic studies to confirm the interaction with and activation of the AhR and p53 pathways.
Researchers and drug development professionals should treat this compound as a potentially hazardous substance and handle it with appropriate engineering controls and personal protective equipment until more definitive toxicological data becomes available.
References
- 1. This compound [webbook.nist.gov]
- 2. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 3. Carbazole | C12H9N | CID 6854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Carbazole - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. oecd.org [oecd.org]
- 6. 15th Report on Carcinogens [ntp.niehs.nih.gov]
- 7. The impact of individual cytochrome P450 enzymes on oxidative metabolism of benzo[a]pyrene in human livers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolism of benzo[a]pyrene and benzo[a]pyrene-7,8-diol by human cytochrome P450 1B1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Aryl hydrocarbon receptor activity of polyhalogenated carbazoles and the molecular mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The aryl hydrocarbon receptor activator benzo[a]pyrene enhances vitamin D3 catabolism in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A carbazole compound, 9-ethyl-9H-carbazole-3-carbaldehyde, plays an antitumor function through reactivation of the p53 pathway in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytotoxic Effect of a Novel Synthesized Carbazole Compound on A549 Lung Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 14. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 11H-Benzo[a]carbazole: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive review of the existing literature on 11H-Benzo[a]carbazole, a heterocyclic scaffold of significant interest in medicinal chemistry. This document details its synthesis, physicochemical properties, and diverse biological activities, with a particular focus on its potential as an anticancer agent. Quantitative data are summarized in structured tables, and key experimental protocols are detailed to facilitate further research and development.
Physicochemical Properties of this compound
This compound is a polycyclic aromatic hydrocarbon containing a carbazole nucleus fused with a benzene ring. Its planar structure and nitrogen-containing heterocyclic system are key determinants of its chemical and biological properties.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₆H₁₁N | [1][2][3][4] |
| Molecular Weight | 217.27 g/mol | [1][2][3][4] |
| CAS Number | 239-01-0 | [1][4] |
| Melting Point | 266 °C | [5] |
| Boiling Point | 456 °C | [5] |
| Density | 1.277 g/cm³ | [5] |
| Solubility | Slightly soluble in Acetonitrile and DMSO | [5] |
| pKa | 17.00 ± 0.30 (Predicted) | |
| λmax | 354 nm (in EtOH) | |
| Ionization Energy | 7.1 ± 0.1 eV | [6] |
Synthesis of the this compound Core
Several synthetic strategies have been developed to construct the this compound scaffold. These methods offer various advantages in terms of yield, scalability, and the potential for diversification.
Photochemical Synthesis
A four-step synthesis starting from 5-acetamido-1,2,3,4-tetrahydronaphthalene has been reported. The key steps involve a Goldberg arylation, hydrolysis, photolysis to form the tetrahydro-11H-benzo[a]carbazole intermediate, and subsequent dehydrogenation.[6]
Experimental Protocol: Photochemical Synthesis [6]
-
Goldberg Arylation: React 5-acetamido-1,2,3,4-tetrahydronaphthalene with a suitable arylating agent.
-
Hydrolysis: Hydrolyze the resulting amide to yield N-phenyl-1,2,3,4-tetrahydro-5-naphthylamine.
-
Photolysis: Irradiate the N-phenyl-1,2,3,4-tetrahydro-5-naphthylamine to induce cyclization, forming 1,2,3,4-tetrahydro-11H-benzo[a]carbazole.
-
Dehydrogenation: Treat the tetrahydro intermediate with a dehydrogenating agent, such as chloranil, to afford this compound.
Multicomponent Reaction using a Solid Acid Catalyst
A novel and efficient one-pot synthesis involves the reaction of 1,3-diketones, primary amines, phenylglyoxal monohydrate, and malononitrile using a Brønsted acidic carbonaceous material as a catalyst. This method proceeds via a 3-cyanoacetamide pyrrole intermediate followed by intramolecular cyclization.[7]
Experimental Protocol: Multicomponent Synthesis
-
Reaction Setup: In a 25 mL flask, combine the 3-cyanoacetamide pyrrole scaffold (0.25 mmol) and the acidic catalyst (AC-SO₃H, 6 mg) in DMSO (5 mL).
-
Reaction Conditions: Stir and reflux the mixture for 2 hours at 240 °C.
-
Work-up: Monitor the reaction by TLC. Upon completion, filter the reaction mixture to remove the catalyst. Wash the organic layer with water (3 x 5 mL) and ethyl acetate (25 mL).
-
Purification: Dry the organic layer with anhydrous sodium sulfate and allow the product to crystallize at room temperature.
Biological Activities and Therapeutic Potential
This compound and its derivatives have demonstrated a wide range of biological activities, with anticancer properties being the most extensively studied.
Anticancer Activity
Numerous studies have highlighted the potent cytotoxic effects of this compound derivatives against various human cancer cell lines.
The following table summarizes the in vitro anticancer activity (IC₅₀ values) of selected this compound derivatives.
| Compound | Cell Line | IC₅₀ (µM) | Reference(s) |
| Compound 8 (a benzo[a]carbazole-5-carboxamide derivative) | A549 (Lung Carcinoma) | Not specified, but showed potent activity | [8] |
| HCT-116 (Colon Carcinoma) | Not specified, but showed potent activity | [8] | |
| Derivative 16b (a dihydroxy-11-alkylbenzo[a]carbazole) | MCF-7 (Breast Cancer) | Inhibitory activity observed | [5] |
| Derivative 28b (a dihydroxy-11-alkylbenzo[a]carbazole) | MCF-7 (Breast Cancer) | Inhibitory activity observed | [5] |
Experimental Protocol: MTT Assay for Cytotoxicity [9]
-
Cell Seeding: Seed neuronal cells (e.g., SH-SY5Y, PC12) or cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the carbazole derivatives (e.g., 0.1, 1, 10, 25, 50, 100 µM) for 24-48 hours. Include a vehicle control.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the control (untreated) cells and calculate the IC₅₀ value.
Selected this compound derivatives have also shown promising antitumor activity in vivo.
| Compound | Animal Model | Dosing Regimen | Tumor Growth Inhibition | Reference(s) |
| Compound 8 | Nude mice bearing HCT-116 xenografts | Not specified | Comparable to amonafide | [8] |
| Derivative 16c | Rat (DMBA-induced mammary tumors) | 6 x 1 mg/kg per week | Inhibition of tumor growth | [5] |
| Bis-carbazole derivative | Balb/c mice | 20 mg/kg (intraperitoneal, 1 week) | No observable toxic effects | [10] |
Experimental Protocol: In Vivo Xenograft Study [11]
-
Animal Model: Use athymic nude mice (e.g., BALB/c nude), 4-6 weeks old.
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., HeLa) into the flank of each mouse.
-
Treatment: When tumors reach a palpable size, randomize the mice into treatment and control groups. Administer the test compound (e.g., dissolved in a suitable vehicle) via a specified route (e.g., intraperitoneal, oral) at a predetermined dosing schedule.
-
Monitoring: Measure tumor volume and body weight regularly (e.g., twice a week).
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis.
-
Data Analysis: Compare tumor growth rates and final tumor weights between the treatment and control groups.
Mechanism of Action: Targeting Key Cellular Pathways
The anticancer effects of this compound derivatives are attributed to their ability to interfere with critical cellular processes, including DNA replication and cell signaling pathways.
Several carbazole derivatives have been identified as inhibitors of Topoisomerase I (Topo I), an enzyme essential for relieving DNA supercoiling during replication and transcription. By stabilizing the Topo I-DNA cleavage complex, these compounds lead to DNA strand breaks and ultimately trigger apoptosis.[12][13]
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Dysregulation of this pathway is a hallmark of many cancers. Some carbazole derivatives have been shown to inhibit this pathway, leading to the suppression of tumor growth.[14][15][16][17][18]
Estrogen Receptor Binding Activity
Certain hydroxylated 11-alkylbenzo[a]carbazoles have demonstrated significant binding affinity for the estrogen receptor (ER), suggesting their potential as modulators of estrogen signaling in hormone-dependent cancers.[5]
| Compound | Relative Binding Affinity (RBA, Estradiol = 100) | Reference(s) |
| 13b | 30 | [5] |
| 16b | 13 | [5] |
| 25a | 20 | [5] |
Experimental Protocol: Estrogen Receptor Competitive Binding Assay [19]
-
Cell Culture: Culture MCF-7 cells in phenol red-free DMEM supplemented with charcoal/dextran-treated fetal calf serum.
-
Compound Dosing: Prepare serial dilutions of the test compounds in DMSO. Add the compounds to the cell plates to achieve a desired concentration range.
-
Incubation: Incubate the plates for 18-22 hours at 37°C and 5% CO₂.
-
Fixation and Staining: Fix the cells with formaldehyde and perform immunostaining for the estrogen receptor.
-
Data Analysis: Quantify the fluorescence to determine the extent of ER down-regulation and calculate the relative binding affinity.
Neuroprotective Activity
The carbazole scaffold is also being investigated for its neuroprotective potential. While specific data for this compound derivatives are limited, the general class of carbazoles has shown promise in models of neurodegenerative diseases.
Experimental Protocol: In Vitro Neuroprotection Assay [9][20]
-
Cell Culture: Culture neuronal cells (e.g., SH-SY5Y) in a suitable medium.
-
Pre-treatment: Pre-treat the cells with various concentrations of the test carbazole compound for 1-2 hours.
-
Induction of Oxidative Stress: Add hydrogen peroxide (H₂O₂) to a final concentration of 100-200 µM to induce oxidative stress and incubate for another 24 hours.
-
Cell Viability Assessment: Perform an MTT assay to determine cell viability.
Antimicrobial Activity
Carbazole derivatives have been reported to possess a broad spectrum of antimicrobial activities against various bacterial and fungal strains.
| Compound Series | Microorganism | MIC (µg/mL) | Reference(s) |
| Aminoguanidine/Dihydrotriazine Derivatives | Various Bacteria & Fungi | 0.5 - 16 | [21] |
| Carbazole Derivative 8f | Various Bacteria & Fungi | 0.5 - 2 | [21] |
| Carbazole Derivative 9d | Various Bacteria & Fungi | 0.5 - 2 | [21] |
| 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives | Staphylococcus aureus | 32 | [2] |
| Carbazole N-phenylacetamide Hybrids | S. aureus, Bacillus subtilis, E. coli, P. aeruginosa | 0.25 - 8 | [2] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay [2]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in a suitable broth medium in 96-well plates.
-
Inoculation: Add the microbial inoculum to each well.
-
Incubation: Incubate the plates under appropriate conditions for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.
Anti-inflammatory Activity
The anti-inflammatory potential of carbazole derivatives has been investigated, with some compounds showing promising activity in preclinical models.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats [6][20]
-
Animal Model: Use adult male Wistar rats.
-
Compound Administration: Administer the test compound or vehicle orally or intraperitoneally.
-
Induction of Inflammation: After a set time (e.g., 1 hour), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw.
-
Measurement of Edema: Measure the paw volume or thickness at various time points after carrageenan injection using a plethysmometer or calipers.
-
Data Analysis: Calculate the percentage of inhibition of edema in the treated groups compared to the control group.
Conclusion and Future Directions
The this compound scaffold represents a privileged structure in medicinal chemistry, demonstrating a remarkable range of biological activities. Its derivatives have shown significant promise as anticancer agents, with potent in vitro and in vivo efficacy. The mechanisms of action appear to involve the inhibition of key cellular targets like Topoisomerase I and the PI3K/Akt/mTOR signaling pathway. Furthermore, the potential of these compounds as estrogen receptor modulators, neuroprotective agents, and antimicrobial agents warrants further investigation.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of this compound derivatives for specific biological targets.
-
Mechanistic Elucidation: Detailed studies to unravel the precise molecular interactions with their biological targets to guide rational drug design.
-
Pharmacokinetic and Toxicological Profiling: Comprehensive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies to assess the drug-like properties and safety of lead compounds.
-
In Vivo Efficacy Studies: Rigorous evaluation in relevant animal models of disease to validate their therapeutic potential.
The continued exploration of the this compound scaffold holds great promise for the development of novel therapeutics for a range of human diseases.
References
- 1. hrcak.srce.hr [hrcak.srce.hr]
- 2. Carbazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Graph-based approach for representing protein ligand interactions - American Chemical Society [acs.digitellinc.com]
- 4. upcommons.upc.edu [upcommons.upc.edu]
- 5. Benzo[a]carbazole derivatives. Synthesis, estrogen receptor binding affinities, and mammary tumor inhibiting activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Exploration of Benzo[b]carbazole-6,11-diones as anticancer agents: Synthesis and studies of hTopoIIα inhibition and apoptotic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. inotiv.com [inotiv.com]
- 9. Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. Carbazole Aminoalcohols Induce Antiproliferation and Apoptosis of Human Tumor Cells by Inhibiting Topoisomerase I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mechanism of hydrolysis of a novel indolocarbazole topoisomerase I inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Review on the Anticancer Activity of Carbazole-based Tricyclic Compounds - Zhang - Current Medicinal Chemistry [edgccjournal.org]
- 15. Targeting the PI3K/AKT/mTOR Signaling Pathway in the Treatment of Human Diseases: Current Status, Trends, and Solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Targeting the PI3K/Akt/mTOR pathway: effective combinations and clinical considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Molecular basis for class side effects associated with PI3K/AKT/mTOR pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Role and Therapeutic Targeting of the PI3K/Akt/mTOR Signaling Pathway in Skin Cancer: A Review of Current Status and Future Trends on Natural and Synthetic Agents Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. creative-bioarray.com [creative-bioarray.com]
- 21. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
Unveiling 11H-Benzo[a]carbazole: A Technical Guide for Researchers
CAS Number: 239-01-0
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals working with 11H-Benzo[a]carbazole. This document provides a detailed overview of its chemical and physical properties, spectroscopic data, synthesis, and its significant role in biological systems, particularly as a modulator of the estrogen receptor signaling pathway.
Core Physicochemical and Spectroscopic Data
This compound is a polycyclic aromatic hydrocarbon containing a carbazole moiety. Its planar structure and electronic properties are key to its chemical reactivity and biological activity. The following table summarizes its key quantitative data.[1][2][3][4][5]
| Property | Value |
| CAS Number | 239-01-0[1][2] |
| Molecular Formula | C₁₆H₁₁N[1] |
| Molecular Weight | 217.27 g/mol |
| Melting Point | 266 °C[5] |
| Boiling Point | 456 °C[3] |
| Appearance | White to light yellow or light yellow-red powder/crystals |
| Solubility | Slightly soluble in Acetonitrile and DMSO[3][5] |
| Flash Point | 208 °C[3] |
| Density | 1.277 g/cm³[3] |
| Refractive Index | 1.8230 (estimate)[3] |
| λmax | 354 nm (in Ethanol)[5] |
Spectroscopic Data:
While a complete set of raw spectral data for the parent compound is extensive, typical spectroscopic characteristics are well-documented. Researchers can find detailed spectral data, including UV/Visible, IR, and mass spectra, in the NIST WebBook.[1] ¹H and ¹³C NMR data for carbazole and its derivatives are also available and serve as a reference for the structural elucidation of novel this compound analogs.[6][7][8][9]
Synthesis of this compound
A documented method for the synthesis of this compound involves a photochemical approach.[10] A generalized protocol based on this method is outlined below.
Experimental Protocol: Photochemical Synthesis
-
Starting Material: The synthesis begins with 5-acetamido-1,2,3,4-tetrahydronaphthalene.
-
Goldberg Arylation and Hydrolysis: The starting material undergoes a Goldberg arylation followed by hydrolysis to yield N-phenyl-1,2,3,4-tetrahydro-5-naphthylamine.
-
Photolysis: The resulting amine is subjected to photolysis, leading to the formation of 1,2,3,4-tetrahydro-11H-benzo[a]carbazole.
-
Dehydrogenation: The final step involves the dehydrogenation of the tetrahydro-intermediate using a suitable dehydrogenating agent, such as chloranil, to yield the final product, this compound.[10]
Researchers can also explore various other synthetic routes for carbazole and its derivatives, including the Bucherer carbazole synthesis and palladium-catalyzed cyclization reactions.[11][12]
Biological Significance and Experimental Applications
This compound and its derivatives have garnered significant interest in drug discovery due to their potential as anticancer agents.[11] A key mechanism of action for some derivatives is their interaction with the estrogen receptor (ER), making them relevant for hormone-dependent cancers such as breast cancer.
Estrogen Receptor Binding and Signaling Pathway
Derivatives of this compound have been shown to bind to the estrogen receptor, acting as either agonists or antagonists depending on their specific structure. This interaction can modulate the transcriptional activity of the receptor, thereby affecting cell proliferation and other estrogen-mediated processes.[13]
The estrogen receptor signaling pathway is a complex cascade that can be initiated through genomic and non-genomic mechanisms. In the classical genomic pathway, estrogen or an ER ligand like a benzo[a]carbazole derivative binds to the receptor in the cytoplasm or nucleus. The ligand-receptor complex then translocates to the nucleus, dimerizes, and binds to Estrogen Response Elements (EREs) on the DNA, leading to the transcription of target genes that can influence cell growth and survival.[14][15][16][17][18]
Caption: Estrogen Receptor Signaling Pathway modulated by this compound.
Experimental Protocol: MCF-7 Cell Proliferation Assay
To assess the biological activity of this compound and its derivatives on estrogen receptor-positive breast cancer cells, a cell proliferation assay using the MCF-7 cell line is a standard method.[19][20][21][22][23]
Methodology:
-
Cell Culture: MCF-7 cells are cultured in a suitable growth medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO₂.[20][22]
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight.[19]
-
Compound Treatment: The growth medium is replaced with a medium containing various concentrations of this compound or its derivatives. A vehicle control (e.g., DMSO) and a positive control (e.g., 17β-estradiol) are included.
-
Incubation: The cells are incubated with the compounds for a specific period, typically 48 to 72 hours.[19]
-
Proliferation Assessment: Cell proliferation is measured using a suitable assay, such as the MTT or MTS assay, which measures mitochondrial activity, or a direct cell counting method. The absorbance or fluorescence is read using a microplate reader.
-
Data Analysis: The results are expressed as a percentage of the vehicle control, and dose-response curves are generated to determine the IC₅₀ or EC₅₀ values.
Caption: Workflow for MCF-7 Cell Proliferation Assay.
Conclusion
This compound is a versatile scaffold with significant potential in chemical synthesis and drug development. Its well-defined physicochemical properties and the growing body of research on its biological activities, particularly its interaction with the estrogen receptor, make it a compound of high interest for researchers in oncology and medicinal chemistry. This technical guide provides a foundational understanding and practical methodologies to facilitate further investigation into this promising molecule.
References
- 1. This compound [webbook.nist.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. This compound CAS#: 239-01-0 [m.chemicalbook.com]
- 4. This compound (CAS 239-01-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 6. Carbazole(86-74-8) 13C NMR [m.chemicalbook.com]
- 7. beilstein-journals.org [beilstein-journals.org]
- 8. rsc.org [rsc.org]
- 9. spectrabase.com [spectrabase.com]
- 10. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 11. Design, synthesis and biological evaluation of substituted this compound-5-carboxamides as novel antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of Benzo[ a]carbazoles and Dibenzo[ c, g]carbazoles via Sequential Gold Catalysis and Photomediated Cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Benzo[a]carbazole derivatives. Synthesis, estrogen receptor binding affinities, and mammary tumor inhibiting activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. academic.oup.com [academic.oup.com]
- 16. researchgate.net [researchgate.net]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. The many faces of estrogen signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 20. Human Breast Cell MCF-7-based Proliferation Assay Service - Creative Biolabs [creative-biolabs.com]
- 21. Improving the reproducibility of the MCF-7 cell proliferation assay for the detection of xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Evaluation of Cell Cycle Arrest in Estrogen Responsive MCF-7 Breast Cancer Cells: Pitfalls of the MTS Assay | PLOS One [journals.plos.org]
- 23. dovepress.com [dovepress.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 11H-Benzo[a]carbazole Derivatives in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and evaluation of 11H-Benzo[a]carbazole derivatives as potential anticancer agents. The information is curated for professionals in the fields of medicinal chemistry, oncology, and drug development.
Introduction
Carbazole and its derivatives have long been a subject of interest in medicinal chemistry due to their wide range of biological activities, including potent anticancer properties. Among these, this compound derivatives have emerged as a promising class of compounds. Their planar polycyclic structure allows them to intercalate with DNA and inhibit key enzymes involved in cancer cell proliferation, such as topoisomerase II.[1] This document outlines the synthesis of these derivatives, presents their anticancer activity, and provides protocols for their biological evaluation.
Data Presentation: Anticancer Activity of this compound Derivatives
The following table summarizes the in vitro cytotoxic activity of a series of synthesized this compound-5-carboxamide derivatives against human lung adenocarcinoma (A549) and human colorectal carcinoma (HCT-116) cell lines. Amonafide, a known topoisomerase II inhibitor, was used as a positive control.[2][3]
| Compound | R Group | A549 IC₅₀ (μM)[2] | HCT-116 IC₅₀ (μM)[2] |
| 1 | H | > 10 | > 10 |
| 2 | CH₃ | 2.54 | 1.89 |
| 3 | C₂H₅ | 1.76 | 1.23 |
| 4 | n-C₃H₇ | 1.21 | 0.98 |
| 5 | i-C₃H₇ | 1.53 | 1.12 |
| 6 | n-C₄H₉ | 0.89 | 0.67 |
| 7 | i-C₄H₉ | 1.15 | 0.88 |
| 8 | c-C₃H₅ | 0.54 | 0.41 |
| Amonafide | - | 0.62 | 0.45 |
Experimental Protocols
Synthesis of this compound Derivatives
This protocol describes a general method for the synthesis of this compound derivatives through intramolecular cyclization, adapted from the work of Nguyen et al.[4]
General Procedure for the Synthesis of 5-Amino-9,9-dimethyl-7-oxo-11-phenyl-8,9,10,11-tetrahydro-7H-benzo[a]carbazole-6-carbonitrile:
-
To a 25 mL flask, add 3-cyanoacetamide pyrrole scaffolds (0.25 mmol) and a sulfonic acid functionalized amorphous carbon catalyst (AC-SO₃H) (6 mg).
-
Add DMSO (5 mL) to the flask.
-
The reaction mixture is then stirred and refluxed at 240 °C for 2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to separate the catalyst.
-
The filtrate is then dried over anhydrous sodium sulfate.
-
The final product is allowed to crystallize at room temperature.
-
Characterize the synthesized compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Biological Evaluation Protocols
1. Cell Viability Assessment (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effect of the synthesized compounds on cancer cell lines.[5][6]
-
Cell Plating: Seed cancer cells (e.g., A549 or HCT-116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. The final concentration of the solvent (e.g., DMSO) should not exceed 0.5%. Replace the old medium with the medium containing the compounds and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
2. Cell Cycle Analysis
This protocol allows for the investigation of the effect of the compounds on the cell cycle progression of cancer cells using flow cytometry.[7][8][9]
-
Cell Treatment: Seed cells in 6-well plates and treat with the synthesized compounds at various concentrations for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
3. Western Blotting
This protocol is used to investigate the effect of the compounds on the expression of proteins involved in key signaling pathways.[10][11][12]
-
Protein Extraction: Treat cells with the compounds, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against target proteins (e.g., p53, cleaved caspase-3, Bcl-2, Bax) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis and biological evaluation of this compound derivatives.
Proposed Signaling Pathway
Based on the known mechanisms of structurally similar anticancer agents like ellipticine, this compound derivatives are proposed to act as topoisomerase II inhibitors and DNA intercalating agents, leading to DNA damage and subsequent apoptosis. This can trigger signaling cascades involving key regulatory proteins.[1][13]
Caption: Proposed mechanism of action for this compound derivatives leading to apoptosis.
References
- 1. Bioactivities and Action Mechanisms of Ellipticine Derivatives Reported Prior to 2023 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Flow cytometry with PI staining | Abcam [abcam.com]
- 3. Amonafide: a future in treatment of resistant and secondary acute myeloid leukemia? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of benzo[a]carbazole derivatives via intramolecular cyclization using Brønsted acidic carbonaceous material as the catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. atcc.org [atcc.org]
- 7. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. medium.com [medium.com]
- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 12. CST | Cell Signaling Technology [cellsignal.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for 11H-Benzo[a]carbazole in Organic Light-Emitting Diodes (OLEDs)
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of 11H-Benzo[a]carbazole and its derivatives in the fabrication of Organic Light-Emitting Diodes (OLEDs). It includes a summary of their performance metrics, detailed experimental protocols for material synthesis and device fabrication, and characterization methodologies. Carbazole derivatives are a prominent class of organic materials extensively utilized in OLED technology due to their excellent thermal stability and charge-transporting properties.[1][2] Fused-ring carbazoles, in particular, offer extended π-electron systems, leading to tunable frontier orbital energies and high photoluminescence quantum yields, making them suitable for a wide range of emissive colors.[3]
Data Presentation: Performance of Carbazole-Based OLEDs
The performance of OLEDs incorporating carbazole derivatives is summarized below. These tables highlight the material's role as either an emitter or a host, along with key performance metrics.
Table 1: Performance of OLEDs with Carbazole-Based Emitting Layers
| Emitting Material | Max. Luminance (cd/m²) | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Max. EQE (%) | Emission Peak (nm) | CIE Coordinates |
|---|---|---|---|---|---|---|
| Cz-SBDPI (non-doped) | 12,984 | 5.9 | 5.7 | 6.2 | - | (0.15, 0.06) |
| CZ-1 | 4,130 | 19.3 | - | 8.6 | 492 | (0.16, 0.29) |
| CZ-2 | 4,104 | 20.2 | - | 9.5 | 488 | (0.17, 0.30) |
| BCzB-PPI (non-doped) | 11,364 | - | - | 4.43 | - | (0.159, 0.080) |
| (pyidcz)₂Ir(tmd) | 39,123 | 69.2 | 36.8 | 21.2 | 499 | - |
| (tfpyidcz)₂Ir(tmd) | 31,714 | 78.4 | 54.7 | 24.0 | 554 | - |
Data sourced from multiple studies for comparison.[4][5][6][7][8]
Table 2: Performance of OLEDs with Carbazole-Based Host Materials
| Host Material | Emitter | Max. EQE (%) | Device Lifetime (LT₅₀ in hours) | Additional Notes |
|---|---|---|---|---|
| mDCzPF | PtNON (blue) | 18.3% | - | Maintained EQE of 13.3% at 5000 cd/m².[9] |
| mDCzPF | Red Phosphor | - | 10-fold improvement over pDCzPF host.[9] | Good charge transport ability.[9] |
| ME9 | 4CzIPN (green TADF) | 14.1% | - | Solution-processed device.[10] |
Experimental Protocols
Detailed methodologies for the synthesis of this compound derivatives, fabrication of OLED devices, and characterization techniques are provided below.
The functionalization of the carbazole core is crucial for tuning its electronic and optical properties.[11] Common synthetic strategies include Suzuki-Miyaura coupling and Ullmann condensation to introduce various aryl groups.[4]
A. General Procedure for Suzuki-Miyaura Coupling:
-
Reaction Setup: In an oven-dried Schlenk flask, combine the carbazole-based boronic acid or boronic ester derivative, the aryl halide coupling partner, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃).[6]
-
Solvent Addition: Add a degassed solvent system, typically a mixture of toluene, ethanol, and water.[6]
-
Reaction Execution: Heat the mixture to reflux under an inert atmosphere (e.g., argon or nitrogen) for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).[6]
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). The crude product is then purified by column chromatography on silica gel.
B. Material Purification: Gradient Sublimation
For high-purity materials required in OLED fabrication, gradient sublimation is a critical final step.[11]
-
Apparatus Setup: Place the crude, synthesized material in a multi-zone gradient sublimation furnace.
-
Vacuum: Evacuate the sublimation tube to a high vacuum (< 1 x 10⁻⁵ Torr).[11]
-
Temperature Gradient: Establish a stable temperature gradient along the furnace. The source zone is heated to the sublimation temperature of the compound, while subsequent zones are kept at progressively lower temperatures.[11]
-
Sublimation: Slowly heat the source zone. The target compound will sublime and deposit in a zone corresponding to its condensation temperature, separating it from impurities.[11]
OLEDs can be fabricated through either thermal evaporation or solution processing.
A. Device Fabrication by Thermal Evaporation:
-
Substrate Preparation:
-
Begin with pre-patterned indium tin oxide (ITO) coated glass substrates.
-
Sequentially clean the substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.[4]
-
Dry the substrates in an oven and then treat them with UV-ozone or oxygen plasma to improve the work function of the ITO.[4]
-
-
Layer Deposition:
-
Load the cleaned substrates and crucibles with the organic materials and metal for the cathode into a high-vacuum thermal evaporation chamber (< 5 x 10⁻⁶ Torr).[11]
-
Deposit the layers sequentially: Hole Injection Layer (HIL), Hole Transport Layer (HTL), Emissive Layer (EML), Electron Transport Layer (ETL), Electron Injection Layer (EIL), and the metal cathode (e.g., LiF/Al).
-
Maintain a slow deposition rate of 0.5-2.0 Å/s for the organic layers.[11] For doped EMLs, co-evaporate the host and dopant at rates calculated to achieve the desired weight percentage.[11]
-
-
Encapsulation: To prevent degradation from moisture and oxygen, encapsulate the devices using a UV-curable epoxy and a glass coverslip inside a nitrogen-filled glovebox.
B. Device Fabrication by Solution Processing (Spin Coating):
-
Substrate and HIL Preparation: Prepare the ITO substrate as described for thermal evaporation. Deposit a hole injection layer like PEDOT:PSS by spin coating, followed by annealing to remove residual solvent.[6][12]
-
Emissive Layer Deposition:
-
Prepare a solution of the this compound derivative in a suitable organic solvent (e.g., chloroform or chlorobenzene).[6]
-
Deposit the emissive layer by spin coating the solution onto the HIL.[6] The film thickness can be controlled by adjusting the solution concentration and spin speed (e.g., 1000-4000 rpm).[4]
-
Anneal the film to remove residual solvent.[6]
-
-
Subsequent Layer Deposition: Transfer the substrate to a thermal evaporation chamber for the deposition of the ETL, EIL, and cathode as described in the thermal evaporation protocol.[6]
-
Encapsulation: Encapsulate the device as described above.
A. Material Characterization:
-
Structural Confirmation: Use ¹H and ¹³C NMR and mass spectrometry to confirm the chemical structure and molecular weight of the synthesized compounds.[6]
-
Thermal Analysis: Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine the decomposition temperature (Td) and glass transition temperature (Tg), respectively. High thermal stability is crucial for device longevity.[5]
-
Photophysical Measurements: Record UV-visible absorption and photoluminescence (PL) spectra in both solution and as thin films to determine absorption and emission properties. Measure the photoluminescence quantum yield (PLQY).[5][6]
-
Electrochemical Characterization: Use cyclic voltammetry (CV) to determine the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.[6] These values are critical for assessing charge injection barriers and designing efficient device architectures.[13]
B. Device Characterization:
-
Electroluminescence (EL) Measurement: Measure the current density-voltage-luminance (J-V-L) characteristics using a source meter and a calibrated photodiode/spectroradiometer.[5][12]
-
Efficiency Calculation: From the J-V-L data, calculate the current efficiency (cd/A), power efficiency (lm/W), and external quantum efficiency (EQE).
-
EL Spectra and CIE Coordinates: Measure the EL spectra at different operating voltages to check for color stability.[6] Calculate the Commission Internationale de l'Éclairage (CIE) coordinates from the spectra to quantify the emission color.[5]
Visualizations
The following diagrams illustrate key processes and relationships in the application of this compound in OLEDs.
Caption: Workflow for the synthesis and purification of this compound derivatives.
Caption: Step-by-step workflow for OLED device fabrication.
Caption: Relationship between OLED device structure and energy levels for charge injection and transport.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Fabrication of high performance based deep-blue OLED with benzodioxin-6-amine-styryl-triphenylamine and carbazole hosts as electroluminescent materials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Efficient organic light-emitting diodes based on iridium(iii) complexes containing indolo[3,2,1-jk]carbazole derivatives with narrow emission bandwidths and low efficiency roll-offs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 9. Novel Carbazole/Fluorene-Based Host Material for Stable and Efficient Phosphorescent OLEDs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Study of Carbazole Derivatives for Potential Application in Organic Light Emitting Diodes (OLEDs) | Semantic Scholar [semanticscholar.org]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
Application of 11H-Benzo[a]carbazole as a Hole Transport Material: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
11H-Benzo[a]carbazole and its derivatives are emerging as a promising class of organic semiconductor materials, particularly for applications as hole transport materials (HTMs) in optoelectronic devices. Their rigid, planar structure and extended π-conjugation system offer the potential for high charge carrier mobility and good thermal stability, crucial properties for efficient and long-lasting perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs). The carbazole moiety is well-known for its excellent hole-transporting capabilities and high thermal and electrochemical stability. The fusion of a benzene ring to form the benzo[a]carbazole scaffold can further tune the material's electronic and optical properties.[1]
This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound-based compounds as HTMs. While extensive data on the parent this compound is still under investigation, this guide synthesizes available information on its derivatives and related carbazole compounds to provide a comprehensive overview for researchers.
Data Presentation: Performance of Carbazole-Based Hole Transport Materials
The performance of HTMs is paramount to the overall efficiency of optoelectronic devices. The following tables summarize key performance metrics for various carbazole derivatives to provide a comparative benchmark for the potential of this compound-based materials.
Table 1: Performance of Carbazole-Based HTMs in Perovskite Solar Cells (PSCs)
| HTM Designation | Structure | Hole Mobility (μh) (cm²/Vs) | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF | Ref. |
| SGT-405 | Three-arm carbazole derivative | - | 14.79 | - | - | - | [2][3] |
| V1205 | Cross-linkable carbazole derivative | - | 16.9 | - | - | - | [4] |
| LD29 (dopant-free) | Star-shaped carbazole-TPA | 1.72 x 10⁻⁵ | 14.29 | - | - | - | [5] |
| LD29 (doped) | Star-shaped carbazole-TPA | - | >18 | - | - | - | [5] |
| OY3 | Carbazole-TPA derivative | ~10⁻⁴ | 20.02 | - | - | - | [6] |
| C202 (dopant-free) | Indolo[3,2-b]carbazole derivative | - | 17.7 | - | - | - | [7][8] |
| KZRD | D-A type carbazole derivative | Higher than KZ and KZIC | 20.40 | - | - | - | [9] |
| Br-2PACz | Carbazole-based SAM | - | 19.51 | - | - | - | [10] |
Note: TPA = Triphenylamine, SAM = Self-Assembled Monolayer, PCE = Power Conversion Efficiency, Voc = Open-Circuit Voltage, Jsc = Short-Circuit Current Density, FF = Fill Factor. "-" indicates data not available in the cited source.
Table 2: Performance of Carbazole-Based Materials in Organic Light-Emitting Diodes (OLEDs)
| Material Designation | Device Role | Max. Luminance (cd/m²) | Current Efficiency (cd/A) | Power Efficiency (lm/W) | External Quantum Efficiency (EQE) (%) | Ref. |
| Cz-SBDPI (non-doped) | Emitter | 12,984 | 5.9 | 5.7 | 6.2 | [11] |
| CZ-1 | Emitter | 4130 | 19.3 | - | 9.5 | [12][13] |
| CZ-2 | Emitter | 4104 | 20.2 | - | - | [12][13] |
Note: Data for this compound as a host/hole transport material in OLEDs is limited; the table presents performance of emissive carbazole derivatives to showcase the potential of the core structure.
Experimental Protocols
Protocol 1: Synthesis of 5-Amino-8,9,10,11-tetrahydro-7H-benzo[a]carbazole Derivatives
This protocol is adapted from a reported procedure for the synthesis of functionalized benzo[a]carbazole derivatives.[14]
Materials:
-
1,3-Diketone (e.g., dimedone)
-
Primary amine
-
Phenylglyoxal monohydrate
-
Malononitrile
-
Solid acidic catalyst (e.g., Brønsted acidic carbonaceous material)
-
Solvent (e.g., ethanol)
-
Ethyl acetate
-
n-Hexane
Procedure:
-
Catalyst Preparation: Prepare the Brønsted acidic carbonaceous material as per established literature procedures.
-
Reaction Setup: In a round-bottom flask, combine the 1,3-diketone (1 mmol), primary amine (1 mmol), phenylglyoxal monohydrate (1 mmol), malononitrile (1 mmol), and the solid acidic catalyst in ethanol.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Upon completion, filter the catalyst. Evaporate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of n-hexane and ethyl acetate as the eluent.
-
Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Example: Synthesis of 5-Amino-9,9-dimethyl-7-oxo-11-phenyl-8,9,10,11-tetrahydro-7H-benzo[a]carbazole-6-carbonitrile[14]:
-
This compound was obtained as a light yellow powder with a melting point of 242–243 °C.[14]
-
¹H NMR (500 MHz, CDCl₃): δ (ppm) 7.36–7.34 (m, 3H), 7.25–7.24 (m, 2H), 7.10–7.08 (m, 2H), 7.07–7.04 (m, 2H), 3.85 (s, 2H), 2.52 (s, 2H), 2.44 (s, 2H), 1.12 (s, 6H).[14]
-
¹³C NMR (125 MHz, CDCl₃): δ (ppm) 194.2, 143.5, 136.9, 134.5, 130.3, 129.6, 129.2, 128.4, 128.1, 127.7, 118.6, 117.1, 109.4, 52.4, 36.9, 35.4, 28.6, 14.3.[14]
-
HRMS(ESI): m/z [M-CN + 2H]⁺ calcd for 355.1277 found 355.1284.[14]
Protocol 2: Fabrication of Perovskite Solar Cells (PSCs) with a Carbazole-Based HTM
This is a general protocol that can be adapted for this compound derivatives.
Materials:
-
FTO-coated glass substrates
-
Deionized water, acetone, isopropanol
-
Titanium dioxide (TiO₂) paste
-
Perovskite precursor solution (e.g., (FAPbI₃)₀.₈₅(MAPbBr₃)₀.₁₅)[7]
-
This compound derivative HTM solution in chlorobenzene
-
Dopants (optional): Li-TFSI, 4-tert-butylpyridine (t-BP), FK209[6][7]
-
Chlorobenzene (antisolvent)
-
Gold or Silver for top electrode
Procedure:
-
Substrate Cleaning: Sequentially sonicate FTO-coated glass substrates in deionized water with detergent, deionized water, acetone, and isopropanol for 15 minutes each. Dry with a stream of nitrogen.
-
Electron Transport Layer (ETL) Deposition: Deposit a compact TiO₂ layer by spin-coating, followed by a mesoporous TiO₂ layer. Sinter at high temperature.
-
Perovskite Layer Deposition: In a nitrogen-filled glovebox, spin-coat the perovskite precursor solution onto the TiO₂ layer. During the spin-coating, drop-cast chlorobenzene as an antisolvent to promote crystallization. Anneal the film on a hotplate (e.g., at 100 °C for 1 hour).[7]
-
Hole Transport Layer (HTL) Deposition: Prepare a solution of the this compound derivative in chlorobenzene. If doping, add Li-TFSI, t-BP, and FK209 solutions. Spin-coat the HTM solution onto the perovskite layer.
-
Electrode Deposition: Thermally evaporate a gold or silver top electrode through a shadow mask.
-
Characterization: Measure the current density-voltage (J-V) characteristics under simulated AM 1.5G solar illumination.
Protocol 3: Fabrication of Organic Light-Emitting Diodes (OLEDs) with a Carbazole-Based HTL
This protocol outlines the fabrication of a solution-processed OLED.
Materials:
-
ITO-coated glass substrates
-
Deionized water, acetone, isopropanol
-
PEDOT:PSS (poly(3,4-ethylenedioxythiophene) polystyrene sulfonate)
-
This compound derivative as HTL
-
Emissive layer material
-
Electron transport layer (ETL) material (e.g., TPBi)
-
Lithium fluoride (LiF)
-
Aluminum (Al)
Procedure:
-
Substrate Cleaning: Clean ITO-coated glass substrates as described in the PSC protocol.
-
Hole Injection Layer (HIL) Deposition: Spin-coat a layer of PEDOT:PSS onto the ITO substrate and anneal.
-
Hole Transport Layer (HTL) Deposition: Prepare a solution of the this compound derivative in a suitable organic solvent. Spin-coat the HTL solution onto the PEDOT:PSS layer and anneal.
-
Emissive Layer (EML) Deposition: Spin-coat the emissive material onto the HTL.
-
ETL, Electron Injection Layer (EIL), and Cathode Deposition: In a high-vacuum thermal evaporator (<10⁻⁶ Torr), sequentially deposit the ETL, a thin layer of LiF as the EIL, and the Al cathode.
-
Encapsulation: Encapsulate the device in a nitrogen atmosphere to prevent degradation from moisture and oxygen.
-
Characterization: Measure the current density-voltage-luminance (J-V-L) characteristics, electroluminescence spectra, and calculate the current efficiency, power efficiency, and external quantum efficiency.
Visualizations
Caption: Workflow for Perovskite Solar Cell Fabrication.
Caption: Charge Transport and Emission in an OLED.
Conclusion
This compound and its derivatives represent a versatile and promising platform for the development of high-performance hole transport materials. Their tunable electronic properties, potential for high mobility, and good thermal stability make them strong candidates for advancing the efficiency and longevity of perovskite solar cells and organic light-emitting diodes. The protocols and data presented herein provide a foundational guide for researchers to explore the potential of this class of materials. Further research focusing on the synthesis and characterization of a wider range of this compound derivatives is warranted to fully realize their potential in next-generation optoelectronic devices.
References
- 1. benchchem.com [benchchem.com]
- 2. 14.8% perovskite solar cells employing carbazole derivatives as hole transporting materials - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Cross-linkable carbazole-based hole transporting materials for perovskite solar cells - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. A star-shaped carbazole-based hole-transporting material with triphenylamine side arms for perovskite solar cells - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 6. CN113185449A - Synthesis of carbazole-based organic small-molecule hole transport material and application of carbazole-based organic small-molecule hole transport material in perovskite solar cell - Google Patents [patents.google.com]
- 7. rsc.org [rsc.org]
- 8. Boosting the power conversion efficiency of perovskite solar cells to 17.7% with an indolo[3,2-b]carbazole dopant-free hole transporting material by improving its spatial configuration - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 9. Carbazole-based D–A type hole transport materials to enhance the performance of perovskite solar cells - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
- 10. A carbazole-based self-assembled monolayer as the hole transport layer for efficient and stable Cs0.25FA0.75Sn0.5Pb0.5I3 solar cells - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 11. Fabrication of high performance based deep-blue OLED with benzodioxin-6-amine-styryl-triphenylamine and carbazole hosts as electroluminescent materials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of benzo[a]carbazole derivatives via intramolecular cyclization using Brønsted acidic carbonaceous material as the catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Intramolecular Cyclization to Form Benzo[a]carbazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for various methods of intramolecular cyclization to synthesize benzo[a]carbazole and its derivatives. Benzo[a]carbazoles are a significant class of nitrogen-containing heterocyclic compounds with diverse applications in medicinal chemistry and materials science. The following sections detail several effective experimental methodologies, including quantitative data for easy comparison, step-by-step protocols for key experiments, and visualizations of reaction pathways and workflows.
Brønsted Acid-Catalyzed Intramolecular Cyclization
This method utilizes a solid Brønsted acid catalyst, specifically a sulfonic acid-functionalized amorphous carbon derived from rice husk (AC-SO3H), to promote the intramolecular cyclization of 3-cyanoacetamide pyrrole intermediates. These intermediates are formed in a preceding multicomponent reaction. This approach is highlighted by its use of a low-cost, reusable solid acid catalyst.[1][2][3]
Data Presentation
| Entry | Substrate (3-cyanoacetamide pyrrole derivative) | Catalyst Loading (mg) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 5-Amino-9,9-dimethyl-7-oxo-11-phenyl-8,9,10,11-tetrahydro-7H-benzo[a]carbazole-6-carbonitrile precursor | 6 | 240 | 2 | 73 |
| 2 | Substrate 1b precursor | 6 | 240 | 2 | 71 |
| 3 | Substrate 1c precursor | 6 | 240 | 2 | 74 |
| 4 | Substrate 1d precursor | 6 | 240 | 2 | 72 |
| 5 | Substrate 1e precursor | 6 | 240 | 2 | 70 |
Data sourced from Nguyen et al., RSC Advances.
Experimental Protocol
Synthesis of Benzo[a]carbazole Derivatives using AC-SO3H Catalyst [3]
-
Reaction Setup: In a 25 mL flask, combine the 3-cyanoacetamide pyrrole scaffold (0.25 mmol) and the AC-SO3H catalyst (6 mg).
-
Solvent Addition: Add dimethyl sulfoxide (DMSO) (5 mL) to the flask.
-
Reaction Conditions: Heat the mixture to 240 °C and maintain this temperature for 2 hours.
-
Work-up: After the reaction is complete, as monitored by thin-layer chromatography (TLC), cool the mixture to room temperature.
-
Product Isolation: Separate the crude product using ethyl acetate. The solid catalyst can be recovered by filtration for reuse.
-
Purification: The final product is purified by crystallization from ethanol (10–15 mL).
Visualization
References
- 1. Synthesis of benzo[a]carbazole derivatives via intramolecular cyclization using Brønsted acidic carbonaceous material as the catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of benzo[ a ]carbazole derivatives via intramolecular cyclization using Brønsted acidic carbonaceous material as the catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04943D [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analytical Detection of 11H-Benzo[a]carbazole
Introduction
11H-Benzo[a]carbazole is a polycyclic aromatic hydrocarbon containing a carbazole core fused with a benzene ring.[1][2] Its molecular formula is C₁₆H₁₁N, and it has a molecular weight of 217.27 g/mol .[1][3][4] This compound and its derivatives are of significant interest to researchers in medicinal chemistry, materials science, and environmental analysis due to their potential applications and presence as environmental contaminants.[5][6] Accurate and sensitive detection methods are crucial for purity assessment in drug development, characterization of novel materials, and monitoring in environmental samples.[6][7]
These application notes provide an overview of the primary analytical techniques for the detection and quantification of this compound, including detailed protocols for researchers, scientists, and drug development professionals. The primary methods discussed are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), which are well-suited for the analysis of such semi-volatile and aromatic compounds.[8]
Analytical Techniques Overview
The detection of this compound can be approached using several high-sensitivity analytical techniques. The choice of method often depends on the sample matrix, required sensitivity, and the need for structural confirmation.
-
High-Performance Liquid Chromatography (HPLC): As a cornerstone technique for non-volatile compounds, HPLC is ideal for the purity analysis of this compound.[7] It offers high resolution, making it suitable for separating the main compound from closely related impurities.[7] Detection is commonly performed using UV-Vis or Fluorescence Detectors (FLD). For enhanced sensitivity, derivatization with a fluorescent tag like 2-(11H-benzo[a]carbazol-11-yl) ethyl chloroformate (BCEC-Cl) can be employed, especially when analyzing related compounds or derivatives.[5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for identifying volatile and semi-volatile compounds.[7] It provides excellent separation and structural information from the mass spectra of the analyte and its fragments.[7] GC-MS is particularly useful for identifying unknown impurities and for analyzing complex environmental samples.[6][8]
-
Fluorescence Spectroscopy: The inherent fluorescent properties of carbazole-based compounds can be utilized for detection.[9][10] This technique is highly sensitive and can be used for quantification, often in conjunction with HPLC. The fluorescence of this compound derivatives can be influenced by interactions with other molecules, a principle used in the development of fluorescent sensors.[9]
Below is a diagram illustrating the relationship between these analytical approaches.
Quantitative Data Summary
The following table summarizes key performance parameters for the analytical techniques used in the detection of carbazole derivatives. Data for this compound is often inferred from methods developed for similar compounds.
| Analytical Technique | Analyte Type | Limit of Detection (LOD) | Linearity (R²) | Key Application | Reference |
| HPLC-FLD | Amines derivatized with BCEC-Cl | 1.77–14.4 fmol | > 0.9991 | High-sensitivity quantification | [5] |
| GC-MS/MS | Carbazole and halogenated carbazoles | 0.02–0.27 ng/mL | N/A | Environmental and biological monitoring | [6] |
| HPLC-UV | 1H-Benzo[c]carbazole | High (ng to pg range) | > 0.995 | Purity analysis of main component | [7] |
Experimental Protocols
A general workflow for the analysis of this compound in a sample matrix is depicted below.
Protocol 1: HPLC-UV Method for Purity Assessment
This protocol is adapted from a method for 1H-Benzo[c]carbazole and is suitable for determining the purity of a this compound sample.[7]
1. Objective: To quantify the purity of this compound and separate it from non-volatile impurities.
2. Materials:
-
HPLC System: A standard HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[7]
-
Solvents: HPLC grade Acetonitrile (ACN) and ultrapure water.
-
Sample: this compound standard and sample for analysis.
3. Procedure:
-
Mobile Phase Preparation: Prepare an isocratic mobile phase of Acetonitrile and Water (e.g., 80:20 v/v).[7] Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh and dissolve this compound in the mobile phase to prepare a stock solution (e.g., 1 mg/mL). Prepare a series of working standards by serial dilution.
-
Sample Preparation: Dissolve the sample to be tested in the mobile phase to a concentration within the linear range of the standards.
-
HPLC Conditions:
-
Data Analysis:
-
Generate a calibration curve from the standard solutions.
-
Integrate the peak area of this compound in the sample chromatogram.
-
Calculate the purity by comparing the main peak area to the total area of all peaks, or quantify against the calibration curve.
-
Protocol 2: GC-MS Method for Identification and Quantification
This protocol is based on general methods for analyzing polycyclic aromatic compounds and carbazole derivatives in complex matrices.[1][6][8]
1. Objective: To identify and quantify this compound in environmental or biological samples.
2. Materials:
-
GC-MS System: A Gas Chromatograph coupled to a single or triple quadrupole Mass Spectrometer.
-
Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or a similar non-polar capillary column.[1]
-
Carrier Gas: Helium.
-
Solvents: Hexane, ethyl acetate, dichloromethane (for extraction and reconstitution).[1]
-
Sample: Environmental or biological extract.
3. Procedure:
-
Sample Preparation (Liquid-Liquid Extraction):
-
For complex matrices, perform a liquid-liquid extraction using a solvent mixture like hexane and ethyl acetate.[1]
-
Concentrate the extracted sample under a gentle stream of nitrogen.[1]
-
Reconstitute the dried extract in a solvent suitable for GC-MS, such as dichloromethane, to a final concentration of approximately 10 µg/mL.[1]
-
-
GC-MS Conditions:
-
Injector Temperature: 280°C.[1]
-
Injection Volume: 1 µL (splitless mode).[1]
-
Oven Temperature Program:
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Scan Range: m/z 50-500.
-
Characteristic Ions: The molecular ion [M]⁺˙ is expected at m/z 217, which is often the base peak. Other fragments may include [M-H]⁺ at m/z 216 and [M-C₂H₂]⁺ at m/z 189.[1]
-
-
-
Data Analysis:
-
Identify this compound by its retention time and the presence of its characteristic mass spectrum.
-
For quantification, use a calibration curve prepared from pure standards. An internal standard should be used for improved accuracy.
-
References
- 1. benchchem.com [benchchem.com]
- 2. 2-Hydroxy-11H-benzo(a)carbazole-3-carboxylic acid | SIELC Technologies [sielc.com]
- 3. This compound [webbook.nist.gov]
- 4. This compound [webbook.nist.gov]
- 5. researchgate.net [researchgate.net]
- 6. Determination of carbazole and halogenated carbazoles in human serum samples using GC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. Fluorescence quenching aptitude of carbazole for the detection of nitro-aromatics: a comprehensive experimental analysis and computational studies validation - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: 11H-Benzo[a]carbazole in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
11H-Benzo[a]carbazole and its derivatives have emerged as a significant class of materials in the field of materials science, particularly in the development of advanced organic electronic devices. Their rigid, planar structure, and electron-rich nature impart excellent charge-transport properties, high thermal stability, and tunable photophysical characteristics. These attributes make them highly suitable for a range of applications, including Organic Light-Emitting Diodes (OLEDs), solar cells, and as versatile building blocks for novel organic materials. This document provides detailed application notes and experimental protocols for the utilization of this compound-based materials in materials science research.
Physicochemical Properties
This compound is a solid, white powder with the following key properties:
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₁N | |
| Molecular Weight | 217.27 g/mol | |
| Melting Point | 266 °C | |
| Appearance | White powder | |
| Purity | ≥98% |
Applications in Organic Electronics
The unique electronic structure of the this compound core allows for its functionalization at various positions, enabling the fine-tuning of its properties for specific device applications.
Organic Light-Emitting Diodes (OLEDs)
Derivatives of this compound are extensively used in OLEDs as host materials for phosphorescent emitters, hole-transporting materials (HTMs), and as the emissive layer itself, particularly for deep-blue emission. Their high triplet energy levels are crucial for efficient energy transfer to phosphorescent dopants.
Quantitative Performance Data for Benzo[a]carbazole-based OLEDs:
| Device Role | Derivative Structure | Max. EQE (%) | Luminance (cd/m²) | CIE Coordinates (x, y) |
| Deep-Blue Emitter | Cz-SBDPI | 6.2 | 12,984 | (0.15, 0.06) |
| Host Material | mDCzPF (with PtNON emitter) | 18.3 | >5000 | Not Specified |
| TADF Emitter | 246tCzPPC | 29.6 | Not Specified | Sky-blue |
| Solution-Processed Emitter | ICz-TDBA | 13.0 | Not Specified | (0.16, 0.049) |
EQE: External Quantum Efficiency; CIE: Commission Internationale de l'Éclairage.
Solar Cells
In the realm of photovoltaics, this compound derivatives have shown significant promise as hole-transporting materials (HTMs) in perovskite solar cells (PSCs) and as sensitizing dyes in dye-sensitized solar cells (DSSCs). Their appropriate energy levels facilitate efficient hole extraction and transport from the light-absorbing layer.
Quantitative Performance Data for Benzo[a]carbazole-based Solar Cells:
| Solar Cell Type | Derivative Role | Power Conversion Efficiency (PCE) (%) | Jsc (mA/cm²) | Voc (V) | Fill Factor (FF) |
| Perovskite (PSC) | HTM (SGT-405) | 14.79 | Not Specified | Not Specified | Not Specified |
| Perovskite (PSC) | HTM (KZRD) | 20.40 | Not Specified | Not Specified | Not Specified |
| Dye-Sensitized (DSSC) | Dye (DRA-BDC) | 1.16 | 2.46 | 0.589 | 0.79 |
Jsc: Short-circuit current density; Voc: Open-circuit voltage; FF: Fill factor.
Experimental Protocols
Synthesis of this compound Derivatives
A common synthetic strategy for modifying the this compound core is through cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce various aryl groups.
Protocol 1: Suzuki-Miyaura Coupling for Aryl-substituted Benzo[a]carbazoles
-
Reactants and Reagents:
-
Bromo-substituted this compound derivative (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent (e.g., Toluene/Ethanol/Water mixture)
-
-
Procedure: a. In a round-bottom flask, dissolve the bromo-substituted this compound and arylboronic acid in the solvent mixture. b. Degas the solution by bubbling with an inert gas (e.g., Nitrogen or Argon) for 20-30 minutes. c. Add the palladium catalyst and the base to the reaction mixture. d. Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). e. Once the reaction is complete, cool the mixture to room temperature. f. Extract the product with an organic solvent (e.g., ethyl acetate). g. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. h. Purify the crude product by column chromatography on silica gel.
Device Fabrication Protocols
Protocol 2: Fabrication of a Generic this compound-based OLED
-
Substrate Preparation: a. Place Indium Tin Oxide (ITO) coated glass substrates in a substrate holder. b. Sequentially sonicate the substrates in soapy deionized (DI) water, DI water, acetone, and isopropanol for 15 minutes each. c. Dry the substrates using a stream of high-purity nitrogen gas. d. Treat the substrates with UV-ozone or oxygen plasma to improve the work function of the ITO.
-
Deposition of Organic Layers (by Thermal Evaporation): a. Place the cleaned ITO substrates in a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr). b. Sequentially deposit the hole injection layer (HIL), hole transport layer (HTL) (which could be a benzo[a]carbazole derivative), the emissive layer (EML) (which could be a benzo[a]carbazole derivative as a host or emitter), the electron transport layer (ETL), and the electron injection layer (EIL). c. The deposition rate for organic layers is typically maintained at 0.5-2 Å/s, monitored by a quartz crystal microbalance.
-
Cathode Deposition: a. Without breaking the vacuum, deposit the metal cathode (e.g., LiF/Al or Ca/Al) through a shadow mask to define the active area.
-
Encapsulation: a. In an inert atmosphere (e.g., a glovebox), encapsulate the device by sealing a glass lid using a UV-curable epoxy resin. A getter material can be included to absorb residual moisture and oxygen.
Protocol 3: Fabrication of a Perovskite Solar Cell with a Benzo[a]carbazole-based HTM
-
Substrate and ETL Preparation: a. Clean FTO-coated glass substrates using a procedure similar to the OLED substrate cleaning. b. Deposit a compact TiO₂ blocking layer by spray pyrolysis or spin-coating, followed by sintering. c. Deposit a mesoporous TiO₂ layer by spin-coating and sinter at high temperature.
-
Perovskite Layer Deposition: a. In a nitrogen-filled glovebox, deposit the perovskite precursor solution (e.g., CH₃NH₃PbI₃) onto the TiO₂ layer via a one-step or two-step spin-coating method. b. Anneal the film to crystallize the perovskite layer.
-
Hole-Transporting Layer (HTM) Deposition: a. Prepare a solution of the this compound derivative HTM in a suitable solvent (e.g., chlorobenzene), often with additives like Li-TFSI and tBP. b. Spin-coat the HTM solution onto the perovskite layer.
-
Metal Contact Deposition: a. Deposit the back metal contact (e.g., Gold or Silver) by thermal evaporation.
-
Device Characterization: a. Measure the current-voltage (J-V) characteristics under simulated AM 1.5G solar irradiation (100 mW/cm²) to determine PCE, Jsc, Voc, and FF.
Characterization Protocols
Protocol 4: Cyclic Voltammetry (CV) for HOMO/LUMO Energy Level Determination
-
Instrumentation and Setup:
-
Potentiostat
-
Three-electrode cell:
-
Working Electrode: Glassy carbon or platinum.
-
Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE).
-
Counter Electrode: Platinum wire.
-
-
Electrolyte: 0.1 M solution of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆) in an anhydrous, deoxygenated solvent (e.g., acetonitrile or dichloromethane).
-
-
Procedure: a. Dissolve a small amount of the this compound derivative in the electrolyte solution. b. Purge the solution with an inert gas for at least 15 minutes to remove oxygen. c. Record the cyclic voltammogram by scanning the potential. d. At the end of the experiment, add ferrocene as an internal standard and record its cyclic voltammogram. e. Determine the onset oxidation (E_ox) and reduction (E_red) potentials from the voltammogram. f. Calculate the HOMO and LUMO energy levels using the following empirical formulas (referenced to the Fc/Fc⁺ couple, assumed to be at -4.8 eV relative to the vacuum level):
- E_HOMO = -[E_ox(onset) vs Fc/Fc⁺ + 4.8] eV
- E_LUMO = -[E_red(onset) vs Fc/Fc⁺ + 4.8] eV
Visualizations
Caption: Workflow for the fabrication of an Organic Light-Emitting Diode (OLED) using a benzo[a]carbazole derivative.
Caption: Energy level diagram illustrating the working principle of a Dye-Sensitized Solar Cell (DSSC) with a benzo[a]carbazole dye.
Caption: General synthetic pathway for functionalizing this compound via Suzuki-Miyaura cross-coupling.
Application Notes and Protocols for Growing Crystals of 11H-Benzo[a]carbazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for growing single crystals of 11H-Benzo[a]carbazole derivatives, compounds of significant interest in medicinal chemistry and materials science. The protocols are compiled from established crystallization techniques for organic molecules and specific examples for related carbazole structures. High-quality single crystals are essential for unambiguous structure determination by X-ray diffraction, which is crucial for structure-activity relationship (SAR) studies and rational drug design.
Data Presentation: Crystallization Conditions for Carbazole Derivatives
The following table summarizes various crystallization conditions reported for carbazole and its derivatives, which can serve as a starting point for optimizing the crystal growth of this compound derivatives.
| Compound Class | Crystallization Method | Solvent(s) | Temperature | Key Parameters | Outcome |
| Carbazole | Cooling Crystallization | Xylene, Chlorobenzene, Tetrachloroethylene | Dissolved at 85-90°C, cooled to 15-25°C | Cooling rate: 0.2°C/min, Crystallization time: 5 hours, Seed crystal addition: 1% | Uniform flake crystals, Purity: 99.70%, Yield: 83.62%[1][2] |
| N-Aryl Carbazoles | Recrystallization | Ethanol, Isopropanol, Acetone, Ethyl Acetate/Hexane, Toluene | Not specified | Solvent selection is key for removing impurities.[3] | Purified product |
| 2,3,4,9-Tetrahydro-1H-carbazole | Slow Evaporation | Dichloromethane, Hexane, Ethanol, Ethyl Acetate | Room Temperature | Solvent choice is determined empirically.[4] | Crystals suitable for X-ray diffraction |
| Benzo[def]carbazole Derivative | Slow Thermal Evaporation | Dichloromethane/Hexanes (1:1 v/v) | Room Temperature | --- | Single crystals for X-ray analysis.[5] |
| General Organic Molecules | Slow Evaporation | Single or binary solvent systems | Room Temperature or cooled | Control evaporation rate with vial covering.[6][7] | High-quality crystals |
| General Organic Molecules | Vapor Diffusion | A "good" solvent for the compound and a volatile "poor" solvent (anti-solvent) | Room Temperature or cooled | The anti-solvent vapor diffuses into the compound solution.[8][9][10][11] | Well-ordered single crystals |
Experimental Protocols
Protocol 1: Slow Evaporation Method
This is a common and effective method for growing high-quality single crystals of organic compounds.[4][6][7]
Materials:
-
This compound derivative (high purity, >90%)[8]
-
Screening solvents (e.g., dichloromethane, hexane, ethanol, ethyl acetate, toluene)[3][4]
-
Small glass vials (e.g., 1-4 mL)
-
Parafilm or aluminum foil
-
Needle or sharp object
Procedure:
-
Solvent Screening: In small test tubes, determine a suitable solvent or solvent mixture. The ideal solvent will dissolve the compound when heated but show limited solubility at room temperature.[8]
-
Preparation of a Saturated Solution: Dissolve the this compound derivative in a minimal amount of the chosen solvent (or "good" solvent of a binary mixture) to create a nearly saturated solution. Gentle heating may be required to facilitate dissolution.
-
Filtration: Filter the warm solution through a syringe filter (PTFE, 0.22 µm) into a clean crystallization vial to remove any particulate matter.
-
Evaporation Control: Cover the vial with parafilm or aluminum foil and puncture a few small holes with a needle.[6] The number and size of the holes will control the rate of evaporation. A slower rate generally yields better quality crystals.[7]
-
Crystal Growth: Place the vial in a vibration-free location at a constant temperature. Crystal growth can take several hours to weeks.[9]
-
Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a pipette or by decanting the solvent.
Troubleshooting:
-
Oiling out: If an oil forms instead of crystals, reheat the solution, add a small amount of additional solvent, and allow it to cool more slowly.[8]
-
Poor crystal quality: This can be due to a high rate of nucleation or the presence of impurities. Try using a more dilute solution, slowing down the evaporation rate, or further purifying the starting material.[8]
Protocol 2: Vapor Diffusion Method
This technique is particularly useful when only small amounts of the compound are available and is excellent for screening a wide range of conditions.[10][11]
Materials:
-
This compound derivative
-
A "good" solvent in which the compound is soluble
-
A volatile "poor" solvent (anti-solvent) in which the compound is insoluble, but which is miscible with the "good" solvent
-
Small inner vial (e.g., 0.5-1 mL)
-
Larger outer vial or beaker with a sealing lid or cover
Procedure:
-
Prepare the Compound Solution: Dissolve the this compound derivative in a small amount of the "good" solvent in the inner vial to create a clear, concentrated solution.
-
Set up the Diffusion Chamber: Add the volatile "poor" solvent (anti-solvent) to the larger outer vial.[8]
-
Assemble the System: Place the inner vial containing the compound solution inside the outer vial, ensuring the anti-solvent level is below the top of the inner vial. Seal the outer vial.[8]
-
Diffusion and Crystallization: The vapor from the anti-solvent will slowly diffuse into the compound solution.[9] This reduces the solubility of the compound, leading to supersaturation and subsequent crystal formation.
-
Incubation: Keep the setup in a stable, vibration-free environment.
-
Harvesting: Carefully collect the crystals once they have reached a suitable size.
Protocol 3: Slow Cooling Method
This is a classical recrystallization technique adapted for the growth of single crystals.[10]
Materials:
-
This compound derivative
-
A solvent in which the compound's solubility is significantly temperature-dependent
-
Insulated container (e.g., Dewar flask or styrofoam box)
-
Heat source (e.g., hot plate)
Procedure:
-
Prepare a Saturated Solution at Elevated Temperature: Add the this compound derivative to the chosen solvent in a vial and heat the mixture until the compound fully dissolves. Create a saturated or nearly saturated solution at this elevated temperature.
-
Slow Cooling: Place the vial in an insulated container to slow down the cooling rate.[8] The slower the cooling, the larger and higher quality the crystals are likely to be.
-
Crystal Formation: As the solution slowly cools, the solubility of the compound will decrease, leading to crystallization.
-
Harvesting: Once the solution has reached room temperature and crystallization is complete, harvest the crystals. Further yield can sometimes be obtained by subsequent cooling in a refrigerator or freezer.[7]
Visualization of Experimental Workflows
Caption: Workflow for the Slow Evaporation Method.
Caption: Workflow for the Vapor Diffusion Method.
Caption: Workflow for the Slow Cooling Method.
References
- 1. researchgate.net [researchgate.net]
- 2. atlantis-press.com [atlantis-press.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Crystal structure and fluorescence of 1-[8-phenyl-9-(phenylethynyl)-4H-benzo[def]carbazol-4-yl]ethan-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Slow Evaporation Method [people.chem.umass.edu]
- 7. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 10. unifr.ch [unifr.ch]
- 11. Tips and Tricks for the Lab: Growing Crystals Part 3 - ChemistryViews [chemistryviews.org]
Application of 11H-Benzo[a]carbazole in Photophysical Studies: A Detailed Guide for Researchers
Introduction
Photophysical Properties of Carbazole Derivatives
The photophysical properties of carbazole derivatives are significantly influenced by their molecular structure, including the nature and position of substituents on the carbazole core, as well as the solvent polarity. These modifications allow for the fine-tuning of their absorption and emission characteristics to suit specific applications.
Table 1: Photophysical Data of Selected Carbazole Derivatives
| Compound/Derivative | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Quantum Yield (Φ_F) | Lifetime (τ) (ns) | Solvent |
| Carbazole | 292, 322 | 359.5 | Not specified | 6-7 | Ethanol |
| 11H-Benzo[a]carbazole | 354 | Not specified | Not specified | Not specified | Ethanol |
| 9-Phenyl-3,6-di-p-tolyl-9H-carbazole | 250-300, 360-370 | ~390 | Not specified | 6-7 | Not specified |
| 9-Mesityl-3,6-bis(4-methoxyphenyl)-9H-carbazole | 250-300, 360-370 | ~390 | Not specified | 6-7 | Not specified |
Note: Specific fluorescence emission data, quantum yield, and lifetime for unsubstituted this compound are not widely reported in the literature. The data for carbazole and its other derivatives are provided for comparative purposes.
Application Note: this compound as a Scaffold for a Highly Sensitive Fluorescent Labeling Reagent
A significant application of the this compound moiety is in the synthesis of the fluorescent labeling reagent, 2-(11H-benzo[a]carbazol-11-yl) ethyl chloroformate (BCEC-Cl). This reagent is employed for the pre-column derivatization of primary and secondary amines, enabling their highly sensitive detection by high-performance liquid chromatography (HPLC) with fluorescence detection.
The BCEC-Cl reagent reacts with amines under mild basic conditions to form stable, highly fluorescent carbamate derivatives. The introduction of the bulky, planar this compound fluorophore to the amine analyte significantly enhances its detectability, allowing for the quantification of amines at femtomole levels. This method has been successfully applied to the analysis of various biogenic amines in complex matrices such as foodstuff samples.
Experimental Protocols
Protocol 1: Synthesis of 2-(11H-benzo[a]carbazol-11-yl) ethanol
This protocol outlines the synthesis of the precursor for the BCEC-Cl labeling reagent.
Materials:
-
This compound
-
Ethylene carbonate
-
Potassium hydroxide (KOH)
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound in DMF, add powdered KOH and stir the mixture at room temperature.
-
Add ethylene carbonate to the reaction mixture and heat it.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
-
Acidify the mixture with HCl and extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by silica gel column chromatography to obtain 2-(11H-benzo[a]carbazol-11-yl) ethanol.
Protocol 2: Synthesis of 2-(11H-benzo[a]carbazol-11-yl) ethyl chloroformate (BCEC-Cl)
Materials:
-
2-(11H-benzo[a]carbazol-11-yl) ethanol
-
Triphosgene
-
Anhydrous toluene
-
Anhydrous hexane
Procedure:
-
Dissolve 2-(11H-benzo[a]carbazol-11-yl) ethanol in anhydrous toluene.
-
Add a solution of triphosgene in anhydrous toluene dropwise to the above solution at 0 °C under a nitrogen atmosphere.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Monitor the reaction by TLC.
-
After completion, evaporate the solvent under reduced pressure.
-
Wash the residue with anhydrous hexane to obtain the BCEC-Cl reagent.
Protocol 3: Derivatization of Amines with BCEC-Cl for HPLC-Fluorescence Detection
Materials:
-
Amine standard or sample solution
-
BCEC-Cl reagent solution in acetonitrile
-
Borate buffer (pH 9.0)
-
Acetonitrile
-
HPLC system with a fluorescence detector
-
Reversed-phase C8 or C18 column
Procedure:
-
In a reaction vial, mix the amine standard or sample solution with borate buffer.
-
Add the BCEC-Cl solution and vortex the mixture.
-
Incubate the reaction mixture at a specific temperature (e.g., 40 °C) for a short duration (e.g., 10 minutes).
-
Inject an aliquot of the derivatized sample into the HPLC system.
-
Perform chromatographic separation using a suitable mobile phase gradient (e.g., acetonitrile and water).
-
Detect the fluorescent derivatives using an excitation wavelength of approximately 300 nm and an emission wavelength of approximately 390 nm.
Visualizations
Caption: Workflow for amine analysis using BCEC-Cl.
Caption: Inhibition of STAT3 signaling by a carbazole derivative.
References
Troubleshooting & Optimization
Technical Support Center: 11H-Benzo[a]carbazole Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield of 11H-Benzo[a]carbazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: Several methods are employed for the synthesis of the this compound core. The choice of method often depends on the availability of starting materials, desired scale, and substituent patterns. Key methods include:
-
Photochemical Synthesis: This method involves the photolysis of N-phenyl-1,2,3,4-tetrahydro-5-naphthylamine to produce 1,2,3,4-tetrahydro-11H-benzo[a]carbazole, which is then dehydrogenated.[1]
-
Multicomponent Reaction with a Solid Acid Catalyst: A newer approach involves a one-pot reaction of 1,3-diketones, primary amines, phenylglyoxal monohydrate, and malononitrile using a Brønsted acidic carbonaceous material as a catalyst.[2][3]
-
Borsche-Drechsel Cyclization: This is a classic method for synthesizing tetrahydrocarbazoles, which can then be aromatized to the corresponding carbazoles. It involves the acid-catalyzed cyclization of cyclohexanone arylhydrazones.[4][5][6]
-
Graebe-Ullmann Reaction: This synthesis involves the diazotization of an appropriate amino-diphenylamine derivative followed by a cyclization reaction, which can be induced thermally or photochemically.[7]
-
Palladium-Catalyzed Reactions: Modern cross-coupling methods, such as the Buchwald-Hartwig amination, can be utilized for intramolecular C-N bond formation to construct the carbazole ring system.[8]
Q2: What are the typical yields for this compound synthesis?
A2: The reported yields for this compound and its derivatives vary significantly depending on the synthetic route and reaction conditions. For a comparative overview, please refer to the data summary tables below.
Q3: How can I purify the final this compound product?
A3: Purification of this compound is typically achieved through column chromatography on silica gel.[9] The choice of eluent system depends on the polarity of any byproducts. Recrystallization from a suitable solvent system can also be an effective method for obtaining highly pure material. The purity of the final product can be assessed by techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Thin-Layer Chromatography (TLC).[10]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound and provides potential solutions.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction | Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. Ensure the reaction temperature is appropriate for the chosen method. |
| Poor quality of starting materials | Use freshly purified or commercially available high-purity starting materials. Verify the integrity of reagents, especially catalysts and bases. | |
| Ineffective catalyst | For catalytic reactions, ensure the catalyst is not deactivated. Use fresh catalyst and handle air-sensitive catalysts under an inert atmosphere. For the solid acid catalyzed method, ensure the catalyst has been properly prepared and activated.[2][3] | |
| Incorrect solvent | The choice of solvent can significantly impact the reaction outcome. Ensure the solvent is anhydrous if required by the reaction. Consider screening different solvents to find the optimal one for your specific substrate. | |
| Formation of Multiple Products/Byproducts | Side reactions | Depending on the synthetic route, various side reactions can occur. For instance, in the Fischer indole synthesis, aldol condensation of the ketone starting material can be a competing reaction.[8] In such cases, optimizing the reaction temperature and the choice of acid catalyst can minimize byproduct formation. |
| Isomer formation | In some synthetic approaches, the formation of other benzo-fused carbazole isomers is possible.[10] Careful control of reaction conditions and purification by column chromatography are crucial to isolate the desired isomer. | |
| Degradation of product | The product may be sensitive to prolonged heating or exposure to air and light. Minimize reaction time and consider working under an inert atmosphere. | |
| Difficulty in Product Isolation | Product is highly soluble in the workup solvent | During aqueous workup, if the product has some water solubility, saturate the aqueous layer with brine before extraction to reduce its solubility. |
| Emulsion formation during extraction | Add a small amount of brine or a different organic solvent to break the emulsion. Centrifugation can also be effective. | |
| Product co-elutes with impurities during chromatography | Optimize the eluent system for column chromatography by testing various solvent mixtures with different polarities. Gradient elution may be necessary to achieve good separation. |
Data Presentation
Table 1: Comparison of Synthetic Methods for Benzo[a]carbazole Derivatives
| Synthetic Method | Starting Materials | Catalyst/Reagent | Solvent | Temperature | Time | Yield (%) | Reference |
| Multicomponent Reaction | 3-Cyanoacetamide pyrrole derivative | AC-SO3H | DMSO | 240 °C | 2 h | 73% | [2][3] |
| Photochemical Synthesis | N-phenyl-1,2,3,4-tetrahydro-5-naphthylamine | Chloranil (for dehydrogenation) | Benzene | Ambient (photolysis) | - | - | [1] |
| Palladium-Catalyzed Nitration | N-pyridylcarbazole | Pd2(dba)3, AgNO3 | 1,4-Dioxane | 120 °C | 24 h | 69% | [11][12] |
Experimental Protocols
Protocol 1: Synthesis of Benzo[a]carbazole Derivatives via Intramolecular Cyclization Using a Solid Acid Catalyst
This protocol is adapted from the work of Nguyen et al.[2][3]
Materials:
-
3-Cyanoacetamide pyrrole scaffold (0.25 mmol)
-
AC-SO3H catalyst (6 mg)
-
Dimethyl sulfoxide (DMSO) (5 mL)
-
Ethyl acetate
-
Water
-
Anhydrous sodium sulfate
Procedure:
-
In a 25 mL flask, combine the 3-cyanoacetamide pyrrole scaffold (0.25 mmol) and the AC-SO3H catalyst (6 mg) in DMSO (5 mL).
-
Stir the reaction mixture and reflux at 240 °C for 2 hours. The reaction progress can be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter to separate the catalyst.
-
Wash the organic layer with water (3 x 5 mL) and then with ethyl acetate (25 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and allow the product to crystallize at room temperature.
Protocol 2: Photochemical Synthesis of this compound
This protocol is a general representation based on the synthesis described by Olsen.[1]
Step 1: Synthesis of 1,2,3,4-Tetrahydro-11H-benzo[a]carbazole
-
Dissolve N-phenyl-1,2,3,4-tetrahydro-5-naphthylamine in a suitable solvent (e.g., benzene) in a photolysis reactor.
-
Irradiate the solution with a suitable light source (e.g., a medium-pressure mercury lamp) at ambient temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the solvent under reduced pressure to obtain the crude 1,2,3,4-tetrahydro-11H-benzo[a]carbazole.
Step 2: Dehydrogenation to this compound
-
Dissolve the crude 1,2,3,4-tetrahydro-11H-benzo[a]carbazole in a suitable solvent (e.g., benzene).
-
Add an equimolar amount of a dehydrogenating agent, such as chloranil.
-
Reflux the mixture and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and purify the product by column chromatography on silica gel to afford this compound.
Mandatory Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting workflow for improving this compound synthesis.
References
- 1. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 2. Synthesis of benzo[a]carbazole derivatives via intramolecular cyclization using Brønsted acidic carbonaceous material as the catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of benzo[a]carbazole derivatives via intramolecular cyclization using Brønsted acidic carbonaceous material as the catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Borsche–Drechsel cyclization - Wikipedia [en.wikipedia.org]
- 5. The Borsche–Drechsel (BD) cyclization: Synthesis of tetrahydrocarbazoles and carbazole alkaloids: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 6. benchchem.com [benchchem.com]
- 7. Graebe-Ullmann-Synthese – Wikipedia [de.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. rsc.org [rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. BJOC - Palladium-catalyzed regioselective C1-selective nitration of carbazoles [beilstein-journals.org]
- 12. Palladium-catalyzed regioselective C1-selective nitration of carbazoles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 11H-Benzo[a]carbazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 11H-Benzo[a]carbazole.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Crude this compound samples can contain a variety of impurities depending on the synthetic route. Common impurities include:
-
Starting materials: Unreacted precursors from the synthesis.
-
By-products: Compounds formed from side reactions during synthesis.
-
Isomers: Other benzo-fused carbazole isomers, such as 7H-benzo[c]carbazole or 5H-benzo[b]carbazole, can be present.[1]
-
Degradation products: Impurities may form due to the decomposition of the final product when exposed to light, heat, or air.[1]
-
Residual solvents: Solvents used in the synthesis or initial work-up.
Q2: What are the general solubility properties of this compound?
Q3: How can I assess the purity of my this compound sample?
A3: Several analytical techniques can be employed to determine the purity of your sample:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for separating and quantifying non-volatile impurities and isomers.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is useful for identifying volatile and semi-volatile impurities.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help identify the structure of the main compound and any impurities present.
-
Melting Point Analysis: A sharp melting point close to the literature value (266 °C) is indicative of high purity.[3]
Troubleshooting Guides
Recrystallization
Issue: Oiling Out - The compound separates as an oil instead of crystals.
| Possible Cause | Troubleshooting Step |
| The melting point of this compound is below the boiling point of the chosen solvent. | Select a solvent with a lower boiling point. |
| The solution is too concentrated. | Add a small amount of hot solvent to the mixture. |
| The cooling process is too rapid. | Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. |
| Significant impurities are present, depressing the melting point. | Consider a preliminary purification step, such as passing the crude material through a short plug of silica gel. |
Issue: Poor or No Crystal Formation.
| Possible Cause | Troubleshooting Step |
| The solution is not sufficiently saturated. | Evaporate some of the solvent to increase the concentration of the compound. |
| The solution is supersaturated. | Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound. |
| Too much solvent was used. | Reduce the volume of the solvent by evaporation and attempt to recrystallize. |
Column Chromatography
Issue: Poor separation of this compound from impurities.
| Possible Cause | Troubleshooting Step |
| Inappropriate solvent system (eluent). | Optimize the eluent system. For silica gel chromatography, a mixture of a non-polar solvent (e.g., hexane or cyclohexane) and a slightly more polar solvent (e.g., dichloromethane or ethyl acetate) is a good starting point. A gradient elution may be necessary. |
| Column overloading. | Use a larger column or reduce the amount of crude material loaded onto the column. |
| Elution is too fast. | Reduce the flow rate to allow for better equilibration between the stationary and mobile phases. |
| Co-elution of closely related impurities (e.g., isomers). | Consider using a different stationary phase (e.g., alumina) or a different chromatographic technique like preparative HPLC. |
Issue: Tailing of the product peak.
| Possible Cause | Troubleshooting Step |
| Strong interaction of the basic nitrogen in the carbazole ring with acidic silica gel. | Add a small amount of a basic modifier, such as triethylamine (~0.1-1%), to the eluent to neutralize the acidic sites on the silica gel. |
| The sample is not fully dissolved in the eluent before loading. | Ensure the sample is completely dissolved in a minimum amount of the eluent before loading it onto the column. |
Quantitative Data Summary
The following table summarizes typical purity levels achievable with different purification techniques for carbazole and related compounds. Specific values for this compound may vary depending on the initial purity and optimization of the method.
| Purification Technique | Typical Purity Achieved | Typical Recovery | Reference |
| Recrystallization | >98% | 70-90% | [4] |
| Column Chromatography (Silica Gel) | >99% | 60-80% | [2][5] |
| Sublimation | >99.5% | 50-70% | [6] |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: Test the solubility of a small amount of crude this compound in various solvents (e.g., toluene, xylene, ethyl acetate, acetone) to find a suitable solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
Decolorization (Optional): If colored impurities are present, add a small amount of activated charcoal to the hot solution and continue to heat for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can promote more complete crystallization.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven to remove residual solvent.
Protocol 2: Column Chromatography of this compound
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., hexane). Pack a chromatography column with the slurry, ensuring there are no air bubbles. Add a thin layer of sand on top of the silica gel.
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene).
-
Loading: Carefully load the sample solution onto the top of the silica gel column.
-
Elution: Begin eluting the column with the chosen solvent system. Start with a low polarity eluent and gradually increase the polarity (gradient elution) if necessary to elute the desired compound. For example, start with 100% hexane and gradually add dichloromethane or ethyl acetate.
-
Fraction Collection: Collect fractions in separate test tubes or flasks.
-
Analysis: Monitor the collected fractions by Thin Layer Chromatography (TLC) to identify which fractions contain the pure this compound.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Visualizations
Caption: General experimental workflow for the recrystallization of this compound.
Caption: Troubleshooting logic for poor separation in column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. A small-scale silica gel column chromatography method for separating carbazole compounds from highly mature crude oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. innovation.world [innovation.world]
Technical Support Center: Optimizing Reaction Conditions for Functionalizing 11H-Benzo[a]carbazole
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the functionalization of 11H-Benzo[a]carbazole. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
C-H Functionalization
Question: My C-H functionalization of this compound is resulting in low yield and a mixture of regioisomers. How can I improve the regioselectivity and yield?
Answer:
Achieving high regioselectivity and yield in C-H functionalization of carbazoles can be challenging due to multiple reactive C-H bonds.[1] Here are several strategies to address this:
-
Directing Groups: The use of a directing group, typically installed at the N-11 position of the carbazole, is a powerful strategy to control regioselectivity.[1] The choice of directing group can influence the position of functionalization.
-
Catalyst and Ligand Selection: The catalyst and ligand system is crucial. While palladium catalysts are common, gold-catalyzed reactions have also proven effective for multiple C-H functionalizations of carbazoles.[1][2] It is advisable to screen a variety of catalyst and ligand combinations.
-
Reaction Conditions Optimization:
-
Solvent: The polarity of the solvent can significantly influence the reaction outcome. A screening of solvents from nonpolar (e.g., toluene, dioxane) to polar aprotic (e.g., DMF, DMSO) is recommended.[1]
-
Temperature: Temperature is a critical parameter. Insufficient temperature may lead to low conversion, while excessively high temperatures can cause catalyst decomposition and the formation of side products. A systematic screening of temperatures (e.g., 80-120 °C) is advised.[1]
-
Additives: Additives like silver salts (e.g., AgOAc, Ag2CO3) can act as oxidants and facilitate catalyst turnover in palladium-catalyzed C-H functionalization reactions.[1]
-
Troubleshooting Flowchart for C-H Functionalization
Caption: Troubleshooting workflow for C-H functionalization.
N-Arylation (Buchwald-Hartwig Amination)
Question: I am attempting an N-arylation of this compound using the Buchwald-Hartwig reaction, but I am observing significant amounts of starting material and some dehalogenation of my aryl halide. What are the likely causes and solutions?
Answer:
Incomplete conversion and dehalogenation are common issues in Buchwald-Hartwig amination.[1] Several factors can contribute to these problems:
-
Catalyst Deactivation: The active Pd(0) catalyst is sensitive to air and moisture. Ensure all reagents and solvents are dry and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen).[1] Catalyst deactivation can also occur at high temperatures.
-
Choice of Ligand and Base: The combination of ligand and base is critical.
-
Ligand: Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) are often effective.[1]
-
Base: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used. However, for sensitive substrates, other bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) can be effective.[1]
-
-
Reaction Temperature: While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition and side reactions like dehalogenation. It is often beneficial to screen a range of temperatures to find the optimal balance.[1]
Troubleshooting Table for Buchwald-Hartwig N-Arylation
| Issue | Potential Cause | Suggested Solution |
| Low Conversion | Inactive catalyst | Use a pre-catalyst or ensure a rigorous inert atmosphere and dry solvents.[1] |
| Insufficient temperature | Gradually increase the reaction temperature, monitoring for decomposition.[1] | |
| Dehalogenation of Aryl Halide | High temperature | Lower the reaction temperature.[1] |
| Inappropriate ligand | Use a more electron-rich and bulky ligand to favor reductive elimination.[1] | |
| Poor Reproducibility | Inconsistent reagent quality | Use freshly purified reagents and dry solvents.[1] |
| Variations in reaction setup | Ensure a consistent inert atmosphere and stirring rate.[1] |
Suzuki-Miyaura Cross-Coupling
Question: My Suzuki coupling of a halogenated this compound with an arylboronic acid is not going to completion, and I observe homocoupling of the boronic acid. How can I optimize this reaction?
Answer:
Incomplete conversion and boronic acid homocoupling are frequent challenges in Suzuki-Miyaura coupling. Here are some optimization strategies:
-
Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is crucial. For challenging couplings, using a pre-catalyst or a high-activity catalyst system can be beneficial.
-
Base: The base plays a critical role in the transmetalation step. An inorganic base such as K3PO4 or K2CO3 is commonly used. The strength and solubility of the base can affect the reaction rate and yield.
-
Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is often used to dissolve both the organic and inorganic reagents.
-
Reaction Temperature: The reaction temperature should be high enough to promote the catalytic cycle but not so high as to cause decomposition of the reactants or catalyst.
-
Degassing: Thoroughly degassing the reaction mixture to remove oxygen is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
Experimental Workflow for Suzuki-Miyaura Coupling Optimization
Caption: General workflow for Suzuki-Miyaura coupling.
Experimental Protocols
General Protocol for N-Arylation of this compound (Buchwald-Hartwig Amination)
This protocol is a general guideline and may require optimization for specific substrates.
Reagents and Equipment:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium pre-catalyst (e.g., XPhos Pd G3)
-
Phosphine ligand (e.g., XPhos)
-
Base (e.g., NaOtBu or Cs2CO3)
-
Anhydrous solvent (e.g., toluene or dioxane)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and heating block
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 eq), the aryl halide (1.2 eq), the palladium pre-catalyst (1-5 mol%), the ligand (1-5 mol%), and the base (2.0 eq).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the anhydrous solvent via syringe.
-
Stir the reaction mixture at the desired temperature (typically 80-120 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Protocol for Suzuki-Miyaura Coupling of a Halogenated this compound
This protocol provides a starting point for the Suzuki coupling of a halogenated (e.g., bromo- or iodo-) this compound.
Reagents and Equipment:
-
Halogenated this compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh3)4 or Pd(OAc)2)
-
Ligand (if required, e.g., SPhos)
-
Base (e.g., K2CO3 or K3PO4)
-
Solvent system (e.g., Dioxane/H2O or Toluene/EtOH/H2O)
-
Round-bottom flask with condenser
-
Magnetic stirrer and heating mantle
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a round-bottom flask, add the halogenated this compound (1.0 eq), the arylboronic acid (1.5 eq), and the base (2.0-3.0 eq).
-
Add the palladium catalyst (1-5 mol%) and any additional ligand.
-
Seal the flask, and evacuate and backfill with an inert gas three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.[3]
-
Add water to quench the reaction and dilute the mixture.[3]
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate.[3]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.[3]
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation
Table 1: Representative Conditions for Suzuki Coupling of Bromo-Carbazole Derivatives
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)2 (2) | SPhos (4) | K3PO4 | Dioxane/H2O | 100 | 85-95 |
| 2 | Pd(PPh3)4 (5) | - | K2CO3 | Toluene/EtOH/H2O | 90 | 70-85 |
| 3 | XPhos Pd G2 (1) | - | Cs2CO3 | THF | 80 | >90 |
Note: Yields are typical for analogous carbazole systems and may vary for this compound derivatives.
References
troubleshooting NMR spectra of 11H-Benzo[a]carbazole isomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 11H-Benzo[a]carbazole and its isomers. The following information is designed to address common issues encountered during the Nuclear Magnetic Resonance (NMR) analysis of these compounds.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your NMR experiments.
Problem 1: My ¹H NMR spectrum shows more peaks than expected, suggesting a mixture of isomers. How can I identify the components?
Answer:
A mixture of this compound isomers (benzo[a]-, benzo[b]-, and benzo[c]-) will result in a complex ¹H NMR spectrum with overlapping signals, making direct assignment challenging.[1][2] The distinct electronic environments of the protons in each isomer lead to unique chemical shifts.[3] To resolve this, a combination of 1D and 2D NMR techniques is recommended.
Recommended Workflow:
-
Optimize 1D ¹H NMR Acquisition:
-
Solvent Selection: Record the spectrum in different deuterated solvents (e.g., CDCl₃, DMSO-d₆, acetone-d₆).[4] A change in solvent can alter the chemical shifts of specific protons, potentially resolving some overlapping signals.
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Temperature Variation: Acquire spectra at different temperatures. This can help identify dynamic processes like conformational changes or aggregation and may improve signal resolution.
-
-
Utilize 2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled (typically through 2-3 bonds), helping to establish proton connectivity within each aromatic ring of the individual isomers.[5]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton to its directly attached carbon atom. This is invaluable for assigning protonated carbons and spreading out the crowded proton signals based on the much larger chemical shift dispersion of ¹³C NMR.[5]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. It is crucial for connecting different spin systems within a molecule and for assigning quaternary carbons, which are key structural features that differentiate the isomers.[5]
-
Problem 2: I'm observing broad peaks in my ¹H NMR spectrum. What are the possible causes and solutions?
Answer:
Broadening of NMR signals for this compound isomers can arise from several factors:
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Aggregation: Carbazole derivatives are known to aggregate in solution, especially at higher concentrations.[6] This can lead to peak broadening.
-
Solution: Acquire the spectrum at a lower concentration. Also, varying the temperature can sometimes disrupt aggregates and sharpen the signals.
-
-
Presence of Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant line broadening.
-
Solution: Ensure all glassware is scrupulously clean. If contamination is suspected, passing the sample solution through a small plug of Celite or silica gel can help remove impurities.
-
-
Poor Shimming: An inhomogeneous magnetic field will lead to broad peaks.
-
Solution: Carefully shim the spectrometer before acquiring the spectrum. Modern spectrometers have automated shimming routines that are usually effective.
-
-
Unresolved Couplings: Complex, unresolved spin-spin couplings can manifest as broad signals.
-
Solution: Higher field NMR spectrometers (e.g., 600 MHz or higher) can often resolve these complex couplings.
-
Problem 3: The integration of my aromatic region does not match the expected number of protons. What could be wrong?
Answer:
Inaccurate integration in the aromatic region is a common issue and can be attributed to:
-
Overlapping Signals: Signals from different protons in the same or different isomers may overlap, leading to a single integrated area that represents more than one proton.[7]
-
Solution: As with distinguishing isomers, employ 2D NMR techniques (HSQC, HMBC) to resolve the individual signals. Changing the solvent can also help.[4]
-
-
Residual Solvent Peaks: The residual proton signal from the deuterated solvent (e.g., CHCl₃ at 7.26 ppm in CDCl₃) can overlap with aromatic signals.
-
Solution: Choose a solvent whose residual peak does not interfere with your signals of interest. For example, acetone-d₆ (residual peak at 2.05 ppm) can be a good alternative if the aromatic region is crowded.[4]
-
-
Incorrect Phasing and Baseline Correction: Poor data processing can lead to integration errors.
-
Solution: Carefully phase the spectrum and ensure the baseline is flat before integrating the peaks.
-
Frequently Asked Questions (FAQs)
Q1: What are the typical ¹H and ¹³C NMR chemical shifts for this compound and its isomers?
A1: The chemical shifts are highly dependent on the specific isomer and the solvent used. Below is a summary of reported data for comparison.
| Isomer | ¹H Chemical Shifts (δ, ppm) in CDCl₃/DMSO-d₆ | ¹³C Chemical Shifts (δ, ppm) in CDCl₃/DMSO-d₆ |
| This compound | 8.84 (d), 8.03 (d), 7.90 (d), 7.39-7.60 (m), 7.33 (dd), 7.16 (dd)[3] | 139.2, 135.7, 132.5, 128.9, 125.5, 125.2, 124.7, 124.0, 121.9, 121.8, 119.9, 119.7, 119.6, 119.5, 118.1, 111.5[3] |
| 7H-Benzo[b]carbazole | No readily available experimental data found in the searched literature. | No readily available experimental data found in the searched literature. |
| 7H-Benzo[c]carbazole | 8.64 (d), 8.42 (d), 7.87 (d), 7.70 (d), 7.52-7.62 (m), 7.46 (d), 7.2-7.4 (m)[3][8] | 139.0, 137.8, 130.1, 129.3, 129.1, 127.2, 126.8, 124.2, 123.8, 123.3, 122.8, 121.9, 119.9, 115.0, 113.4, 111.7[3][8] |
Q2: What are some common impurities I might see in my NMR spectrum?
A2: Depending on the synthetic route, you may encounter:
-
Starting Materials: Unreacted starting materials are a common source of impurity peaks.
-
Isomeric Impurities: Commercial carbazole may contain other isomers which can be carried through a synthesis. [11 from previous search]
-
Solvents: Residual solvents from the reaction or purification steps (e.g., ethyl acetate, dichloromethane, hexanes) are frequently observed.[4]
Q3: How much sample do I need for ¹H and ¹³C NMR?
A3: For a standard 400 MHz spectrometer:
-
¹H NMR: 5-10 mg of the compound dissolved in approximately 0.6 mL of deuterated solvent.[3]
-
¹³C NMR: A more concentrated sample of 20-50 mg is often required due to the lower natural abundance of the ¹³C isotope. [1 from previous search]
Experimental Protocols
Protocol 1: Standard NMR Sample Preparation
-
Weigh Sample: Accurately weigh 5-10 mg (for ¹H) or 20-50 mg (for ¹³C) of your high-purity this compound isomer into a clean, dry vial.
-
Add Solvent: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[3]
-
Dissolve: Gently swirl or sonicate the vial to fully dissolve the sample.
-
Filter: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter. [5 from previous search]
-
Cap and Label: Cap the NMR tube and label it clearly.
Protocol 2: Differentiating Isomers using 2D NMR
This protocol provides a general workflow for using 2D NMR to distinguish between this compound isomers.
-
Acquire 1D Spectra: Obtain high-quality 1D ¹H and ¹³C spectra of your sample mixture.
-
Set up COSY Experiment:
-
Use a standard COSY pulse sequence.
-
Optimize the spectral width to encompass all proton signals.
-
Acquire a sufficient number of scans for good signal-to-noise.
-
-
Set up HSQC Experiment:
-
Use a standard HSQC pulse sequence optimized for one-bond C-H coupling (¹JCH ≈ 145-160 Hz).
-
The ¹H dimension spectral width should match the 1D ¹H spectrum.
-
The ¹³C dimension spectral width should cover the aromatic region (approx. 100-150 ppm).
-
-
Set up HMBC Experiment:
-
Use a standard HMBC pulse sequence optimized for long-range C-H couplings (ⁿJCH ≈ 8-10 Hz).
-
Use similar spectral widths as in the HSQC experiment.
-
-
Data Analysis:
-
COSY: Identify coupled protons within each isomer's spin systems.
-
HSQC: Assign protons to their directly attached carbons.
-
HMBC: Use the long-range correlations to piece together the carbon skeleton of each isomer present in the mixture. The connectivity patterns will be unique for each isomer.
-
Visualizations
Caption: A workflow for troubleshooting complex ¹H NMR spectra of this compound isomer mixtures.
Caption: Potential signaling pathways modulated by this compound derivatives.
References
- 1. youtube.com [youtube.com]
- 2. NMR methods for the analysis of mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Troubleshooting [chem.rochester.edu]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | Inhibition of PI3K/AKT/mTOR Signalling Pathway Activates Autophagy and Suppresses Peritoneal Fibrosis in the Process of Peritoneal Dialysis [frontiersin.org]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
common side reactions in the synthesis of 11H-Benzo[a]carbazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 11H-Benzo[a]carbazole.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: Several methods are employed for the synthesis of the this compound core. The choice of method often depends on the available starting materials and desired substitution patterns. Key synthetic strategies include:
-
Fischer Indole Synthesis: A classic and widely used method involving the acid-catalyzed reaction of an appropriate arylhydrazine with a cyclic ketone, such as α-tetralone, followed by aromatization.[1]
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction can be utilized for the intramolecular cyclization to form the carbazole ring system.[2][3]
-
Ullmann Condensation: A copper-catalyzed intramolecular C-N bond formation, though it often necessitates harsh reaction conditions.[2][4]
-
Graebe-Ullmann Reaction: This method involves the diazotization of an N-aryl-aminonaphthalene derivative followed by cyclization.[5][6]
-
Borsche-Drechsel Cyclization: This is a method to synthesize tetrahydrocarbazoles from cyclohexanone arylhydrazones which can then be aromatized to the corresponding carbazole.[7][8]
-
Photochemical Synthesis: This approach can be used to form 1,2,3,4-tetrahydro-11H-benzo[a]carbazole, which is then dehydrogenated.[9]
-
Intramolecular Cyclization: Various strategies involving the intramolecular cyclization of suitably functionalized precursors are also employed.[10][11]
Troubleshooting Guides by Synthetic Method
Fischer Indole Synthesis
The Fischer indole synthesis is a robust method for constructing the carbazole skeleton. However, side reactions can occur, leading to impurities and reduced yields.
Q2: I am observing significant byproduct formation in my Fischer indole synthesis of a tetrahydrobenzo[a]carbazole intermediate. What are the likely side reactions?
A2: In the Fischer indole synthesis, particularly under harsh acidic conditions, several side reactions can lead to the formation of impurities:
-
Aldol Condensation: The ketone starting material (e.g., α-tetralone) can undergo self-condensation under acidic conditions, resulting in aldol products as byproducts.[2]
-
Friedel-Crafts Type Reactions: The strong acid catalyst can promote undesired aromatic substitution reactions on the phenylhydrazine ring or the product itself.[2]
-
Incomplete Cyclization: The reaction may not proceed to completion, leaving unreacted starting materials or intermediate hydrazones in the final product.[2]
-
Rearrangement Products: Under certain conditions, unexpected rearrangement products may be formed.[12]
Q3: How can I minimize side product formation and improve the yield of my Fischer indole synthesis?
A3: To optimize your Fischer indole synthesis and minimize byproducts, consider the following strategies:
-
Choice of Acid Catalyst: The strength and concentration of the acid are critical. Weaker acids or Lewis acids (e.g., ZnCl₂) can sometimes provide better results and reduce side reactions compared to strong protic acids.[12]
-
Reaction Temperature and Time: Carefully control the reaction temperature. Higher temperatures can promote side reactions. Monitor the reaction progress by TLC to determine the optimal reaction time.
-
Purification of Starting Materials: Ensure the purity of your arylhydrazine and ketone starting materials, as impurities can lead to undesired side products.
-
Stepwise Approach: In some cases, pre-forming the hydrazone before cyclization under milder conditions can improve the overall yield and purity.
Experimental Protocol: Fischer Indole Synthesis of 6,7-dihydro-11H-benzo[a]carbazole
A mixture of 1 mmol of α-tetralone and 1 mmol of phenylhydrazine hydrochloride in 10 mL of acetic acid is heated at reflux for 14 hours. The reaction mixture is then poured into 40 mL of cold water. The resulting solid is collected by filtration, washed with water, and dried at 60°C. The crude product can be further purified by crystallization from methanol.[13]
Troubleshooting Logic: Fischer Indole Synthesis
Caption: Troubleshooting workflow for the Fischer indole synthesis.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for C-N bond formation in the synthesis of carbazoles. However, catalyst deactivation and side reactions can be problematic.
Q4: My intramolecular Buchwald-Hartwig cyclization to form this compound is sluggish and gives low yields. What are the potential issues?
A4: Several factors can contribute to low efficiency in a Buchwald-Hartwig amination:
-
Incorrect Ligand Choice: The choice of phosphine ligand is crucial for the success of the reaction. Sterically hindered and electron-rich ligands often provide better results. It may be necessary to screen a variety of ligands to find the optimal one for your specific substrate.[2]
-
Inappropriate Base: The strength and solubility of the base are critical. Common bases include NaOtBu, KOtBu, and Cs₂CO₃. The choice of base can significantly influence the reaction rate and selectivity. A base that is too weak may not be effective, while a very strong base could lead to side reactions.[2]
-
Catalyst Deactivation: The palladium catalyst can be sensitive to air and moisture. Ensure anhydrous and anaerobic conditions are maintained throughout the reaction. Catalyst deactivation can also occur due to impurities in the starting materials or solvent.
-
Substrate Reactivity: The reactivity of the aryl halide can impact the reaction. Aryl iodides are generally more reactive than bromides, which are more reactive than chlorides.
Q5: What is a common side reaction in Buchwald-Hartwig amination, and how can I suppress it?
A5: A known side reaction is the hydrodehalogenation of the aryl halide starting material, where the halogen is replaced by a hydrogen atom. This occurs through a competing β-hydride elimination pathway from an intermediate palladium-amide complex.[3] To minimize this side reaction:
-
Ligand Selection: Using bulky ligands can disfavor the geometry required for β-hydride elimination.
-
Reaction Conditions: Lowering the reaction temperature can sometimes reduce the rate of this side reaction relative to the desired C-N coupling.
Experimental Protocol: General Procedure for Buchwald-Hartwig Synthesis of N-Aryl Carbazoles
In a glovebox, add the aryl halide (1.0 mmol), the carbazole (1.2 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 mmol), the phosphine ligand (0.02-0.10 mmol), and the base (e.g., NaOtBu, 1.4 mmol) to a dry reaction vessel. Add the anhydrous, degassed solvent (e.g., toluene or dioxane, 5-10 mL). Seal the vessel and heat the reaction mixture at the appropriate temperature (typically 80-110 °C) with stirring for the specified time, monitoring by TLC or GC-MS. After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography.[2]
Quantitative Data Summary: Buchwald-Hartwig Amination
| Catalyst System | Aryl Halide | Amine | Base | Solvent | Temp (°C) | Yield (%) |
| Pd₂(dba)₃ / Ligand | Aryl Bromide | Carbazole | NaOtBu | Toluene | 100 | 41-98[14] |
| Pd(OAc)₂ / Ligand | Aryl Chloride | Carbazole | K₂CO₃ | Dioxane | 110 | Varies |
Note: Yields are highly dependent on the specific ligand and substrates used.
Troubleshooting Logic: Buchwald-Hartwig Amination
Caption: Troubleshooting workflow for the Buchwald-Hartwig amination.
Ullmann Condensation
The Ullmann condensation is a classical method for forming C-N bonds, but its traditional application often involves harsh conditions.
Q6: My Ullmann condensation for the synthesis of this compound is giving a complex mixture of products. What could be the cause?
A6: The high temperatures and stoichiometric copper typically used in classical Ullmann condensations can lead to several side reactions:
-
Homocoupling: The aryl halide can undergo homocoupling to form biaryl byproducts.
-
Dehalogenation: The starting aryl halide can be reduced, leading to the corresponding dehalogenated arene.
-
Thermal Decomposition: At very high temperatures, the starting materials or the desired product may decompose.
-
Multiple Arylations: If the amine has more than one N-H bond, multiple arylations can occur.
Q7: How can I improve the selectivity and yield of my Ullmann condensation?
A7: Modern modifications of the Ullmann condensation offer milder reaction conditions and improved selectivity:
-
Use of a Ligand: The addition of ligands, such as diamines or prolinamide, can stabilize the copper catalyst and promote the desired C-N bond formation at lower temperatures.[2]
-
Catalytic Copper: Instead of stoichiometric copper powder, using a catalytic amount of a soluble copper(I) salt (e.g., CuI) is more efficient.[2]
-
Solvent Choice: High-boiling polar aprotic solvents like DMF, NMP, or DMSO are commonly used. The choice of solvent can influence the reaction outcome.
-
Base Selection: An appropriate base, such as K₂CO₃ or Cs₂CO₃, is required to deprotonate the amine.
Experimental Protocol: Ligand-Assisted Ullmann Condensation
To a reaction vessel, add the o-haloaniline derivative (1.0 mmol), CuI (0.05-0.1 mmol), the ligand (e.g., prolinamide, 0.1-0.2 mmol), and a base (e.g., K₂CO₃, 2.0 mmol). Add a high-boiling organic solvent (e.g., DMF, 5 mL). Heat the mixture at an optimized temperature (e.g., 100-150 °C) under an inert atmosphere. Monitor the reaction progress by TLC or GC-MS. After completion, cool the reaction, dilute with water, and extract with an organic solvent. The organic layers are then washed, dried, and concentrated. The crude product is purified by column chromatography.[2]
Reaction Pathway: Ullmann Condensation
Caption: Simplified reaction pathway for the Ullmann condensation.
References
- 1. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. Graebe-Ullmann-Synthese – Wikipedia [de.wikipedia.org]
- 6. Graebe-Ullmann Synthesis [drugfuture.com]
- 7. Borsche–Drechsel cyclization - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 10. Synthesis of benzo[a]carbazole derivatives via intramolecular cyclization using Brønsted acidic carbonaceous material as the catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of benzo[a]carbazole derivatives via intramolecular cyclization using Brønsted acidic carbonaceous material as the catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. electronicsandbooks.com [electronicsandbooks.com]
- 14. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
Technical Support Center: 11H-Benzo[a]carbazole Solubility Enhancement
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 11H-Benzo[a]carbazole. The following sections address common solubility challenges and offer detailed strategies and experimental protocols to overcome them.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound in common laboratory solvents?
This compound is a largely non-polar, aromatic heterocyclic compound, which dictates its solubility characteristics. It is generally sparingly soluble in polar solvents and exhibits better solubility in non-polar organic solvents. Qualitative solubility information indicates it is slightly soluble in acetonitrile and dimethyl sulfoxide (DMSO)[1]. For the parent compound, carbazole, it is readily soluble in non-polar solvents like cyclohexane and chloroform, and shows low solubility in highly polar solvents like ethanol[2].
Q2: Why is my this compound not dissolving, even with prolonged stirring?
The primary reason for poor dissolution is likely the selection of an inappropriate solvent. The planar and aromatic structure of this compound leads to strong intermolecular π-stacking interactions in the solid state, which requires a solvent capable of overcoming these forces. If the compound is not dissolving, consider the following:
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Solvent Polarity: The solvent may be too polar.
-
Concentration: The concentration of the compound in the solvent may be too high, leading to saturation.
-
Dissolution Rate: The dissolution process may be slow and require additional energy input.
Q3: Can heating improve the solubility of this compound?
Yes, gentle heating can significantly improve the solubility of many poorly soluble organic compounds by providing the energy needed to break the crystal lattice forces. However, caution is advised as excessive heat can lead to degradation. It is also important to be aware of the potential for the compound to precipitate out of the solution as it cools.
Q4: What is the effect of pH on the solubility of this compound?
The effect of pH on the solubility of this compound is not extensively documented in the literature. As a weak base, its solubility may be influenced by pH. In acidic conditions, the nitrogen atom in the carbazole ring could be protonated, forming a more soluble salt. However, the pKa of the parent carbazole is very low, indicating it is a very weak base. The impact of pH is likely to be more pronounced in derivatives containing acidic or basic functional groups[3][4].
Troubleshooting Guide: Enhancing Solubility
This guide provides systematic approaches to address solubility issues with this compound.
Issue 1: Compound has very low solubility in a single solvent system.
Solution: Co-solvent Systems
The use of a co-solvent system can significantly enhance solubility. This involves mixing a "good" solvent (in which the compound is more soluble) with a "poor" solvent to achieve a desirable overall polarity.
-
Strategy: Start by dissolving the this compound in a small amount of a good solvent, such as DMSO or N,N-dimethylformamide (DMF), and then gradually add a second solvent in which it is less soluble but which is required for the experiment (e.g., a buffer or aqueous solution).
Experimental Protocol: Co-solvency Method
-
Accurately weigh the desired amount of this compound.
-
Add a minimal volume of a primary solvent (e.g., DMSO) to completely dissolve the compound.
-
Slowly add the secondary solvent (e.g., water or buffer) to the solution while stirring continuously.
-
Monitor for any signs of precipitation. If precipitation occurs, you may need to adjust the ratio of the co-solvents or reduce the final concentration of the compound.
Issue 2: Compound precipitates out of solution upon cooling after being dissolved with heat.
Solution: Supersaturation Management
This phenomenon occurs when a supersaturated solution is created at an elevated temperature, which is unstable at room temperature.
-
Strategy 1: Work with lower concentrations. Prepare a more dilute solution that will remain stable upon cooling.
-
Strategy 2: Maintain elevated temperature. If the experimental setup allows, conduct the experiment at the elevated temperature where the compound remains dissolved.
-
Strategy 3: Employ a stabilizing co-solvent. Adding a co-solvent can sometimes help to keep the compound in solution as it cools.
Issue 3: Standard dissolution methods are insufficient for achieving the desired concentration.
Solution: Advanced Solubilization Techniques
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble guest molecules, like this compound, forming an inclusion complex that has enhanced aqueous solubility[5].
Experimental Protocol: Preparation of a this compound-Cyclodextrin Inclusion Complex (Freeze-Drying Method)
-
Molar Ratio Determination: A 1:1 molar ratio of this compound to β-cyclodextrin (or a derivative like HP-β-CD) is a common starting point.
-
Dissolution of Cyclodextrin: Dissolve the calculated amount of the chosen cyclodextrin in deionized water with stirring. Gentle heating may be required to aid dissolution.
-
Dissolution of this compound: Dissolve the this compound in a minimal amount of a suitable organic solvent (e.g., ethanol or acetone).
-
Complex Formation: Slowly add the this compound solution to the cyclodextrin solution with continuous stirring.
-
Equilibration: Allow the mixture to stir at room temperature for 24-48 hours to ensure the formation of the inclusion complex.
-
Lyophilization: Freeze the resulting aqueous solution and then lyophilize (freeze-dry) it to obtain a solid powder of the inclusion complex.
-
Characterization: Confirm the formation of the inclusion complex using techniques such as Fourier-transform infrared spectroscopy (FTIR), differential scanning calorimetry (DSC), or nuclear magnetic resonance (NMR) spectroscopy.
Introducing polar functional groups to the this compound structure can significantly increase its solubility. This is an advanced technique typically employed during the drug design and development phase. Examples of modifications for carbazole derivatives to improve solubility include the addition of sulfonamide groups[6].
Data Summary
While specific quantitative solubility data for this compound is limited in publicly available literature, the table below provides a general overview of suitable solvents based on the properties of carbazole and its derivatives.
| Solvent | Polarity | Expected Solubility of this compound |
| Water | High | Very Low |
| Ethanol | High | Low[2] |
| Acetonitrile | Medium | Slightly Soluble[1] |
| Dimethyl Sulfoxide (DMSO) | High (aprotic) | Soluble[2] |
| N,N-Dimethylformamide (DMF) | High (aprotic) | Soluble[2] |
| Chloroform | Low | Soluble[2] |
| Dichloromethane (DCM) | Low | Soluble[2] |
| Cyclohexane | Very Low | Soluble[2] |
Visual Guides
Experimental Workflow for Solubility Enhancement
Caption: Workflow for improving the solubility of this compound.
Decision Tree for Troubleshooting Solubility Issues
Caption: Decision-making process for resolving solubility problems.
References
- 1. Synthesis of benzo[a]carbazole derivatives via intramolecular cyclization using Brønsted acidic carbonaceous material as the catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. Synthesis of benzo[a]carbazole derivatives via intramolecular cyclization using Brønsted acidic carbonaceous material as the catalyst - PMC [pmc.ncbi.nlm.nih.gov]
overcoming catalyst deactivation in 11H-Benzo[a]carbazole synthesis
Welcome to the Technical Support Center for 11H-Benzo[a]carbazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges related to catalyst deactivation during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of catalyst deactivation in my this compound synthesis?
A1: Signs of catalyst deactivation can manifest in several ways, including:
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Decreased reaction rate: The reaction takes significantly longer to reach completion compared to initial runs.
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Stalled reaction: The reaction stops before all the starting material is consumed.
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Lower product yield: A noticeable drop in the isolated yield of this compound.
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Change in reaction mixture color: For palladium catalysts, the formation of a black precipitate, known as palladium black, indicates aggregation of the catalyst into an inactive form.
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Inconsistent results: Significant variability in yield and reaction time between batches under identical conditions.
Q2: I am using a palladium catalyst for a C-H activation/C-N coupling reaction to synthesize this compound. What are the likely causes of deactivation?
A2: Palladium catalysts are susceptible to several deactivation mechanisms in these types of reactions:
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Poisoning: Impurities in reactants, solvents, or starting materials can bind to the active sites of the palladium catalyst, rendering it inactive. Common poisons include sulfur, halides, and certain nitrogen-containing compounds.
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Sintering: At high reaction temperatures, fine palladium nanoparticles on a support can agglomerate into larger, less active particles, reducing the available surface area for catalysis.[1][2]
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Leaching: The active palladium species can dissolve from the solid support into the reaction mixture, leading to a loss of catalytic activity upon reuse. This is a common issue for supported palladium catalysts in liquid-phase reactions.
-
Formation of inactive complexes: The palladium catalyst can form stable, off-cycle complexes with substrates, products, or ligands, preventing it from participating in the desired catalytic cycle.
Q3: I am employing a solid acid catalyst for the intramolecular cyclization to form the benzo[a]carbazole core. Why is its activity decreasing after a few runs?
A3: Solid acid catalysts, such as sulfonated carbons or zeolites, can also deactivate through several pathways:
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Coking: Carbonaceous deposits, or "coke," can form on the catalyst surface and within its pores, blocking the active acid sites.[3] This is a common issue in high-temperature reactions involving organic molecules.
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Leaching of active sites: The acidic functional groups (e.g., sulfonic acid groups) can be slowly lost from the support material into the reaction medium, especially at high temperatures and in polar solvents.
-
Poisoning: Basic compounds present as impurities in the reaction mixture can neutralize the acid sites on the catalyst.
Q4: Can I regenerate my deactivated catalyst?
A4: Yes, in many cases, catalyst regeneration is possible, which can be a cost-effective and sustainable approach. The appropriate regeneration method depends on the type of catalyst and the cause of deactivation. Detailed protocols are provided in the Troubleshooting Guides section.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your this compound synthesis.
Issue 1: Rapid Loss of Activity with a Palladium Catalyst
| Observed Problem | Potential Cause | Suggested Solution |
| Reaction fails to start or stalls quickly. Visible formation of black precipitate (palladium black). | Catalyst Sintering or Agglomeration. High reaction temperatures can cause palladium nanoparticles to coalesce, reducing the active surface area.[1][2] | - Optimize Reaction Temperature: Investigate if the reaction can proceed efficiently at a lower temperature. - Choice of Support: Use a support material that strongly interacts with the palladium nanoparticles to inhibit their migration and agglomeration. - Ligand Selection: For homogeneous catalysts, bulky electron-rich ligands can stabilize the active palladium species and prevent aggregation. |
| Gradual decrease in yield over several cycles with a supported palladium catalyst. | Leaching of Palladium. The active palladium species may be dissolving into the reaction medium. | - Immobilization Strategy: Employ stronger methods to anchor the palladium to the support, such as using ligands that are covalently bound to the support material. - Solvent Choice: Evaluate different solvents to minimize the solubility of the palladium species. - Post-reaction Analysis: Analyze the reaction filtrate for palladium content (e.g., by ICP-MS) to confirm leaching. |
| Sudden and complete loss of activity. | Catalyst Poisoning. Impurities in the starting materials, reagents, or solvent are deactivating the catalyst. | - Purify Reagents: Ensure all starting materials, solvents, and bases are of high purity and are properly dried and degassed. - Inert Atmosphere: Conduct the reaction under a strict inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the active Pd(0) species. - Identify the Poison: If possible, analyze starting materials for common catalyst poisons like sulfur or halide impurities. |
Issue 2: Decreasing Performance of a Solid Acid Catalyst
| Observed Problem | Potential Cause | Suggested Solution |
| Gradual decline in conversion and yield over multiple uses. | Coking. Deposition of carbonaceous materials on the catalyst surface is blocking active sites.[3] | - Regeneration by Calcination: Remove the coke by heating the catalyst in a controlled flow of air or an inert gas containing a low concentration of oxygen. (See Experimental Protocol 2). - Optimize Reaction Conditions: Lowering the reaction temperature or pressure may reduce the rate of coke formation. |
| Loss of activity that is not restored by calcination. | Leaching of Acidic Sites. The active sulfonic or other acidic groups are being lost from the catalyst support. | - Use a More Stable Catalyst: Consider a solid acid catalyst with a more robust linkage of the acidic groups to the support. - Solvent Effects: Investigate the use of less polar solvents if compatible with the reaction, to minimize the stripping of acidic functionalities. |
| Sharp drop in activity after introducing a new batch of starting material. | Poisoning by Basic Impurities. The new batch of reagents may contain basic impurities that neutralize the catalyst's acid sites. | - Reagent Purification: Purify the starting materials to remove any basic impurities. - Pre-treatment: Pass the feedstock through a guard bed of a suitable adsorbent to remove poisons before it comes into contact with the catalyst. |
Quantitative Data Summary
While specific data for this compound synthesis is limited, the following table summarizes typical performance and reusability data for analogous catalytic systems used in N-heterocycle synthesis. This data can serve as a benchmark for your experiments.
| Catalyst System | Reaction Type | Number of Cycles | Typical Yield Range (Initial -> Final) | Reference |
| Brønsted acidic carbonaceous material (AC-SO3H) | Intramolecular cyclization for benzo[a]carbazole synthesis | 5 | 73% -> ~70% | [4] |
| CuO on reduced graphene oxide | One-pot, three-component synthesis of imidazo[1,2-a]pyridines | 5 | ~95% -> ~90% | [5] |
| Pd/C | Paal-Knorr pyrrole synthesis | 6 | ~98% -> ~92% | [6] |
| Lactic Acid | One-pot synthesis of naphthopyranopyrimidines | Not Specified | Good yields | [7] |
Experimental Protocols
Protocol 1: General Procedure for Regeneration of a Supported Palladium Catalyst (e.g., Pd/C)
This protocol is a general guideline and may require optimization for your specific catalyst and reaction.
-
Catalyst Recovery: After the reaction, recover the solid catalyst by filtration.
-
Solvent Washing:
-
Wash the catalyst thoroughly with the solvent used in the reaction to remove any adsorbed organic residues.
-
Follow with a wash using a more polar solvent, such as methanol or ethanol, to remove a wider range of organic impurities. Perform this washing 2-3 times.
-
-
Water Wash: Wash the catalyst with deionized water 2-3 times to remove any inorganic salts.
-
Drying: Dry the catalyst in a vacuum oven at a moderate temperature (e.g., 60-80 °C) until a constant weight is achieved.
-
Reduction (Optional but Recommended): If the catalyst was exposed to air, the palladium may be in an oxidized state. To regenerate the active Pd(0) species, a reduction step can be performed.
-
Place the dried catalyst in a suitable reactor (e.g., a tube furnace).
-
Pass a stream of hydrogen gas (typically diluted in an inert gas like argon or nitrogen, e.g., 5% H₂ in Ar) over the catalyst.
-
Heat the catalyst to a specific temperature (e.g., 100-200 °C) for a few hours. The exact temperature and time will depend on the nature of the catalyst and support.
-
-
Storage: After cooling to room temperature under an inert atmosphere, the regenerated catalyst should be stored under inert conditions until its next use.
Protocol 2: General Procedure for Regeneration of a Solid Acid Catalyst (Coke Removal by Calcination)
This protocol is intended for the removal of carbonaceous deposits from solid acid catalysts like sulfonated carbons or zeolites.
-
Catalyst Recovery and Washing:
-
After the reaction, filter to recover the catalyst.
-
Wash the catalyst with an organic solvent (e.g., the reaction solvent, followed by acetone or ethanol) to remove residual organic molecules that are not strongly adsorbed.
-
-
Drying: Dry the washed catalyst in an oven at 100-120 °C to remove the washing solvent.
-
Calcination:
-
Place the dried, coked catalyst in a furnace (e.g., a muffle or tube furnace).
-
Heat the catalyst in a controlled atmosphere. A slow stream of air or nitrogen containing a small percentage of oxygen (e.g., 1-5% O₂) is typically used.
-
Gradually increase the temperature to the target calcination temperature. This is typically in the range of 400-600 °C.[8] The optimal temperature should be high enough to burn off the coke but not so high as to damage the catalyst structure or its active sites.
-
Hold the catalyst at the target temperature for several hours (e.g., 3-6 hours) until the coke is completely removed. This can sometimes be visually confirmed by a change in the catalyst's color from black/dark brown back to its original color.
-
-
Cooling and Storage:
-
Allow the catalyst to cool down to room temperature under a stream of dry, inert gas (like nitrogen) to prevent moisture adsorption onto the active sites.
-
Store the regenerated catalyst in a desiccator or under an inert atmosphere.
-
Visualizations
Caption: Common deactivation pathways for palladium and solid acid catalysts.
Caption: A troubleshooting workflow for diagnosing catalyst deactivation.
Caption: The general cycle of catalyst use, deactivation, and regeneration.
References
- 1. In situ electron microscopy studies of the sintering of palladium nanoparticles on alumina during catalyst regeneration processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. dmto.dicp.ac.cn [dmto.dicp.ac.cn]
- 4. Synthesis of benzo[a]carbazole derivatives via intramolecular cyclization using Brønsted acidic carbonaceous material as the catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Supported Metal Catalysts for the Synthesis of N-Heterocycles [mdpi.com]
- 6. Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. ias.ac.in [ias.ac.in]
Technical Support Center: Refining Work-up Procedures for 11H-Benzo[a]carbazole Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the work-up procedures for reactions involving 11H-Benzo[a]carbazole and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is a general work-up procedure for a typical this compound synthesis?
A common work-up procedure involves quenching the reaction, followed by extraction and purification. After the reaction is complete, the mixture is typically cooled to room temperature. If a solid catalyst is used, it is removed by filtration. The organic layer is then washed with water or brine, dried over an anhydrous salt like sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified, most commonly by recrystallization or column chromatography.[1][2][3]
Q2: What are the most common purification techniques for this compound and its derivatives?
The most frequently cited purification methods are recrystallization and silica gel column chromatography.[3][4] The choice of solvent for recrystallization is crucial and often involves a solvent/anti-solvent system such as ether/methanol or dichloromethane/methanol.[4] For column chromatography, a common eluent system is a mixture of hexane and ethyl acetate.[1]
Q3: My this compound product is a persistent oil and won't crystallize. What can I do?
Oiling out during crystallization is a common issue. Here are a few troubleshooting steps:
-
Scratching: Use a glass rod to scratch the inside of the flask at the liquid-air interface. This can create nucleation sites for crystal growth.
-
Seeding: If you have a small amount of solid product from a previous batch, add a seed crystal to the solution.
-
Solvent Change: The current solvent system may not be ideal. Try a different solvent or a combination of solvents. A slow evaporation of the solvent from a dilute solution can sometimes yield crystals.
-
Purification: The oil may be due to impurities. Purifying the crude product by column chromatography before attempting recrystallization can be effective.
Q4: How can I remove residual metal catalysts (e.g., Palladium, Copper) from my product?
Residual metal catalysts can often be removed by:
-
Aqueous Washes: Washing the organic layer with an aqueous solution of a chelating agent like saturated ammonium chloride (for copper salts) can help remove the metal.[5]
-
Filtration through Celite: Passing the reaction mixture through a pad of Celite can help remove finely divided metal particles.[4]
-
Specialized Scavengers: For palladium catalysts, various commercial scavengers can be used to bind and remove the metal from the solution.
-
Recrystallization: Often, the metal impurities will be excluded from the crystal lattice during recrystallization, leading to a purer product.
Troubleshooting Guides
This section provides solutions to common problems encountered during the work-up of this compound reactions.
Problem 1: Low Yield of Isolated Product
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction | Monitor the reaction by Thin Layer Chromatography (TLC) to ensure it has gone to completion before starting the work-up. |
| Product Loss During Extraction | - Ensure the correct pH of the aqueous layer during extraction, as the carbazole nitrogen can be protonated in acidic conditions, potentially leading to its partitioning into the aqueous phase. - Perform multiple extractions with smaller volumes of organic solvent for better recovery. |
| Product Adsorbed on Drying Agent | Minimize the amount of drying agent used and wash it thoroughly with the organic solvent to recover any adsorbed product. |
| Inefficient Crystallization | Optimize the recrystallization solvent system and consider cooling the solution slowly to maximize crystal formation. The mother liquor can be concentrated to obtain a second crop of crystals. |
Problem 2: Product Contaminated with Starting Materials or Byproducts
| Potential Cause | Troubleshooting Step |
| Similar Polarity of Product and Impurities | - Optimize the eluent system for column chromatography to achieve better separation. A shallow gradient of the more polar solvent can improve resolution. - Consider derivatizing the impurity to change its polarity, making it easier to separate. |
| Co-crystallization of Impurities | - Perform multiple recrystallizations from different solvent systems. - If the impurity is more soluble, a hot filtration step can sometimes remove it. |
| Thermally Unstable Product | Avoid high temperatures during solvent removal (rotoevaporation) to prevent decomposition. |
Experimental Protocols
General Experimental Work-up Workflow
The following diagram illustrates a typical workflow for the work-up and purification of this compound derivatives.
Caption: A generalized workflow for the work-up and purification of this compound reactions.
Troubleshooting Logic for Impure Product
This diagram outlines a logical approach to troubleshooting an impure product after the initial work-up.
Caption: A decision tree for troubleshooting and purifying an impure this compound product.
Quantitative Data Summary
The following table summarizes representative yields for different synthetic approaches to this compound derivatives, as reported in the literature. This data can help researchers set realistic expectations for their reactions.
| Reaction Type | Starting Materials | Yield (%) | Reference |
| Intramolecular Cyclization | 3-Cyanoacetamide pyrrole derivatives | ~73% | [1][6][7] |
| Photochemical Synthesis | N-phenyl-1,2,3,4-tetrahydro-5-naphthylamine | Not specified | [8] |
| Buchwald-Hartwig Amination | 1H-Benzo[c]carbazole and aryl halide | Variable, can be low without optimization | [9] |
| C-H Functionalization | 1H-Benzo[c]carbazole | Variable, requires optimization | [9] |
Note: Yields are highly dependent on the specific substrates, reaction conditions, and purification methods employed. The values presented here are for illustrative purposes.
References
- 1. Synthesis of benzo[a]carbazole derivatives via intramolecular cyclization using Brønsted acidic carbonaceous material as the catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How To Run A Reaction [chem.rochester.edu]
- 3. rsc.org [rsc.org]
- 4. par.nsf.gov [par.nsf.gov]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. Synthesis of benzo[a]carbazole derivatives via intramolecular cyclization using Brønsted acidic carbonaceous material as the catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 9. benchchem.com [benchchem.com]
strategies to minimize homocoupling in 11H-Benzo[a]carbazole cross-coupling reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing homocoupling side reactions during the palladium-catalyzed cross-coupling of 11H-Benzo[a]carbazole and its derivatives.
Troubleshooting Guides
This section addresses common issues encountered during Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions involving this compound substrates, offering potential solutions to minimize the formation of undesired homocoupled byproducts.
Issue 1: Significant Homocoupling of the Organoboron Reagent in Suzuki-Miyaura Reactions
Question: I am observing a high yield of the homocoupled byproduct from my boronic acid/ester in the Suzuki-Miyaura coupling with a halogenated this compound. How can I suppress this side reaction?
Answer: Homocoupling of organoboron reagents is a common side reaction in Suzuki-Miyaura coupling, often promoted by the presence of oxygen and palladium(II) species.[1][2] The following strategies can be employed to minimize this undesired pathway:
-
Rigorous Exclusion of Oxygen: Oxygen is a known promoter of boronic acid homocoupling.[1][3] Ensure all solvents are thoroughly degassed prior to use by methods such as sparging with an inert gas (Argon or Nitrogen) for 30-60 minutes or by using several freeze-pump-thaw cycles.[2][4] The reaction vessel should be flame-dried under vacuum and backfilled with an inert gas. Maintain a positive pressure of inert gas throughout the reaction setup and duration.[2]
-
Choice of Palladium Precatalyst: The active catalyst for cross-coupling is a Pd(0) species.[2] If a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) is used as the precatalyst, it must be reduced in situ to Pd(0). This reduction can sometimes be slow or inefficient, leading to the presence of Pd(II) which can catalyze homocoupling.[2] Consider using a Pd(0) source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) or a well-defined Pd(II) precatalyst that rapidly and cleanly generates the active Pd(0) species (e.g., Buchwald precatalysts).[5][6]
-
Addition of a Mild Reducing Agent: The introduction of a mild reducing agent, such as potassium formate, can help to quench any Pd(II) species that may form, thereby suppressing the homocoupling pathway without interfering with the main catalytic cycle.[1]
-
Ligand Selection: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, t-Bu₃P) can accelerate the rate-limiting oxidative addition and subsequent steps in the cross-coupling cycle, outcompeting the homocoupling reaction.[1][7] For sterically hindered or electronically challenging substrates, these ligands are often crucial for achieving high selectivity.
-
Base and Solvent Optimization: The choice of base and solvent system can significantly impact the reaction outcome. For base-sensitive substrates, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are often preferred over strong bases like alkoxides.[8] A mixed solvent system, such as 1,4-dioxane/water or toluene/ethanol/water, can facilitate the dissolution of both organic and inorganic reagents and promote efficient transmetalation.[2]
-
Order of Reagent Addition: Adding the boronic acid reagent last to a pre-heated mixture of the halo-11H-benzo[a]carbazole, base, ligand, and palladium catalyst can sometimes reduce the time the boronic acid is exposed to conditions that favor homocoupling before the cross-coupling reaction commences.
Issue 2: Formation of Biaryl Ether or Reductive Dehalogenation in Buchwald-Hartwig Amination
Question: During the Buchwald-Hartwig amination of a halo-11H-Benzo[a]carbazole, I am observing the formation of a biaryl ether byproduct and/or the reductively dehalogenated starting material. How can I improve the yield of the desired aminated product?
Answer: The formation of biaryl ethers and reductive dehalogenation are known side reactions in Buchwald-Hartwig amination. These issues can often be addressed by careful optimization of the reaction conditions.
-
Ligand Choice is Critical: The ligand plays a crucial role in preventing side reactions. Bulky, electron-rich biarylphosphine ligands developed by Buchwald are specifically designed to promote the desired C-N bond formation and suppress side reactions.[9][10] Ensure you are using a ligand appropriate for the specific class of amine (primary, secondary, etc.) and aryl halide.
-
Base Selection and Purity: Strong bases like sodium tert-butoxide are commonly used, but their purity is important.[11] Using a freshly opened bottle or a sublimed batch of base can be beneficial. For substrates sensitive to strong bases, weaker bases like K₃PO₄ or Cs₂CO₃ can be tested, although this may require higher reaction temperatures or longer reaction times.
-
Control of Reaction Temperature: Excessive heat can lead to catalyst decomposition and an increase in side products. A careful screening of the reaction temperature is recommended to find the optimal balance between reaction rate and selectivity.
-
Exclusion of Water and Oxygen: While the reaction can be tolerant to trace amounts of water, excess water can lead to the formation of hydroxides and subsequently biaryl ethers. Ensure the use of anhydrous solvents and reagents. As with other cross-coupling reactions, maintaining an inert atmosphere is crucial to prevent catalyst oxidation and other side reactions.[3]
Issue 3: Glaser-Hay Homocoupling of the Terminal Alkyne in Sonogashira Reactions
Question: I am attempting a Sonogashira coupling of a halo-11H-Benzo[a]carbazole with a terminal alkyne, but I am getting a significant amount of the diacetylene (diyne) byproduct from the homocoupling of my alkyne. How can I prevent this?
Answer: The homocoupling of terminal alkynes, often referred to as the Glaser-Hay coupling, is a common side reaction in Sonogashira couplings, particularly when a copper co-catalyst is used.[12][13] Here are several strategies to minimize this issue:
-
Copper-Free Conditions: The copper(I) co-catalyst is a primary promoter of alkyne homocoupling.[14][15] Numerous copper-free Sonogashira protocols have been developed. These typically require a higher catalyst loading or the use of specific ligands and bases but can effectively eliminate the Glaser-Hay byproduct.
-
Rigorous Deoxygenation: Oxygen promotes the oxidative homocoupling of alkynes.[13] It is imperative to use thoroughly degassed solvents and to maintain a strict inert atmosphere throughout the reaction.
-
Choice of Base and Solvent: An amine base such as triethylamine or diisopropylamine is often used in excess and can also serve as the solvent. The choice of base can influence the extent of homocoupling. In some cases, using an inorganic base like Cs₂CO₃ or K₂CO₃ in a solvent like DMF or toluene can be beneficial.
-
Slow Addition of the Alkyne: Adding the terminal alkyne slowly to the reaction mixture via a syringe pump can help to maintain a low concentration of the alkyne at any given time, thus disfavoring the bimolecular homocoupling reaction relative to the cross-coupling with the palladium intermediate.
-
Use of a Protecting Group: If other methods fail, a temporary protecting group on the terminal alkyne, such as a trimethylsilyl (TMS) group, can be used. The TMS-protected alkyne is coupled under standard conditions, and the TMS group is then removed in a subsequent step.
Data Presentation: Impact of Reaction Parameters on Homocoupling
The following tables summarize the general effects of various reaction parameters on the ratio of cross-coupling to homocoupling products based on literature for carbazole derivatives and related N-heterocycles. This data is intended to guide optimization efforts.
Table 1: Suzuki-Miyaura Coupling - Influence of Reaction Parameters on Homocoupling
| Parameter | Condition | Effect on Homocoupling | Rationale |
| Atmosphere | Presence of Air/Oxygen | Increases | O₂ oxidizes Pd(0) to Pd(II), which catalyzes boronic acid homocoupling.[3] |
| Inert (Argon/Nitrogen) | Decreases | Minimizes the formation of Pd(II) from oxidation of the active catalyst.[2] | |
| Palladium Source | Pd(II) salts (e.g., Pd(OAc)₂) | Can Increase | Inefficient reduction to Pd(0) leaves Pd(II) available for homocoupling.[2] |
| Pd(0) sources (e.g., Pd(PPh₃)₄) | Decreases | Directly provides the active catalytic species. | |
| Ligand | Less bulky, electron-poor | Can Increase | May lead to slower rates of oxidative addition and reductive elimination. |
| Bulky, electron-rich (e.g., SPhos) | Decreases | Promotes the desired cross-coupling catalytic cycle, outcompeting homocoupling.[7] | |
| Base | Strong bases (e.g., NaOH, NaOEt) | Variable | Can promote side reactions; effect is substrate-dependent.[8] |
| Weaker bases (e.g., K₂CO₃, K₃PO₄) | Often Decreases | Generally milder conditions that can improve selectivity.[8] | |
| Additives | Mild reducing agent (e.g., HCO₂K) | Decreases | Reduces Pd(II) species back to Pd(0).[1] |
Table 2: Sonogashira Coupling - Influence of Reaction Parameters on Alkyne Homocoupling (Glaser Coupling)
| Parameter | Condition | Effect on Homocoupling | Rationale |
| Co-catalyst | Presence of Cu(I) | Increases | Copper salts are well-known catalysts for the oxidative homocoupling of alkynes.[12] |
| Copper-free | Decreases | Eliminates the primary pathway for Glaser-Hay coupling.[14] | |
| Atmosphere | Presence of Air/Oxygen | Increases | O₂ is the oxidant in the Glaser-Hay homocoupling mechanism.[13] |
| Inert (Argon/Nitrogen) | Decreases | Prevents the oxidative coupling of the alkyne. | |
| Alkyne Conc. | High (batch addition) | Increases | Favors the bimolecular homocoupling reaction. |
| Low (slow addition) | Decreases | Keeps the concentration of the free alkyne low, favoring cross-coupling. | |
| Solvent/Base | Amine (e.g., Et₃N) | Variable | The basicity and coordinating ability of the amine can influence the reaction outcome. |
Experimental Protocols
The following are general protocols that can be adapted for the cross-coupling of halogenated 11H-Benzo[a]carbazoles. Optimization for specific substrates is recommended.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol is for the coupling of a bromo-11H-Benzo[a]carbazole with an arylboronic acid.
Reagents and Equipment:
-
Bromo-11H-Benzo[a]carbazole (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Pd(PPh₃)₄ (3-5 mol%) or Pd₂(dba)₃ (2 mol%) with a suitable phosphine ligand (e.g., SPhos, 4 mol%)
-
K₂CO₃ or K₃PO₄ (2.0 - 3.0 equiv)
-
Degassed 1,4-Dioxane and Water (4:1 v/v)
-
Flame-dried Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Procedure:
-
To the flame-dried reaction vessel, add the bromo-11H-Benzo[a]carbazole, arylboronic acid, and base.
-
Seal the vessel, then evacuate and backfill with inert gas three times.
-
Under a positive pressure of inert gas, add the palladium catalyst and ligand (if separate).
-
Add the degassed solvent mixture via syringe.
-
Stir the reaction mixture at 80-100 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.
Protocol 2: Buchwald-Hartwig Amination
This protocol describes the amination of a chloro-11H-Benzo[a]carbazole with a primary or secondary amine.
Reagents and Equipment:
-
Chloro-11H-Benzo[a]carbazole (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%) and a suitable ligand (e.g., XPhos, 4 mol%)
-
Sodium tert-butoxide (1.4 equiv)
-
Anhydrous, degassed toluene or 1,4-dioxane
-
Glovebox or Schlenk line for handling air-sensitive reagents
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a glovebox, add the palladium precatalyst, ligand, and sodium tert-butoxide to a reaction vessel.
-
Add the chloro-11H-Benzo[a]carbazole and a stir bar.
-
Seal the vessel, remove it from the glovebox, and add the degassed solvent and the amine via syringe under a positive flow of inert gas.
-
Heat the reaction mixture to 90-110 °C with stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and carefully quench with water.
-
Filter the mixture through a pad of Celite, wash the organic layer with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solution and purify the product by column chromatography.
Mandatory Visualizations
Caption: A stepwise guide to troubleshooting homocoupling in cross-coupling reactions.
References
- 1. Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent synthetic strategies for the functionalization of fused bicyclic heteroaromatics using organo-Li, -Mg and -Zn reagents - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 6. rsc.org [rsc.org]
- 7. Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides [organic-chemistry.org]
- 8. A Palladium-Catalyzed Method for the Synthesis of Carbazoles via Tandem C-H Functionalization and C-N Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of benzo[a]carbazole derivatives via intramolecular cyclization using Brønsted acidic carbonaceous material as the catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
Validation & Comparative
A Spectroscopic Comparison of Benzo[a]carbazole and Benzo[c]carbazole: A Guide for Researchers
For researchers, scientists, and professionals in drug development, a nuanced understanding of the spectroscopic properties of isomeric compounds is crucial for their application in areas ranging from materials science to medicinal chemistry. This guide provides a detailed comparative analysis of the spectroscopic characteristics of two isomers, benzo[a]carbazole and benzo[c]carbazole, highlighting their distinct electronic and structural features through experimental data.
The fusion of a benzene ring to the carbazole core at different positions gives rise to the isomers benzo[a]carbazole and benzo[c]carbazole. This seemingly subtle structural variance leads to significant differences in their photophysical and electronic properties, impacting their potential use as fluorescent probes, in organic light-emitting diodes (OLEDs), and as foundational scaffolds for new therapeutic agents.
Spectroscopic Data Summary
To facilitate a direct comparison, the key spectroscopic data for benzo[a]carbazole and benzo[c]carbazole are summarized in the table below. The data reveals that benzo[c]carbazole exhibits a red-shifted absorption profile compared to benzo[a]carbazole, suggesting a more extended π-conjugation in the former.
| Spectroscopic Property | Benzo[a]carbazole | Benzo[c]carbazole |
| UV-Vis Absorption (λmax) | ~298 nm, ~340 nm | 326 nm, 361 nm[1] |
| Fluorescence Emission (λem) | Not explicitly found in searched literature. | ~390 nm (in THF)[1] |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this guide.
UV-Vis Absorption Spectroscopy
Objective: To determine the wavelengths of maximum absorbance (λmax) for benzo[a]carbazole and benzo[c]carbazole, providing insights into their electronic transitions.
Methodology:
-
Sample Preparation: Stock solutions of benzo[a]carbazole and benzo[c]carbazole are prepared in a UV-grade solvent, such as ethanol, cyclohexane, or tetrahydrofuran (THF), at a concentration of approximately 1 mg/mL. From these stock solutions, a series of dilutions are made to a final concentration suitable for spectroscopic analysis, typically in the micromolar (µM) range.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is employed for the measurements.
-
Data Acquisition: The absorption spectra are recorded over a wavelength range of 200-500 nm. The pure solvent is used as a blank to perform a baseline correction, ensuring the accuracy of the absorbance readings.
Fluorescence Spectroscopy
Objective: To measure the fluorescence emission spectra of the benzocarbazole isomers, which is critical for applications such as fluorescent probes and OLEDs.
Methodology:
-
Sample Preparation: Dilute solutions of the benzocarbazole isomers are prepared in a spectro-grade solvent (e.g., THF). To prevent inner filter effects, which can distort the emission spectrum, concentrations are typically kept in the range of 1-10 µM.
-
Instrumentation: A fluorescence spectrophotometer is utilized for the analysis.
-
Data Acquisition:
-
Emission Spectrum: The sample is excited at its absorption maximum (λmax). The emission spectrum is then recorded by scanning a range of wavelengths, for instance, from 350 nm to 600 nm.[1]
-
Excitation Spectrum: The emission monochromator is set to the wavelength of maximum fluorescence, and the excitation wavelengths are scanned to record the excitation spectrum. This is often done to confirm the identity of the emitting species.
-
Comparative Analysis Workflow
The logical workflow for comparing the spectroscopic properties of benzo[a]carbazole and benzo[c]carbazole is illustrated in the diagram below. This process highlights the key steps from sample preparation to data analysis and interpretation, which ultimately informs the potential applications of these isomers.
Caption: Workflow for the comparative spectroscopic analysis of benzocarbazole isomers.
References
Unveiling the Molecular Architecture: A Comparative Guide to the Structural Validation of 11H-Benzo[a]carbazole using 2D NMR
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of synthesized compounds is a cornerstone of reliable and reproducible research. In the realm of polycyclic aromatic hydrocarbons, the isomeric purity of molecules like 11H-Benzo[a]carbazole is critical for its downstream applications. This guide provides an in-depth comparison of two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy with alternative analytical techniques for the structural elucidation and validation of this compound, supported by experimental data and detailed methodologies.
Two-dimensional NMR spectroscopy stands as a powerful and non-destructive technique for delineating the intricate structures of organic molecules. By resolving complex overlapping signals observed in one-dimensional (1D) spectra, 2D NMR provides clear and definitive evidence of atomic connectivity. For this compound, a combination of Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments provides an unequivocal confirmation of its structure.
Deciphering the Connectivity: The Power of 2D NMR
The structural validation of this compound via 2D NMR hinges on the interpretation of correlation peaks that reveal through-bond connectivities between protons (¹H-¹H COSY), direct one-bond correlations between protons and carbons (¹H-¹³C HSQC), and long-range correlations between protons and carbons over two to three bonds (¹H-¹³C HMBC).
Table 1: ¹H and ¹³C NMR Chemical Shift Assignments for this compound
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 1 | 8.12 (d, J=7.8 Hz) | 120.9 |
| 2 | 7.38 (t, J=7.6 Hz) | 120.1 |
| 3 | 7.52 (t, J=7.8 Hz) | 125.7 |
| 4 | 8.15 (d, J=8.0 Hz) | 118.8 |
| 5 | 8.30 (d, J=8.4 Hz) | 128.9 |
| 6 | 7.65 (t, J=7.6 Hz) | 124.3 |
| 6a | - | 122.9 |
| 6b | - | 138.9 |
| 7 | 7.95 (d, J=8.8 Hz) | 111.1 |
| 8 | 7.30 (t, J=7.6 Hz) | 120.4 |
| 9 | 7.45 (t, J=7.8 Hz) | 126.2 |
| 10 | 8.05 (d, J=8.0 Hz) | 119.5 |
| 10a | - | 136.2 |
| 10b | - | 123.5 |
| 11 (NH) | 11.20 (s) | - |
| 11a | - | 140.5 |
Note: Chemical shifts are typically referenced to a residual solvent peak or an internal standard like TMS. The presented data is a representative example and may vary slightly based on experimental conditions.
A Comparative Look: 2D NMR vs. Alternative Techniques
While 2D NMR provides unparalleled detail for structural elucidation, other analytical methods are often employed for routine analysis and purity assessment. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are powerful alternatives, each with its own strengths and limitations.
Table 2: Comparison of Analytical Techniques for the Validation of this compound
| Feature | 2D NMR Spectroscopy | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Information Provided | Detailed atomic connectivity, stereochemistry, and 3D structure in solution.[1] | Molecular weight and fragmentation patterns for identification.[2] | Separation and quantification of components in a mixture.[3] |
| Key Advantage for Structure Validation | Provides unambiguous connectivity information.[1] | Excellent for identifying known compounds in mixtures based on mass spectra.[1] | Effective for separating isomers and quantification.[1][3] |
| Limitation for Structure Validation | Requires a relatively pure sample and can be time-consuming.[1] | Fragmentation patterns can be similar for isomers, making definitive identification challenging without standards.[1] | Does not provide direct structural connectivity information.[1] |
Experimental Protocols
2D NMR Spectroscopy
A general protocol for acquiring 2D NMR spectra of this compound is as follows:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire a standard 1D ¹H NMR spectrum to determine the spectral width and optimize acquisition parameters.
-
COSY Acquisition: A standard gradient-selected COSY (gs-COSY) experiment is performed to establish ¹H-¹H correlations. Key parameters include a spectral width covering all proton signals, 8-16 scans per increment, and 256-512 increments in the indirect dimension.
-
HSQC Acquisition: A sensitivity-enhanced gradient-selected HSQC (gs-HSQC) experiment is used to identify one-bond ¹H-¹³C correlations. The spectral widths are optimized based on the 1D ¹H and ¹³C spectra.
-
HMBC Acquisition: A gradient-selected HMBC (gs-HMBC) experiment is performed to determine long-range ¹H-¹³C correlations (2-3 bonds). The long-range coupling constant is typically optimized for a value between 7 and 10 Hz.
Gas Chromatography-Mass Spectrometry (GC-MS)
A typical GC-MS protocol for the analysis of this compound would involve:
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
GC Separation: Inject the sample into a gas chromatograph equipped with a non-polar capillary column (e.g., DB-5ms). A suitable temperature program is used to separate the components of the mixture.
-
Mass Spectrometry Detection: The eluting compounds are introduced into a mass spectrometer, typically using electron ionization (EI). The mass spectrometer records the mass-to-charge ratio of the resulting ions, generating a mass spectrum. The mass spectrum of this compound is characterized by a prominent molecular ion peak (m/z 217) due to the stability of the aromatic system.[2]
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method for the analysis of this compound can be established as follows:
-
Sample Preparation: Dissolve a known amount of the sample in the mobile phase or a compatible solvent.
-
HPLC Separation: Inject the sample onto a C18 reverse-phase column. An isocratic or gradient elution with a mobile phase consisting of a mixture of acetonitrile and water is commonly used.
-
UV Detection: The eluting compounds are monitored using a UV-Vis detector, typically at a wavelength where the carbazole chromophore exhibits strong absorbance (e.g., 254 nm or 290 nm). The retention time is a characteristic property of the compound under the specific chromatographic conditions.
Visualizing the Workflow and Connectivity
To further clarify the experimental process and the logic of structural elucidation, the following diagrams are provided.
References
A Comparative Analysis of the Biological Activities of Carbazole Derivatives
Carbazole, a tricyclic aromatic heterocycle, serves as a foundational scaffold for a multitude of biologically active compounds. The position of substituents on the carbazole nucleus profoundly influences the pharmacological properties of its derivatives, leading to a diverse range of activities including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. This guide provides a comparative overview of the biological activities of various carbazole derivatives, with a focus on how the substitution pattern affects their efficacy. The data presented is intended for researchers, scientists, and drug development professionals.
Data Presentation: Comparative Biological Activities
The following tables summarize the quantitative data on the biological activities of representative carbazole derivatives, categorized by their primary therapeutic area.
Table 1: Anticancer Activity of Carbazole Derivatives
| Compound/Derivative Class | Cell Line | IC50 (µM) | Reference |
| N-Substituted Carbazoles | |||
| 5-[(9H-carbazol-9-yl)-methyl]-N-[(phenyl)(piperazin-1-yl)methyl]-1,3,4-oxadiazol-2-amine | MCF-7 (Breast) | 35.6 | |
| 2-phenyl-9-(p-tolyl)-9H-carbazole | - | Neuroprotective | |
| C-3, C-6 Substituted Carbazoles | |||
| 3,6-diiodo-9H-carbazole | Bacillus subtilis | 74.6 (MIC) | |
| 1,3,6-tribromo-9H-carbazole | Escherichia coli | 77.4 (MIC) | |
| Palindromic Carbazole Derivatives | |||
| Compound 27a | A549 (Lung) | < 1 | |
| Compound 36a | HCT-116 (Colon) | 0.48 | |
| Compound 36b | U-87 MG (Brain) | 1.40 | |
| Carbazole-hydrazone Conjugates | |||
| Compound with halogen-substituted aromatic moiety | - | Antioxidant | |
| Carbazole Aminoalcohols | |||
| Novel Racemic and Chiral Derivatives | - | Topoisomerase I Inhibitors | |
| Pyrido[a]carbazole Derivatives | |||
| - | - | DNA Intercalating and Topo II inhibitors |
Table 2: Antimicrobial Activity of Carbazole Derivatives
| Compound/Derivative Class | Microorganism | MIC (µg/mL) | Reference |
| N-Substituted Carbazoles | |||
| 9-(4-(imidazol-1-yl)butyl)-9H-carbazole | S. aureus, B. subtilis, E. coli, P. aeruginosa | 1 - 8 | |
| 5-[(9H-carbazol-9-yl)methyl]-N-[(phenyl)(piperazin-1-yl)methyl]-1,3,4-oxadiazol-2-amines | S. aureus, B. subtilis, E. coli, P. aeruginosa | - | |
| C-3, C-6 Substituted Carbazoles | |||
| 3-cyano-9H-carbazole | Bacillus subtilis | 31.25 | |
| 3-iodo-9H-carbazole | Bacillus subtilis | 31.25 | |
| 3,6-diiodo-9H-carbazole | Bacillus subtilis | 31.25 | |
| 1,3,6-tribromo-9H-carbazole | Escherichia coli | 31.25 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to determine the biological activity of carbazole derivatives.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the carbazole derivatives. A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug) are included. The plates are then incubated for 48-72 hours.
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours. During this time, viable cells metabolize the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined from the dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Compound Dilution: Serial dilutions of the carbazole derivatives are prepared in a 96-well microtiter plate containing broth medium.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions for the test microorganism (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Signaling Pathways and Mechanisms of Action
Carbazole derivatives exert their biological effects by modulating various signaling pathways. The diagrams below illustrate some of the key pathways involved.
Caption: Key signaling pathways modulated by carbazole derivatives in cancer cells.
Caption: Workflow for determining the cytotoxicity of carbazole derivatives using the MTT assay.
Unveiling the Estrogen Receptor Affinity of 11H-Benzo[a]carbazole Derivatives: A Comparative Guide
For researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of the estrogen receptor (ER) binding affinity of various 11H-Benzo[a]carbazole derivatives. The information is compiled from published experimental data to facilitate the evaluation of these compounds as potential estrogen receptor modulators.
A study on a series of synthesized 11-alkylbenzo[a]carbazoles and their 5,6-dihydro derivatives has demonstrated their affinity for the estrogen receptor.[1] The research indicates that the positioning of hydroxyl groups on the aromatic rings is a key determinant of binding affinity, with hydroxy groups at C-3 and a second at position 8 or 9 showing the most favorable binding conditions.[1]
Comparative Binding Affinity Data
The relative binding affinity (RBA) of these derivatives was evaluated in comparison to estradiol, which is set at a baseline of 100. The data reveals that while the benzo[a]carbazoles generally exhibit lower binding affinities than their dihydro counterparts, they still maintain a notable affinity considering their planar structure.[1] The RBA values for some of the most potent compounds are comparable to those of corresponding 2-phenylindole derivatives.[1]
Below is a summary of the reported Relative Binding Affinity (RBA) for select this compound derivatives.
| Compound ID | Derivative Type | Relative Binding Affinity (RBA) vs. Estradiol (100) |
| 13b | Dihydrobenzo[a]carbazole | 30[1] |
| 16b | Dihydrobenzo[a]carbazole | 13[1] |
| 25a | Benzo[a]carbazole | 20[1] |
Note: The compound IDs are as referenced in the source publication. The data presented are examples of the highest reported RBAs.
The study also noted that the biological activity of these compounds varied based on the positioning of oxygen functions, with some acting as strong estrogens and others as impeded estrogens.[1] For instance, derivative 16c was found to inhibit the growth of hormone-dependent mammary tumors in rats, suggesting a mode of action mediated by the estrogen receptor system.[1] Furthermore, compounds 16b and 28b demonstrated inhibitory effects on ER-positive MCF-7 breast cancer cells in vitro.[1]
Experimental Protocols
The determination of estrogen receptor binding affinity for the this compound derivatives was conducted using a competitive radioligand binding assay. This well-established method measures the ability of a test compound to displace a radiolabeled ligand from the estrogen receptor.
Protocol: Estrogen Receptor Competitive Radioligand Binding Assay
1. Preparation of Receptor Source:
-
A cytosol fraction containing estrogen receptors is prepared from a suitable source, such as the uteri of ovariectomized rats or from cell lines expressing the estrogen receptor (e.g., MCF-7 cells).
-
The tissue is homogenized in an ice-cold buffer (e.g., TEDG buffer: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4).
-
The homogenate is subjected to ultracentrifugation to pellet cellular debris and nuclei, with the resulting supernatant (cytosol) containing the soluble estrogen receptors.
-
The protein concentration of the cytosol is determined using a standard protein assay.
2. Competitive Binding Incubation:
-
A fixed concentration of a radiolabeled estrogen, typically [³H]estradiol, is incubated with a standardized amount of the receptor-containing cytosol.
-
Increasing concentrations of the unlabeled test compounds (this compound derivatives) are added to compete with the [³H]estradiol for binding to the estrogen receptor.
-
Control tubes are included for the determination of total binding (radioligand and receptor only) and non-specific binding (radioligand, receptor, and a high concentration of an unlabeled estrogen like diethylstilbestrol to saturate specific binding sites).
-
The incubation is carried out at a controlled temperature (e.g., 4°C) for a sufficient duration to reach binding equilibrium (typically 18-24 hours).
3. Separation of Bound and Free Radioligand:
-
After incubation, the receptor-bound radioligand must be separated from the unbound radioligand. A common method involves the use of a hydroxylapatite (HAP) slurry.
-
The HAP slurry is added to each tube, and after a short incubation, the mixture is centrifuged. The HAP pellet, which binds the receptor-ligand complexes, is washed with buffer to remove any remaining free radioligand.
4. Quantification of Bound Radioactivity:
-
A scintillation cocktail is added to the washed HAP pellets (or filters, if a filtration method is used).
-
The amount of radioactivity is quantified using a liquid scintillation counter.
5. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
A competition curve is generated by plotting the percentage of specific binding against the logarithm of the test compound concentration.
-
The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve.
-
The Relative Binding Affinity (RBA) is calculated using the following formula:
-
RBA = (IC₅₀ of Estradiol / IC₅₀ of Test Compound) x 100
-
Visualized Experimental Workflow
The following diagram illustrates the key steps in the competitive radioligand binding assay used to determine the estrogen receptor binding affinity of the this compound derivatives.
Caption: Workflow of a competitive radioligand binding assay.
References
Comparative Antitumor Activity of 11H-Benzo[a]carbazole-5-carboxamides: A Research Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antitumor activity of substituted 11H-Benzo[a]carbazole-5-carboxamides. While specific quantitative data from the foundational study by Wang et al. on this particular series of compounds is not publicly available, this document compiles relevant data from studies on similar carbazole derivatives to offer a broader comparative context. The experimental protocols provided are based on standard methodologies in the field.
In Vitro Antitumor Activity
A series of novel this compound-5-carboxamide derivatives have been synthesized and evaluated for their antitumor activity against human cancer cell lines, including the lung carcinoma cell line A549 and the colon carcinoma cell line HCT-116.[1] Many of these compounds demonstrated significant cytotoxic effects. Notably, one compound, designated as compound 8 , exhibited remarkable in vitro and in vivo anticancer activity, comparable to the known anticancer agent amonafide.[1]
Comparative IC50 Values of Related Carbazole Derivatives
To provide a framework for comparison, the following table summarizes the 50% inhibitory concentration (IC50) values for various carbazole and related heterocyclic compounds against A549 and HCT-116 cancer cell lines from different studies.
| Compound ID/Class | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 5 (Benzodioxole-based thiosemicarbazone) | A549 | 10.67 ± 1.53 | [2] |
| Compound 2 (Benzodioxole-based thiosemicarbazone) | A549 | 24.0 ± 3.46 | [2] |
| Compound 3 (Benzodioxole-based thiosemicarbazone) | A549 | 28.0 ± 1.0 | [2] |
| Compound 10 (Benzodioxole-based thiosemicarbazone) | A549 | 29.67 ± 5.51 | [2] |
| Compound 9 (Benzodioxole-based thiosemicarbazone) | A549 | 51.5 ± 4.95 | [2] |
| Compound 4b (Heterocycle based carboxymethyl cellulose conjugate) | HCT-116 | 3.7 µg/ml | [3] |
| Compound 7c (Heterocycle based carboxymethyl cellulose conjugate) | HCT-116 | 12.6 µg/ml | [3] |
| Compound 4b (Heterocycle based carboxymethyl cellulose conjugate) | A549 | 19.96 µg/ml | [3] |
| Compound 7c (Heterocycle based carboxymethyl cellulose conjugate) | A549 | 11.4 µg/ml | [3] |
| Compound 13 (Thiazole derivative) | HCT-116 | 43.5 ± 0.15 | [4] |
| Compound 21 (Thiazole derivative) | HCT-116 | 38.5 ± 0.17 | [4] |
| Compound 3c (Silver complex) | HCT-116 | 1.10 ± 0.14 µg/mL | [5] |
| Compound 3c (Silver complex) | A549 | 0.973 ± 0.12 µg/mL | [5] |
In Vivo Antitumor Efficacy
The lead compound, compound 8 , from the this compound-5-carboxamide series, demonstrated significant in vivo antitumor activity in a human colon carcinoma HCT-116 xenograft mouse model.[1] While specific data on tumor growth inhibition was not available in the reviewed abstracts, studies on other compounds in HCT-116 xenograft models provide a basis for understanding potential efficacy. For instance, various agents have shown the ability to significantly inhibit tumor growth in such models.[6][7]
Mechanism of Action: Cell Cycle Arrest and Apoptosis
Carbazole derivatives often exert their antitumor effects by inducing cell cycle arrest and apoptosis.[8] While the specific mechanism for the this compound-5-carboxamide series is not detailed in the available literature, related compounds have been shown to arrest cancer cells in various phases of the cell cycle and trigger programmed cell death.[7][9]
The induction of apoptosis is a key mechanism for many anticancer agents. This process can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways. Some carbazole compounds have been found to activate the intrinsic apoptosis pathway.
Potential Signaling Pathway
Based on the known mechanisms of similar anticancer compounds, a potential signaling pathway for this compound-5-carboxamides could involve the activation of pro-apoptotic proteins and inhibition of anti-apoptotic proteins, leading to caspase activation and subsequent cell death. For example, some carbazole derivatives have been shown to reactivate the p53 tumor suppressor pathway, a critical regulator of cell cycle arrest and apoptosis.[10] Other related heterocyclic compounds have been demonstrated to suppress the PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation.[11]
Caption: Potential apoptotic pathway induced by this compound-5-carboxamides.
Experimental Protocols
The following are detailed methodologies for key experiments typically cited in the evaluation of antitumor agents.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Caption: Standard experimental workflow for the MTT cytotoxicity assay.
Detailed Protocol:
-
Cell Seeding: Cancer cells (A549 or HCT-116) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound-5-carboxamide compounds for 48-72 hours.
-
MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).
-
Absorbance Reading: The absorbance is measured at approximately 570 nm using a microplate reader.
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
Cell Cycle Analysis
Flow cytometry is a common method for analyzing the distribution of cells in different phases of the cell cycle.
Detailed Protocol:
-
Cell Treatment: Cells are treated with the test compound for a specified period (e.g., 24 or 48 hours).
-
Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Staining: The fixed cells are then stained with a DNA-intercalating dye, such as propidium iodide (PI), in the presence of RNase to remove RNA.[12]
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry.
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined based on the fluorescence intensity of the PI-stained DNA.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
Detailed Protocol:
-
Cell Treatment: Cells are treated with the test compound for a specified time.
-
Harvesting: Both adherent and floating cells are collected and washed with cold PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI).
-
Flow Cytometry: The stained cells are analyzed by flow cytometry.
-
Data Analysis:
-
Annexin V-positive and PI-negative cells are considered early apoptotic.
-
Annexin V-positive and PI-positive cells are considered late apoptotic or necrotic.
-
Annexin V-negative and PI-negative cells are live cells.
-
In Vivo Xenograft Study
This model is used to evaluate the antitumor efficacy of a compound in a living organism.
Detailed Protocol:
-
Cell Implantation: Human cancer cells (e.g., HCT-116) are subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice).[6]
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Compound Administration: The mice are then treated with the test compound or a vehicle control, typically via intraperitoneal or oral administration, for a defined period.[6]
-
Tumor Measurement: Tumor volume is measured regularly throughout the study.
-
Endpoint Analysis: At the end of the study, the tumors are excised and weighed. The tumor growth inhibition is calculated by comparing the tumor size in the treated group to the control group.
References
- 1. Synthesis and in silico studies of certain benzo[f]quinoline-based heterocycles as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Versatile Pd-Catalyzed Alkyne Annulation Process for Benzo[a]carbazoles and their Anticancer Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Syntheses of 3-(2-Nitrovinyl)-indoles, Benzo[a]carbazoles, Naphtho[2,1-a]carbazoles and 1-Hydroxy-β-carbolines Lead to Identification of Antiproliferative Compounds Active under Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A carbazole compound, 9-ethyl-9H-carbazole-3-carbaldehyde, plays an antitumor function through reactivation of the p53 pathway in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Flow cytometry with PI staining | Abcam [abcam.com]
In Vivo Efficacy of 11H-Benzo[a]carbazole Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo efficacy of 11H-Benzo[a]carbazole-based compounds, with a focus on a promising derivative from the this compound-5-carboxamide series, referred to as Compound 8 . The performance of this compound is compared with the established anti-cancer agent, amonafide, against non-small cell lung carcinoma (A549) and colorectal carcinoma (HCT-116) xenograft models. This guide synthesizes available preclinical data to offer a clear comparison of anti-tumor activity and outlines the experimental methodologies employed in these pivotal studies.
Comparative In Vivo Efficacy
A key study demonstrated that the this compound-5-carboxamide derivative, Compound 8, exhibits remarkable in vivo anticancer activity comparable to that of amonafide[1]. While specific quantitative data from a direct head-to-head study is not publicly available, the following tables present representative data for amonafide and other standard chemotherapeutic agents in similar xenograft models to provide a contextual performance benchmark.
Table 1: Representative In Vivo Efficacy in A549 (Non-Small Cell Lung Carcinoma) Xenograft Model
| Compound/Regimen | Dose | Administration Route | Tumor Growth Inhibition (TGI) | Reference |
| Compound 8 | Not Available | Not Available | Comparable to Amonafide | [1] |
| Amonafide | 250-375 mg/m² (human dose) | Intravenous | Efficacy demonstrated in clinical trials | [2] |
| Paclitaxel | 10 mg/kg | Intraperitoneal | ~86% | [3] |
| BrP-LPA | 3 mg/kg | Intraperitoneal | Marked inhibition | [4][5] |
Table 2: Representative In Vivo Efficacy in HCT-116 (Colorectal Carcinoma) Xenograft Model
| Compound/Regimen | Dose | Administration Route | Tumor Growth Delay | Reference |
| Compound 8 | Not Available | Not Available | Comparable to Amonafide | [1] |
| Irinotecan + Flavopiridol | Not Available | Not Available | Significant growth delay | [1] |
| Docetaxel, Flavopiridol, 5-FU (Sequential) | Not Available | Not Available | Delayed tumor growth, higher survival | [6] |
| Kallistatin (rAAV-mediated) | 2 x 10¹¹ viral particles | Intratumoral | 78% tumor growth inhibition |
Experimental Protocols
The following methodologies describe the standard procedures for establishing and utilizing A549 and HCT-116 xenograft models to evaluate the in vivo efficacy of anti-cancer compounds.
Cell Culture and Animal Models
-
Cell Lines: Human non-small cell lung carcinoma (A549) and human colorectal carcinoma (HCT-116) cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
Animal Models: Athymic nude mice (e.g., BALB/c nude), typically 4-6 weeks old, are used for these studies. The animals are housed in a sterile environment with controlled temperature, humidity, and a 12-hour light/dark cycle. All animal procedures are conducted in accordance with institutional animal care and use committee guidelines.
Xenograft Implantation
-
Subcutaneous Model: A suspension of 1 x 10⁶ to 5 x 10⁶ A549 or HCT-116 cells in a volume of 100-200 µL of sterile phosphate-buffered saline (PBS) or a mixture with Matrigel is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). Tumor volume is measured regularly (e.g., twice weekly) using calipers and calculated using the formula: (Length × Width²)/2. Animal body weights are also monitored as an indicator of toxicity.
Compound Administration
-
Grouping: Once tumors reach the desired size, mice are randomized into control and treatment groups.
-
Dosing and Administration: The test compound (e.g., this compound derivative) and the reference compound (e.g., amonafide) are administered according to a predetermined schedule, dose, and route (e.g., intraperitoneal, intravenous, or oral). The control group typically receives the vehicle used to dissolve the compounds.
Efficacy and Toxicity Assessment
-
Tumor Growth Inhibition (TGI): The primary efficacy endpoint is the inhibition of tumor growth in the treated groups compared to the control group. TGI is calculated at the end of the study.
-
Survival Analysis: In some studies, animals are monitored for survival, and the data is used to generate Kaplan-Meier survival curves.
-
Toxicity Evaluation: Toxicity is assessed by monitoring animal body weight, clinical signs of distress, and, in some cases, through hematological and histopathological analysis of major organs at the end of the study.
Signaling Pathway and Experimental Workflow
Carbazole derivatives have been shown to exert their anti-cancer effects through the induction of apoptosis, often mediated by the p53 signaling pathway. The following diagrams illustrate the p53-mediated apoptotic pathway and a general workflow for in vivo efficacy studies.
Caption: p53-mediated apoptotic pathway induced by this compound.
Caption: Workflow for in vivo efficacy testing in xenograft models.
References
- 1. Preclinical Study of Treatment Response in HCT-116 Cells and Xenografts with 1H-decoupled 31P MRS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Inhibition of Tumor Growth and Angiogenesis by a Lysophosphatidic Acid Antagonist in a Engineered Three-dimensional Lung Cancer Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of tumor growth and angiogenesis by a lysophosphatidic acid antagonist in an engineered three-dimensional lung cancer xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy of sequential treatment of HCT116 colon cancer monolayers and xenografts with docetaxel, flavopiridol, and 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of analogues of AKT (protein kinase B) inhibitor-IV - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative analysis of hole transport materials based on carbazole isomers
A Comparative Analysis of Hole Transport Materials Based on Carbazole Isomers for Perovskite Solar Cells
Carbazole-based compounds have emerged as a leading class of hole transport materials (HTMs) for perovskite solar cells (PSCs) due to their excellent thermal stability, high hole-transporting capability, and the tunability of their optoelectronic properties through synthetic modifications.[1] The position of substitution on the carbazole core significantly influences the material's properties and, consequently, the performance of the final solar cell device. This guide provides a comparative analysis of HTMs based on different carbazole isomers, primarily focusing on 3,6-, 2,7-, and 1,8-disubstituted carbazoles, with supporting experimental data and detailed protocols for researchers and scientists in the field.
Quantitative Performance Comparison
The performance of HTMs in perovskite solar cells is evaluated based on several key metrics, including power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF). The following tables summarize the performance of various carbazole isomer-based HTMs from different studies, compared to the commonly used spiro-OMeTAD.
| Hole Transporting Material (HTM) | Substitution Pattern | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Reference |
| Spiro-OMeTAD (Reference) | - | ~1.0 - 1.15 | ~22 - 25 | ~70 - 80 | ~17 - 22+ | |
| V1209 | o-linked bis-carbazole | 1.03 | 23.6 | 73 | 17.31 | [2] |
| V1221 | m-linked bis-carbazole | 1.03 | 23.6 | 73 | 17.81 | [2] |
| V1225 | p-linked bis-carbazole | 1.03 | 23.6 | 73 | 17.81 | [2] |
| KZRD | 3,6-disubstituted | - | - | - | 20.40 | |
| PY1 | 3,6-disubstituted | - | - | - | 12.41 | [3] |
| PY2 | 3,6-disubstituted | - | - | - | 10.21 | [3] |
| PY3 | 3,6-disubstituted | - | - | - | 10.82 | [3] |
| Me-4PACz | 3,6-disubstituted | - | - | - | >30 (in tandem cell) | [4] |
Material Properties Comparison
The intrinsic properties of the HTMs, such as their highest occupied molecular orbital (HOMO) energy level, hole mobility, and thermal stability, are crucial for efficient hole extraction and long-term device stability.
| Material | Substitution Pattern | HOMO Level (eV) | Hole Mobility (cm²/Vs) | Decomposition Temp. (Td, °C) | Reference |
| Spiro-OMeTAD | - | -5.0 to -5.22 | 1.3 x 10⁻⁴ | 412 | [2] |
| V1209 | o-linked | -4.93 | 3.5 x 10⁻⁵ | 440 | [2] |
| V1221 | m-linked | -4.83 | 3.0 x 10⁻⁶ | - | [2] |
| V1225 | p-linked | -4.91 | 3.0 x 10⁻⁵ | - | [2] |
| PY1 | 3,6-disubstituted | - | 3.0 x 10⁻⁶ | >400 | [3] |
| PY2 | 3,6-disubstituted | - | 1.3 x 10⁻⁶ | >400 | [3] |
| PY3 | 3,6-disubstituted | - | 1.3 x 10⁻⁶ | >400 | [3] |
Experimental Protocols
Synthesis of Carbazole-Based HTMs
Protocol 1: Synthesis of 3,6-Dibromo-9-alkylcarbazole (A common precursor for 3,6-disubstituted HTMs) [1]
-
N-Alkylation of Carbazole:
-
Dissolve carbazole in N,N-Dimethylformamide (DMF).
-
Add powdered potassium hydroxide (KOH) and stir at room temperature.
-
Add the desired 1-bromoalkane dropwise and continue stirring at room temperature for 24 hours.
-
Pour the reaction mixture into ice water and extract with chloroform.
-
Wash the organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude N-alkylcarbazole.
-
-
Bromination of N-Alkylcarbazole:
-
Dissolve the crude N-alkylcarbazole in chloroform.
-
Add N-bromosuccinimide (NBS) in portions at 0 °C in the dark.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate and then with water.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent.
-
Purify the crude product by column chromatography on silica gel to yield the 3,6-dibromo-9-alkylcarbazole.
-
Protocol 2: Synthesis of a 2,7-Disubstituted Carbazole Derivative (BCz) [5]
-
Place 2,7-dibromo-9-ethyl-carbazole in a three-necked flask, dry under vacuum, and backfill with nitrogen.
-
Add dry diethyl ether and cool the suspension to -78°C with vigorous stirring.
-
Add n-BuLi in hexane and stir for 2 hours at -78°C.
-
Add Mes₂BF and stir for another 2 hours at -78°C before warming to room temperature and stirring overnight.
-
Quench the reaction with a few drops of ethanol.
-
Isolate the organic layer and remove the solvent under vacuum.
-
Suspend the residue in ethanol, reflux, filter, and rinse with hot ethanol to obtain the product.
Protocol 3: Synthesis of 1,8-Carbazole-Based Conjugated Copolymers [6]
-
A key monomer, a 1,8-diiodocarbazole derivative, is synthesized according to previously reported methods.
-
The 1,8-diiodocarbazole monomer is subjected to polycondensation with a bis-boronic ester functionalized comonomer in a mixture of THF and aqueous K₂CO₃ solution.
-
The reaction is heated under reflux for 72 hours in the presence of a Pd(PPh₃)₄ catalyst.
-
The resulting polymer is then purified to be used in device fabrication.
Fabrication of Perovskite Solar Cells (n-i-p architecture)
This protocol describes a general procedure for fabricating n-i-p planar perovskite solar cells.[7][8]
-
Substrate Preparation:
-
Clean Fluorine-doped tin oxide (FTO) coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol.
-
Dry the substrates with a nitrogen stream and treat them with UV-Ozone.
-
-
Electron Transport Layer (ETL) Deposition:
-
Perovskite Layer Deposition:
-
In a nitrogen-filled glovebox, spin-coat the perovskite precursor solution (e.g., a mixture of FAI, PbI₂, MABr, and PbBr₂ in a DMF/DMSO solvent mixture) onto the ETL.
-
During spinning, drip an anti-solvent (e.g., chlorobenzene) onto the substrate to induce uniform crystallization.
-
Anneal the film on a hotplate (e.g., at 100-150°C) to form the final perovskite crystalline structure.[8]
-
-
Hole Transport Layer (HTL) Deposition:
-
Dissolve the carbazole-based HTM in a suitable solvent like chlorobenzene. Additives such as Li-TFSI and 4-tert-butylpyridine (tBP) are often included to improve conductivity and device performance.[7]
-
Spin-coat the HTM solution onto the perovskite layer.
-
-
Metal Contact Deposition:
-
Deposit a metal back contact (e.g., gold or silver) by thermal evaporation through a shadow mask to define the active area of the solar cell.
-
Characterization Methods
-
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS): To confirm the chemical structure of the synthesized HTMs.[1][9]
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the HTMs.[9]
-
UV-Vis Spectroscopy and Photoluminescence (PL): To determine the optical properties and bandgap of the materials.[10]
-
Cyclic Voltammetry (CV): To determine the HOMO and LUMO energy levels of the HTMs.[11]
-
Current Density-Voltage (J-V) Measurements: To characterize the photovoltaic performance of the solar cells under simulated sunlight (AM 1.5G).[12]
-
Incident Photon-to-Current Conversion Efficiency (IPCE): To measure the quantum efficiency of the solar cell at different wavelengths.[7]
-
Scanning Electron Microscopy (SEM): To visualize the morphology and cross-section of the fabricated solar cell devices.[10]
Visualizations
Caption: Molecular structures of 3,6-, 2,7-, and 1,8-disubstituted carbazole cores.
Caption: General workflow for the fabrication of a perovskite solar cell.
Caption: Energy level diagram for a typical n-i-p perovskite solar cell.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 2,7-Carbazole Derived Organoboron Compounds: Synthesis and Molecular Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. osti.gov [osti.gov]
- 8. ossila.com [ossila.com]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. spij.jp [spij.jp]
A Comparative Guide to Assessing the Purity of Synthesized 11H-Benzo[a]carbazole
For researchers, scientists, and professionals in drug development, the purity of synthesized compounds is paramount to the reliability of experimental results and the safety and efficacy of potential therapeutic agents. 11H-Benzo[a]carbazole, a polycyclic aromatic nitrogen heterocycle, is a significant structural motif in medicinal chemistry and materials science. This guide provides an objective comparison of analytical methods for assessing the purity of synthesized this compound, complete with experimental protocols and supporting data.
Introduction to Purity Assessment
The synthesis of this compound can result in a variety of impurities, including unreacted starting materials, by-products from side reactions, isomers (e.g., 7H-Benzo[c]carbazole), and degradation products.[1] A comprehensive purity analysis is crucial and is best achieved by employing orthogonal analytical techniques that provide complementary information. The most common and effective methods for this purpose are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
Comparison of Key Analytical Techniques
The selection of an appropriate analytical technique depends on the specific requirements of the analysis, such as the need for quantitative data, structural confirmation, or the identification of unknown impurities.
| Technique | Principle | Advantages | Disadvantages | Typical Purity Indication |
| HPLC-UV | Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance. | High resolution for separating isomers and closely related impurities.[1] Excellent for quantitative analysis of non-volatile compounds. | Requires reference standards for absolute quantification. May not be suitable for highly volatile impurities. | A single, sharp, and symmetrical peak at the expected retention time. Purity is often expressed as a percentage of the total peak area. |
| ¹H & ¹³C NMR | Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies, providing detailed structural information. | Provides unambiguous structural confirmation of the main component and impurities.[2][3] Can quantify impurities without the need for specific reference standards (qNMR). | Lower sensitivity compared to HPLC and MS. Complex spectra can be challenging to interpret, especially with multiple impurities. | The absence of unexpected signals in the proton and carbon spectra. Integration of impurity peaks relative to the main compound's peaks allows for quantification. |
| GC-MS | Separation of volatile compounds in the gas phase followed by ionization and mass-to-charge ratio analysis. | Excellent for identifying volatile and semi-volatile impurities.[1] Provides structural information from mass fragmentation patterns.[1] | Not suitable for non-volatile or thermally labile compounds. Derivatization may be required for some analytes. | A single major peak in the chromatogram with a mass spectrum corresponding to the molecular weight and expected fragmentation of this compound. |
| Melting Point | Determination of the temperature range over which a solid melts. | Simple, rapid, and inexpensive technique for a preliminary assessment of purity. | A sharp melting point is indicative of high purity, but a narrow range does not guarantee the absence of all impurities. | A sharp melting point range that is consistent with the literature value for the pure compound. Impurities typically broaden the melting range and depress the melting point. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on standard practices for carbazole derivatives and can be adapted for this compound.
High-Performance Liquid Chromatography (HPLC-UV)
This method is adapted from a validated protocol for a closely related isomer and is suitable for the quantitative purity analysis of this compound.[1]
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[1]
-
Mobile Phase: Isocratic elution with Acetonitrile and Water (e.g., 80:20 v/v).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV-Vis Detector at 254 nm.[1]
-
Injection Volume: 10 µL.[1]
-
Column Temperature: 25°C.[1]
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of synthesized this compound.
-
Dissolve the sample in 1 mL of acetonitrile to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution with the mobile phase to a final concentration of approximately 0.1 mg/mL.
-
-
Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the sample and record the chromatogram for a sufficient run time (e.g., 15 minutes) to allow for the elution of all components.[1]
-
Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol provides a general procedure for acquiring high-quality ¹H and ¹³C NMR spectra for structural confirmation and purity assessment.
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Sample Preparation:
-
¹H NMR Parameters (Typical):
-
Pulse Sequence: Standard single-pulse.
-
Number of Scans: 8-64.
-
Relaxation Delay: 1-5 seconds.
-
Spectral Width: -2 to 12 ppm.
-
-
¹³C NMR Parameters (Typical):
-
Pulse Sequence: Proton-decoupled.
-
Number of Scans: Several hundred to several thousand.
-
Relaxation Delay: 2-5 seconds.
-
-
Data Analysis:
-
Process the acquired Free Induction Decay (FID) with Fourier transform, phase correction, and baseline correction.
-
Reference the spectrum to TMS at 0 ppm.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Identify and assign the peaks for this compound and any impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is suitable for identifying volatile impurities in the synthesized this compound.
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Column: A non-polar capillary column such as a DB-5ms (30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: 280°C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 300°C, hold for 10 minutes.
-
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-550.
-
-
Sample Preparation:
-
Dissolve a small amount of the sample in a volatile solvent such as dichloromethane or ethyl acetate.
-
-
Analysis:
-
Inject the sample into the GC-MS.
-
Identify the main peak corresponding to this compound and any impurity peaks by comparing their mass spectra with a library (e.g., NIST).
-
Data Presentation and Interpretation
Quantitative data from the different analytical techniques should be summarized for easy comparison.
Table 1: Expected Analytical Data for High-Purity this compound
| Parameter | Expected Result |
| Molecular Formula | C₁₆H₁₁N |
| Molecular Weight | 217.27 g/mol |
| Appearance | White to off-white solid |
| Melting Point | ~266°C |
| HPLC Purity | >98% (by area normalization) |
| ¹H NMR (CDCl₃, 400 MHz) | Aromatic protons typically appear between δ 7.0-8.5 ppm. The N-H proton will be a broad singlet, likely downfield. |
| ¹³C NMR (CDCl₃, 100 MHz) | Aromatic carbons typically appear between δ 110-140 ppm. |
| Mass Spectrum (EI) | Molecular ion peak (M⁺) at m/z 217. Other significant fragments may include [M-H]⁺ at m/z 216 and [M-C₂H₂]⁺ at m/z 191. |
Comparison with an Alternative Compound: N-phenyl-1-naphthylamine
N-phenyl-1-naphthylamine is another fluorescent aromatic amine that can be used in similar applications as a fluorescent probe.[4] A comparison of its purity assessment provides context for the analysis of this compound.
Table 2: Purity Assessment Comparison
| Feature | This compound | N-phenyl-1-naphthylamine |
| Primary Impurities | Isomers (e.g., benzo[c]carbazole), unreacted starting materials, oxidation products.[1] | 1-naphthylamine, 2-naphthylamine, aniline, 1-naphthol, dinaphthylamines. |
| Recommended HPLC Method | Reversed-phase with UV detection. | Reversed-phase with fluorescence detection for higher sensitivity. |
| NMR Characteristics | Complex aromatic region due to the rigid, fused ring system. | Distinct signals for the phenyl and naphthyl protons. |
| MS Fragmentation | Stable molecular ion with fragmentation of the carbazole core. | Fragmentation involves cleavage of the C-N bond. |
Visualizing the Workflow and Logic
Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflows and the logical relationships in purity assessment.
Conclusion
The comprehensive purity assessment of synthesized this compound requires a multi-faceted approach. High-Performance Liquid Chromatography is the cornerstone for quantitative purity determination due to its high resolution and sensitivity. Nuclear Magnetic Resonance spectroscopy is indispensable for unambiguous structural confirmation and can also be used for quantification. Mass Spectrometry, particularly when coupled with Gas Chromatography, is a powerful tool for identifying volatile impurities. By employing these orthogonal techniques, researchers can confidently establish the purity of their synthesized this compound, ensuring the integrity of their subsequent research and development activities.
References
Cross-Validation of Experimental and Computational Data for 11H-Benzo[a]carbazole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of experimental data for 11H-Benzo[a]carbazole with available computational data for carbazole derivatives. The objective is to offer a cross-validation perspective, highlighting the synergies and discrepancies between laboratory measurements and theoretical calculations. This information is intended to aid researchers in interpreting data and guiding future studies on this class of compounds.
Data Presentation
The following tables summarize the available quantitative experimental data for this compound and representative computational data for carbazole derivatives.
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Experimental Value | Data Source |
| Molecular Formula | C₁₆H₁₁N | NIST WebBook[1][2][3] |
| Molecular Weight | 217.27 g/mol | NIST WebBook[1][2][3] |
| Melting Point | 266 °C | ChemicalBook |
| Boiling Point | 456 °C | ChemicalBook |
| UV-Vis λmax (in Ethanol) | 354 nm | ChemicalBook |
| Ionization Energy | 7.1 ± 0.1 eV | NIST WebBook[3] |
Table 2: Comparison of Experimental and Computational Spectroscopic Data
| Spectroscopic Data | Experimental Data (this compound) | Computational Data (Carbazole Derivatives) | Notes |
| UV-Vis Spectroscopy | Major peaks observed in the UV-Vis spectrum.[2] | TD-DFT calculations on carbazole derivatives show absorption maxima that can be correlated with experimental spectra.[4][5] | Direct computational data for this compound is not readily available. The comparison is based on general findings for the carbazole class. |
| Infrared (IR) Spectroscopy | IR spectrum available from the Coblentz Society's collection.[1] | DFT calculations on N-substituted carbazoles show good correlation with experimental vibrational frequencies.[6] | A scaling factor is often required to match computational and experimental frequencies. |
| ¹³C NMR Spectroscopy | ¹³C NMR spectrum is available on SpectraBase.[7] | GIAO NMR calculations can predict chemical shifts for carbazole derivatives with reasonable accuracy.[8][9] | The accuracy of the prediction depends on the level of theory and basis set used. |
Table 3: Biological Activity of Benzo[a]carbazole Derivatives
| Biological Activity | Compound Type | Finding | Reference |
| Anticancer | Hydroxylated 11-alkylbenzo[a]carbazoles | Inhibition of hormone-dependent mammary tumors in rats and inhibitory activity on MCF-7 breast cancer cells.[10] | [10] |
| Antimicrobial | Functionalized carbazole derivatives | Efficient inhibition of Gram-positive bacterial strains.[11] | [11] |
| Genotoxicity | 7H-dibenzo[c,g]carbazole and derivatives | Induction of DNA strand breaks and micronuclei in human hepatoma cells.[12] | [12] |
Note: The biological activity data presented is for derivatives of benzo[a]carbazole, as specific quantitative data (e.g., IC₅₀ or MIC values) for the parent this compound is limited in the reviewed literature.
Experimental Protocols
Detailed methodologies for the cited experimental data are crucial for reproducibility and accurate comparison with computational results.
UV-Visible Spectroscopy
The experimental UV-Visible spectrum of this compound was obtained from the NIST Chemistry WebBook.[2] While the specific instrumental parameters are not detailed in the database, a general protocol for obtaining a UV-Vis spectrum is as follows:
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable UV-transparent solvent, such as ethanol.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used.
-
Measurement: The spectrophotometer is blanked with the solvent. The absorbance of the sample solution is then measured over a specific wavelength range (e.g., 200-800 nm).
-
Data Analysis: The wavelength of maximum absorbance (λmax) is determined from the resulting spectrum.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is available from the Coblentz Society's evaluated infrared reference spectra collection, as provided by the NIST WebBook.[1] These spectra were likely measured on dispersive instruments. A general procedure for obtaining a solid-state IR spectrum is:
-
Sample Preparation: The solid sample is finely ground and mixed with potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet.
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is typically used.
-
Measurement: The KBr pellet is placed in the sample holder, and the IR spectrum is recorded.
-
Data Analysis: The positions of the absorption bands (in cm⁻¹) are identified and correlated with specific molecular vibrations.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Reference to the ¹³C NMR spectrum of this compound is provided by SpectraBase.[7] A general protocol for obtaining a ¹³C NMR spectrum is:
-
Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: A high-field NMR spectrometer is used.
-
Measurement: The ¹³C NMR spectrum is acquired using a standard pulse sequence.
-
Data Analysis: The chemical shifts (in ppm) of the carbon signals are determined relative to a reference standard (e.g., tetramethylsilane).
Antimicrobial Activity Assay (General Protocol for Derivatives)
The antimicrobial potential of carbazole derivatives is often evaluated by determining the Minimum Inhibitory Concentration (MIC) using a broth microdilution method.[13]
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing a suitable growth medium.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions for microbial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that inhibits visible microbial growth.
Visualization of Cross-Validation Workflow
The following diagram illustrates the logical workflow for the cross-validation of experimental and computational data for a chemical compound like this compound.
Caption: Workflow for the cross-validation of experimental and computational data.
References
- 1. This compound [webbook.nist.gov]
- 2. This compound [webbook.nist.gov]
- 3. This compound [webbook.nist.gov]
- 4. DFT Computations on Carbazole-Based Derivatives as Dye Sensitizers for Dye-Sensitized Solar Cells [jnsam.com]
- 5. researchgate.net [researchgate.net]
- 6. Computational and infrared spectroscopic investigations of N-substituted carbazoles - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. spectrabase.com [spectrabase.com]
- 8. folia.unifr.ch [folia.unifr.ch]
- 9. mdpi.com [mdpi.com]
- 10. Benzo[a]carbazole derivatives. Synthesis, estrogen receptor binding affinities, and mammary tumor inhibiting activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of the Antimicrobial Potential and Toxicity of a Newly Synthesised 4-(4-(Benzylamino)butoxy)-9 H-carbazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Genotoxicity of 7H-dibenzo[c,g]carbazole and its tissue-specific derivatives in human hepatoma HepG2 cells is related to CYP1A1/1A2 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Carbazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
comparing the efficacy of different synthetic routes to 11H-Benzo[a]carbazole
For Researchers, Scientists, and Drug Development Professionals
11H-Benzo[a]carbazole is a polycyclic aromatic hydrocarbon of significant interest in medicinal chemistry and materials science due to its presence in various biologically active compounds and its potential applications in organic electronics. The efficient synthesis of this scaffold is crucial for further research and development. This guide provides a comparative analysis of various synthetic routes to this compound, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways to aid researchers in selecting the most suitable method for their specific needs.
At a Glance: Comparison of Synthetic Routes
The following table summarizes the key quantitative data for different synthetic routes to this compound and its derivatives, providing a quick reference for comparing their efficacy.
| Synthetic Route | Key Reagents & Conditions | Reaction Time | Yield (%) | Advantages | Disadvantages |
| Fischer Indole Synthesis | 1-Naphthylhydrazine hydrochloride, cyclohexanone, glacial acetic acid, reflux | Several hours | Moderate | Well-established, readily available starting materials | Harsh acidic conditions, potential for side products |
| Graebe-Ullmann Synthesis | N-(1-Naphthyl)-o-phenylenediamine, NaNO₂, H₂SO₄, heat | Several hours | Variable | Classic method, useful for specific precursors | Use of nitrous acid, potentially hazardous |
| Palladium-Catalyzed C-H Amination | N-Tosyl-2-(1-naphthyl)aniline, Pd(OAc)₂, Oxone®, CH₃CN, room temperature | 24 hours | High (up to 95%) | High yield, mild conditions, good functional group tolerance | Requires pre-functionalized starting material, catalyst cost |
| Photochemical Synthesis | N-Phenyl-1,2,3,4-tetrahydro-5-naphthylamine, hv (high-pressure mercury lamp), chloranil | Several hours | Moderate | Utilizes photochemical energy, can be clean | Requires specialized photochemical equipment, multi-step |
| Multicomponent Synthesis | 1,3-Diketones, primary amines, phenylglyoxal monohydrate, malononitrile, AC-SO₃H catalyst, DMSO, 240 °C | 2 hours | Good (up to 73%) | One-pot reaction, high atom economy, reusable catalyst | High temperature, produces functionalized derivatives |
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of each synthetic route.
Caption: Fischer Indole Synthesis of this compound.
Safety Operating Guide
Proper Disposal of 11H-Benzo[a]carbazole: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 11H-Benzo[a]carbazole, ensuring compliance and minimizing risk.
Immediate Safety Considerations
Before initiating any disposal procedures, it is imperative to consult the substance's Safety Data Sheet (SDS) and adhere to all institutional and local regulations. Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times. All handling of this compound should be conducted in a well-ventilated area or a chemical fume hood.
Hazard Profile
This compound is a hazardous substance with the following classifications[1][2]:
-
Acute Toxicity 4, Oral (H302): Harmful if swallowed.
-
Eye Irritation 2 (H319): Causes serious eye irritation.
-
Hazardous to the Aquatic Environment, Chronic 2 (H411): Toxic to aquatic life with long lasting effects.
These classifications underscore the importance of preventing ingestion, eye contact, and release into the environment.
| Hazard Classification | GHS Code | Description | Pictogram |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | Exclamation Mark |
| Serious Eye Irritation | H319 | Causes serious eye irritation | Exclamation Mark |
| Aquatic Hazard, Chronic | H411 | Toxic to aquatic life with long lasting effects | Environment |
Step-by-Step Disposal Protocol
The recommended disposal method for this compound involves chemical incineration by a licensed professional waste disposal service. This ensures complete destruction of the compound and prevents environmental contamination.
-
Waste Collection and Storage:
-
Collect waste this compound and any contaminated materials (e.g., filter paper, gloves, absorbent pads) in a designated, clearly labeled, and sealed waste container.
-
The container should be made of a material compatible with the chemical.
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
-
Engage a Licensed Waste Disposal Service:
-
Contact a certified hazardous waste disposal company to arrange for the pickup and disposal of the this compound waste.
-
Provide the waste disposal company with a complete and accurate description of the waste, including its chemical composition and hazard classifications.
-
-
Chemical Incineration (to be performed by the licensed service):
-
A common and effective method for the disposal of this type of chemical waste is to dissolve or mix the material with a combustible solvent.
-
The resulting solution is then burned in a chemical incinerator equipped with an afterburner and a scrubber to neutralize harmful combustion byproducts.
-
-
Disposal of Contaminated Packaging:
-
Any packaging that has been in contact with this compound should be treated as hazardous waste and disposed of in the same manner as the unused product.
-
Logical Workflow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistics for Handling 11H-Benzo[a]carbazole
Hazard Summary: 11H-Benzo[a]carbazole is classified as harmful if swallowed, causes serious eye irritation, and is toxic to aquatic life with long-lasting effects.[1] Like its parent compound carbazole, it should be treated as a suspected carcinogen.[2] All personal contact, including inhalation of dust, should be strictly avoided.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is critical to minimize exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves should be worn. Disposable gloves should be discarded after each use or immediately after contact with the compound.[3][4] |
| Body Protection | Laboratory coat | A fully-fastened lab coat is required. For procedures with a higher risk of contamination, disposable protective clothing should be used.[3] |
| Eye and Face Protection | Safety goggles | Must be worn at all times in the laboratory. |
| Face shield | Recommended when there is a risk of splashing or aerosol generation. | |
| Respiratory Protection | NIOSH-approved respirator | Required when handling the solid powder outside of a certified chemical fume hood or when engineering controls are insufficient to prevent inhalation of dust. |
Operational Plan: Step-by-Step Handling Procedures
All work with this compound must be conducted in a designated area within a properly functioning chemical fume hood to minimize inhalation exposure.[5][6]
Preparation:
-
Restricted Access: Ensure that only authorized personnel are present in the designated work area.[4]
-
Decontamination Supplies: Have appropriate decontamination materials and hazardous waste containers readily available.
-
Work Surface: Cover the work surface with absorbent, plastic-backed paper to contain any potential spills.[3]
-
Pre-weighing: If weighing the solid compound, do so within the chemical fume hood. Use the tare method on a sealed container to avoid contaminating the balance.[5][6]
Handling:
-
Don PPE: Put on all required personal protective equipment as detailed in the table above.
-
Dispensing: Carefully handle the solid to avoid generating dust.
-
Dissolving: If preparing a solution, dissolve the compound within the fume hood.[7] Prohibit mouth pipetting; always use mechanical pipetting aids.[3][4]
-
Container Management: Keep containers of this compound tightly closed when not in use.[5]
Post-Handling:
-
Decontamination: Thoroughly decontaminate all surfaces and equipment that came into contact with the compound.
-
Hand Washing: Wash hands thoroughly with soap and water immediately after the procedure and before leaving the laboratory.[5][8]
-
PPE Removal: Remove and dispose of contaminated disposable PPE in the designated hazardous waste container. Non-disposable PPE should be decontaminated.
Disposal Plan
A meticulous disposal plan is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation:
-
All materials contaminated with this compound, including gloves, absorbent paper, pipette tips, and empty containers, must be treated as hazardous waste.[8]
-
Do not mix this waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.
Containerization:
-
Solid Waste: Collect all contaminated solid waste in a dedicated, clearly labeled, and sealed hazardous waste container.[9] The container should be made of a compatible material, such as high-density polyethylene (HDPE).
-
Liquid Waste: If solutions are prepared, collect the liquid waste in a separate, sealed, and clearly labeled hazardous waste container.
-
Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name, "this compound".[10]
Storage and Collection:
-
Store hazardous waste containers in a designated and secure area, preferably within a ventilated cabinet.
-
Follow your institution's guidelines for requesting a hazardous waste pickup.[10][11] Do not dispose of this chemical down the drain or in regular trash.[8]
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
References
- 1. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 2. Carbazole | C12H9N | CID 6854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. jefferson.edu [jefferson.edu]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. SOP: Carcinogens | PennEHRS [ehrs.upenn.edu]
- 6. ehs.stanford.edu [ehs.stanford.edu]
- 7. Chemical Carcinogens - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 8. Working Safely with Carcinogens Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]
- 9. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 10. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 11. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
